molecular formula C33H31ClN2O4 B10823503 PD-1/PD-L1-IN-NP19

PD-1/PD-L1-IN-NP19

Cat. No.: B10823503
M. Wt: 555.1 g/mol
InChI Key: YZPKZNFXWGTUGO-UHFFFAOYSA-N
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Description

PD-1/PD-L1-IN-NP19 is a useful research compound. Its molecular formula is C33H31ClN2O4 and its molecular weight is 555.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality PD-1/PD-L1-IN-NP19 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about PD-1/PD-L1-IN-NP19 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[5-chloro-2-[(3-cyanophenyl)methoxy]-4-[(2-methyl-3-phenylphenyl)methoxy]phenyl]methylamino]-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H31ClN2O4/c1-22-26(13-8-14-28(22)25-11-5-4-6-12-25)21-40-31-17-30(39-20-24-10-7-9-23(15-24)18-35)27(16-29(31)34)19-36-33(2,3)32(37)38/h4-17,36H,19-21H2,1-3H3,(H,37,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZPKZNFXWGTUGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C2=CC=CC=C2)COC3=C(C=C(C(=C3)OCC4=CC(=CC=C4)C#N)CNC(C)(C)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H31ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

555.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Deciphering PD-1/PD-L1-IN-NP19: A Comprehensive Technical Guide on Small-Molecule Immune Checkpoint Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist navigating the transition from monoclonal antibodies (mAbs) to small-molecule inhibitors in immuno-oncology, I recognize the critical need for precise mechanistic understanding. While mAbs like pembrolizumab have revolutionized cancer therapy, their large molecular weight limits solid tumor penetration and oral bioavailability. Enter PD-1/PD-L1-IN-NP19 (NP19) , a potent, non-peptidic small-molecule inhibitor of the programmed cell death 1 (PD-1) and programmed cell death ligand 1 (PD-L1) interaction MedChemExpress[1]. This whitepaper deconstructs the mechanism of action, physicochemical profile, and the self-validating experimental frameworks required to evaluate NP19 in preclinical settings.

Section 1: Molecular Profile and Selectivity

NP19 (CAS: 2377916-66-8) is engineered to induce steric occlusion at the PD-L1 binding interface. Unlike mAbs that blanket the entire receptor, NP19 specifically targets the hydrophobic cleft of PD-L1, triggering a dimerization or conformational shift that precludes PD-1 binding Xcess Biosciences[2].

Crucially, NP19 exhibits profound species selectivity. It demonstrates an IC50 of 12.5 nM against the human PD-1/PD-L1 interaction but shows minimal activity (>1 µM) against the murine orthologs MedChemExpress[1]. This necessitates the use of humanized mouse models or strictly human in vitro systems for preclinical validation.

Table 1: Physicochemical and Binding Properties

ParameterValue
Chemical Name 2-[({5-chloro-2-[(3-cyanophenyl)methoxy]-4-({2-methyl-[1,1'-biphenyl]-3-yl}methoxy)phenyl}methyl)amino]-2-methylpropanoic acid
CAS Number 2377916-66-8
Molecular Formula C33H31ClN2O4
Molecular Weight 555.06 g/mol
Target Human PD-1/PD-L1 Interaction
IC50 (Human) 12.5 nM
IC50 (Mouse) >1 µM
Section 2: Mechanism of Action (MoA)

The PD-1/PD-L1 axis is a classic immune evasion pathway. When tumor-expressed PD-L1 binds to PD-1 on cytotoxic T-cells, it induces the phosphorylation of the Immunoreceptor Tyrosine-based Inhibitory Motif (ITIM) and Immunoreceptor Tyrosine-based Switch Motif (ITSM). This recruits SHP-1/2 phosphatases, which dephosphorylate proximal T-cell receptor (TCR) signaling molecules (e.g., ZAP70), effectively paralyzing the T-cell.

NP19 intervenes by physically decoupling this protein-protein interaction (PPI). By blocking PD-L1, NP19 prevents SHP-1/2 recruitment, thereby restoring TCR signaling cascades and triggering the release of effector cytokines like IFN-γ DC Chemicals[3].

MoA Tumor Tumor Cell (PD-L1+) TCell T-Cell (PD-1+) Tumor->TCell Immune Evasion SHP2 SHP-1/2 Recruitment TCell->SHP2 ITIM/ITSM Phosphorylation NP19 PD-1/PD-L1-IN-NP19 NP19->Tumor Steric Blockade Activation T-Cell Activation NP19->Activation Restores Function SHP2->Activation Suppresses

Mechanism of Action: NP19 blocks PD-L1, preventing SHP-1/2 recruitment and restoring T-cell activity.

Section 3: Pharmacokinetics and In Vivo Efficacy

The pharmacokinetic (PK) profile of NP19 dictates its dosing strategy. In rat models, intravenous administration yields a rapid clearance, whereas oral administration reveals a prolonged half-life (t1/2 = 10.9 h), albeit with low bioavailability (F=5%) due to first-pass metabolism or poor aqueous solubility Xcess Biosciences[2]. Despite this, intragastric gavage (25-100 mg/kg) in humanized melanoma models yields up to 80.9% tumor growth inhibition (TGI), proving that systemic exposure is sufficient to activate the tumor immune microenvironment MedChemExpress[1].

Table 2: Pharmacokinetic Profile (Rat Models)

Route of AdministrationDoseCmaxTmaxt1/2Clearance (CL)Bioavailability (F)
Intravenous (i.v.)1 mg/kg1751 µg/LN/A1.5 ± 0.5 h0.9 ± 0.2 L/h/kg100%
Oral (p.o.)10 mg/kg69.5 µg/L0.6 ± 0.2 h10.9 ± 7.7 h23.1 L/h/kg5%
Section 4: Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of NP19 must rely on self-validating assay systems. Below are the definitive protocols for quantifying its biochemical and cellular efficacy.

Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) Assay

Causality & Validation: HTRF is selected over standard ELISA due to its superior signal-to-background ratio and real-time solution-phase binding kinetics. The assay uses a Europium cryptate (Eu3+) donor and an XL665 acceptor. The critical self-validating feature is the ratiometric readout (665nm/620nm), which internally normalizes for well-to-well liquid volume variations and compound auto-fluorescence, eliminating false positives.

Workflow Prep Prepare NP19 Dilutions Incubate Incubate with PD-1 & PD-L1 Prep->Incubate AddFluor Add Anti-Tag Fluorophores Incubate->AddFluor Read Read HTRF Signal (665nm/620nm) AddFluor->Read Analyze Calculate IC50 (Dose-Response) Read->Analyze

Step-by-step HTRF assay workflow for quantifying NP19 inhibition of PD-1/PD-L1 interaction.

Step-by-Step Methodology:

  • Reagent Preparation: Dilute NP19 in assay buffer (PBS, 0.1% BSA, 0.05% Tween-20) to a top concentration of 10 µM, performing 3-fold serial dilutions.

  • Protein Incubation: Add 2 nM of His-tagged human PD-L1 and 10 nM of Fc-tagged human PD-1 to a 384-well proxiplate. Add NP19 dilutions and incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Fluorophore Addition: Add Anti-His-Eu3+ cryptate (donor) and Anti-Fc-XL665 (acceptor).

  • Signal Detection: Incubate for 1 hour. Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar). Excite at 337 nm; measure emission at 620 nm (donor) and 665 nm (acceptor).

  • Data Analysis: Calculate the FRET ratio (665/620). Plot the normalized ratio against the log[NP19] concentration to derive the IC50 using a 4-parameter logistic regression.

Protocol 2: T-Cell/Tumor Cell Co-Culture Assay for IFN-γ Release

Causality & Validation: Evaluating immune activation requires isolating the PD-1/PD-L1 axis from variable tumor antigen presentation. We utilize Hep3B hepatoma cells engineered to co-express human PD-L1 and an anti-CD3 single-chain variable fragment (scFv) EvitaChem[4]. The anti-CD3 scFv provides a constant, antigen-independent TCR activation signal (Signal 1). Therefore, any modulation in IFN-γ secretion is strictly causally linked to NP19's blockade of the PD-L1 inhibitory signal (Signal 2).

Step-by-Step Methodology:

  • Cell Preparation: Seed engineered Hep3B cells (PD-L1+, anti-CD3 scFv+) at 1x10^4 cells/well in a 96-well plate. Allow adherence overnight.

  • T-Cell Isolation: Isolate primary human peripheral blood mononuclear cells (PBMCs) or purified CD3+ T-cells from healthy donors.

  • Co-Culture: Add 5x10^4 T-cells to the Hep3B monolayer (Effector:Target ratio of 5:1).

  • Compound Treatment: Add NP19 at concentrations ranging from 0.37 µM to 10 µM. Include a vehicle control (0.1% DMSO) and an anti-PD-L1 mAb as a positive control.

  • Incubation & Harvest: Incubate for 72 hours at 37°C, 5% CO2. Centrifuge the plate to pellet cells and harvest the supernatant.

  • Cytokine Quantification: Quantify IFN-γ levels using a highly sensitive sandwich ELISA. NP19 will demonstrate a dose-dependent elevation of IFN-γ, validating its cellular efficacy.

References
  • DC Chemicals. "PD-1/PD-L1-IN-NP19 Datasheet". DC Chemicals. [Link]

Sources

PD-1/PD-L1-IN-NP19: Technical Monograph & Development Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

PD-1/PD-L1-IN-NP19 (hereafter NP19 ) is a potent, small-molecule inhibitor targeting the Programmed Cell Death 1 (PD-1) / Programmed Cell Death Ligand 1 (PD-L1) immune checkpoint axis.[1][2] Unlike monoclonal antibodies (mAbs) such as pembrolizumab or nivolumab that sterically block the receptor-ligand interface, NP19 belongs to the resorcinol dibenzyl ether class of inhibitors. It functions by inducing a specific dimerization of PD-L1, sequestering the ligand and rendering it incapable of binding to PD-1 on T-cells.

This guide details the physicochemical properties, mechanistic pharmacology, and validated experimental protocols for researchers utilizing NP19 in immuno-oncology (IO) discovery.

Part 1: Chemical Identity & Structural Basis

NP19 was developed through structure-activity relationship (SAR) optimization of the biphenyl/resorcinol ether scaffold, originally inspired by the BMS-202/BMS-1001 series.

Physicochemical Profile
PropertySpecification
Chemical Name PD-1/PD-L1-IN-NP19
CAS Number 2377916-66-8
Molecular Formula C₃₃H₃₁ClN₂O₄
Molecular Weight 555.07 g/mol
Solubility DMSO: ≥ 30 mg/mL; DMF: ≥ 30 mg/mL; Water: Insoluble
Appearance Crystalline solid
Storage -20°C (Powder, 3 years); -80°C (In solvent, 6 months)
Structural Mechanism

NP19 does not bind to the PD-1 receptor. Instead, it binds to the PD-L1 ligand .

  • Binding Pocket: It occupies a deep, hydrophobic cylindrical pocket formed at the interface of two PD-L1 molecules.

  • Dimerization: The binding event induces a conformational change that forces two PD-L1 monomers to dimerize "face-to-face."

  • Result: The surface residues of PD-L1 required for interacting with PD-1 (e.g., Ile54, Tyr56, Arg113) are buried within the dimer interface or sterically occluded, preventing T-cell inhibition.

Part 2: Mechanistic Pharmacology (Visualization)

The following diagram illustrates the competitive inhibition mechanism where NP19 acts as a "molecular glue" for PD-L1 dimerization, contrasting with the direct blockade by mAbs.

NP19_Mechanism cluster_immune Tumor Microenvironment T_Cell Cytotoxic T-Cell (PD-1 Receptor) Complex PD-1/PD-L1 Complex (Immune Suppression) T_Cell->Complex Binds Tumor_Cell Tumor Cell (PD-L1 Ligand) Tumor_Cell->Complex Binds Dimer PD-L1 Homodimer (Sequestered/Inactive) Tumor_Cell->Dimer Induces Dimerization NP19 NP19 Small Molecule (Resorcinol Ether) NP19->Tumor_Cell Intercalates Hydrophobic Pocket Dimer->Complex Blocks Formation Activation T-Cell Activation (IFN-γ Release) Dimer->Activation Restores Immunity

Caption: NP19 induces PD-L1 homodimerization, preventing the PD-1/PD-L1 inhibitory complex formation.

Part 3: Preclinical Characterization & Protocols

To validate NP19 activity, a tiered screening approach is required: biochemical affinity, cellular functionality, and in vivo efficacy.

Biochemical Potency: HTRF Binding Assay

Purpose: Determine the IC₅₀ of NP19 disrupting the interaction between recombinant human PD-1 and PD-L1. Standard IC₅₀: ~12.5 nM[1][3][4][5]

Protocol:

  • Reagents: Use a Homogeneous Time-Resolved Fluorescence (HTRF) kit (e.g., Cisbio).

    • Tag 1: Anti-hPD-1-Europium Cryptate (Donor).

    • Tag 2: Anti-hPD-L1-XL665 (Acceptor).

  • Preparation: Dilute NP19 in DMSO (stock) then into diluent buffer to 4x final concentration.

  • Incubation:

    • Add 5 µL of NP19 (varying concentrations).

    • Add 5 µL of hPD-L1 protein.

    • Incubate 15 mins at Room Temperature (RT) to allow dimerization.

    • Add 10 µL of hPD-1 protein.

  • Detection: Incubate for 2 hours at RT. Read fluorescence ratio (665 nm/620 nm) on a compatible plate reader (e.g., EnVision).

  • Analysis: Plot inhibition curves using a 4-parameter logistic fit.

Cellular Function: T-Cell Co-Culture Assay

Purpose: Verify if NP19 restores T-cell effector function (IFN-γ secretion) in the presence of PD-L1+ tumor cells. Standard EC₅₀: ~3 µM[1][3]

Protocol:

  • Effector Cells: Isolate human PBMCs or use Jurkat-NFAT-luciferase T-cells engineered to express PD-1.

  • Target Cells: Culture Hep3B or CHO cells overexpressing human PD-L1 and a T-cell activator (e.g., anti-CD3 scFv or membrane-bound OKT3).

  • Co-Culture Setup:

    • Seed Target cells (20,000/well) in a 96-well plate. Allow adhesion (4 hours).

    • Add NP19 (serial dilutions).

    • Add Effector cells (50,000/well).

  • Incubation: 48–72 hours at 37°C, 5% CO₂.

  • Readout:

    • PBMC: Collect supernatant and quantify IFN-γ via ELISA.

    • Jurkat-NFAT: Add luciferase substrate and measure luminescence.

  • Control: Use an anti-PD-L1 mAb (e.g., Atezolizumab) as a positive control.

In Vivo Efficacy: Syngeneic Mouse Models

Purpose: Assess tumor growth inhibition (TGI) in an immunocompetent host.

Protocol (B16-F10 Melanoma Model):

  • Animals: C57BL/6 mice (female, 6-8 weeks).

  • Inoculation: Inject 5×10⁵ B16-F10 cells subcutaneously into the right flank.

  • Randomization: When tumors reach ~50–100 mm³, randomize into groups (n=8).

  • Dosing Regimen:

    • Vehicle: Saline/PEG400 (Daily).

    • NP19: 25–100 mg/kg (Intragastric gavage, Daily for 15 days).[4]

  • Measurement: Measure tumor volume (V = 0.5 × Length × Width²) every 2-3 days.

  • Endpoints: Tumor weight at sacrifice; Flow cytometry of tumor-infiltrating lymphocytes (CD8+ T-cells).

Part 4: Pharmacokinetics (PK) Profile

NP19 demonstrates moderate stability but low oral bioavailability, a common challenge in the resorcinol ether class.

Table 1: PK Parameters in Rats (Cheng et al.)

ParameterIV (1 mg/kg)PO (10 mg/kg)Interpretation
Tmax (h) -0.6 ± 0.2Rapid absorption
Cmax (µg/L) 175169.5Low peak plasma concentration via oral route
T1/2 (h) 1.5 ± 0.510.9 ± 7.7Slow elimination phase after oral dosing
Bioavailability (F) -~5%Critical Limitation: Requires formulation optimization
Clearance (CL) 0.9 L/h/kg23.1 L/h/kg-

Note: The discrepancy in half-life (IV vs PO) suggests flip-flop kinetics or absorption-rate limited elimination in the oral formulation.

Part 5: Experimental Workflow Visualization

The following diagram outlines the critical path for validating NP19 batches in a drug discovery setting.

Workflow cluster_QC Step 1: QC & Prep cluster_InVitro Step 2: In Vitro Validation cluster_InVivo Step 3: In Vivo Proof NP19_Powder NP19 Powder (-20°C) Solubility Dissolve DMSO (30 mg/mL) NP19_Powder->Solubility HTRF HTRF Assay (Target: IC50 < 20nM) Solubility->HTRF Cell_Assay Jurkat/Hep3B (Target: EC50 < 5µM) HTRF->Cell_Assay If Pass Mouse_Model Syngeneic Mouse (B16-F10) Cell_Assay->Mouse_Model If Pass Readout TGI% & TIL Analysis Mouse_Model->Readout

Caption: Validation workflow for NP19 from compound solubilization to in vivo efficacy readout.

References

  • Cheng, B., et al. (2020). Discovery of Novel Resorcinol Dibenzyl Ethers Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction as Potential Anticancer Agents. Journal of Medicinal Chemistry.[5][6]

  • MedChemExpress. PD-1/PD-L1-IN-NP19 Product Datasheet & Biological Activity.

  • Cayman Chemical. NP19 Product Insert and Safety Data Sheet.

  • Zak, K. M., et al. (2017). Structural basis for small molecule targeting of the programmed death ligand 1 (PD-L1). Oncotarget.[5] (Providing structural basis for the resorcinol ether class mechanism).

Sources

Technical Deep Dive: PD-1/PD-L1-IN-NP19 Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

PD-1/PD-L1-IN-NP19 (hereafter NP19 ) represents a pivotal evolution in the class of small-molecule immune checkpoint inhibitors. Unlike monoclonal antibodies (mAbs) that sterically block the PD-1/PD-L1 interface, NP19 utilizes a small-molecule induced dimerization mechanism. Built upon a resorcinol dibenzyl ether scaffold, NP19 achieves nanomolar potency (


) by stabilizing a non-functional PD-L1 homodimer, effectively sequestering the ligand from its receptor.

This guide deconstructs the chemical architecture, mechanistic logic, and experimental validation of NP19, providing a blueprint for researchers optimizing next-generation oral checkpoint inhibitors.

Chemical Architecture & Binding Mechanism

The Resorcinol Dibenzyl Ether Scaffold

NP19 belongs to the "BMS-like" class of inhibitors but features critical optimizations to the central core. The molecule is tripartite:

  • The Anchor (Core): A chloro-substituted resorcinol ring.

  • The Hydrophobic Wedge: A (2-methyl-[1,1'-biphenyl]-3-yl)methoxy group designed to penetrate the deep hydrophobic pocket of PD-L1.

  • The Solubilizing Tail: A hydrophilic amino acid derivative (N-(2-methyl-2-propanoic acid) side chain) that interacts with the solvent-exposed surface.

Mechanism of Action: Induced Dimerization

NP19 does not merely bind to PD-L1; it remodels it.

  • Step 1: Intercalation. NP19 binds to the hydrophobic cavity of a single PD-L1 monomer.

  • Step 2: Recruitment. The inhibitor-bound surface creates a high-affinity interface for a second PD-L1 monomer.

  • Step 3: Locking. The resulting dimer occludes the PD-1 binding surface, preventing T-cell suppression.

Key Residue Interactions:

  • Tyr56: Forms a critical

    
    -
    
    
    
    stacking interaction with the biphenyl moiety of NP19.[1]
  • Met115 & Ala121: Define the hydrophobic pocket accommodating the distal phenyl ring.

  • Asp122: Often engages in salt-bridge or H-bond interactions with the hydrophilic tail (depending on specific analog pH states).

MOA_Mechanism PDL1_Mono PD-L1 Monomer (Apo State) Complex_Binary Binary Complex (PD-L1 + NP19) PDL1_Mono->Complex_Binary Binding (Hydrophobic Pocket) NP19 NP19 (Small Molecule) NP19->Complex_Binary Dimer Inactive PD-L1 Homodimer (Sequestration) Complex_Binary->Dimer Induces Dimerization PDL1_Mono2 PD-L1 Monomer (Recruited) PDL1_Mono2->Dimer PD1 PD-1 Receptor (T-Cell Surface) Dimer->PD1 Steric Clash Signaling Immune Checkpoint Signaling (Blocked) PD1->Signaling No Activation

Figure 1: Mechanism of Action. NP19 induces the formation of a PD-L1 homodimer, sterically preventing the interaction with PD-1 on T-cells.

Detailed Structure-Activity Relationship (SAR)

The potency of NP19 (


) is a result of precise tuning of the resorcinol dibenzyl ether scaffold.
The Hydrophobic "Warhead" (Distal Biphenyl)

The biphenyl group is the primary driver of affinity.

  • Observation: Replacing the distal phenyl ring with smaller aliphatic groups leads to a >100-fold loss in potency.

  • Causality: The deep pocket of PD-L1 is lined with hydrophobic residues (Ile54, Tyr56, Met115). The biphenyl moiety fills this volume, displacing water and maximizing van der Waals contacts. The 2-methyl group on the biphenyl ring restricts rotation, pre-organizing the molecule into a bioactive conformation that reduces the entropic penalty of binding.

The Linker Region (Ether Bridges)
  • Observation: The methyleneoxy (

    
    ) linkers provide the necessary flexibility for the aromatic rings to orient into the cylindrical hydrophobic tunnel.
    
  • Constraint: Rigidifying this linker (e.g., direct aryl-aryl coupling) often abolishes activity by preventing the "U-shape" conformation required for dimerization.

The Hydrophilic Tail (Solubility & Surface Interaction)

Small molecule PD-L1 inhibitors are notoriously hydrophobic (Lipinski rule violators). NP19 incorporates a hydrophilic tail to counteract this.

  • Structure: A dimethyl glycine-like moiety attached to the central ring.

  • Function:

    • Solubility: Increases aqueous solubility to allow for oral administration (though bioavailability remains a challenge,

      
      ).
      
    • Surface Binding: Interacts with solvent-exposed residues near the pocket entrance, potentially stabilizing the dimer interface.

Comparative Potency Data
CompoundScaffold TypeIC50 (HTRF)MechanismKey Feature
NP19 Resorcinol Ether12.5 nM DimerizationHigh potency, optimized biphenyl fit
BMS-202 Biphenyl18 nMDimerizationFirst-generation reference
BMS-1001 Biphenyl2.25 nMDimerizationImproved solubility/potency balance
BMS-1166 Biphenyl1.4 nMDimerizationOptimized metabolic stability

Data aggregated from Cheng et al. and related BMS patent literature.

Experimental Protocols & Validation

To validate NP19 activity, a tiered screening approach is required.

Tier 1: Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay

This is the industry standard for measuring the disruption of the PD-1/PD-L1 interaction.

Protocol:

  • Reagents: Recombinant human PD-L1 (tagged with Europium cryptate, Donor) and PD-1 (tagged with XL665, Acceptor).

  • Setup: In a 384-well low-volume white plate, dispense

    
     of NP19 (serial dilution in DMSO/Buffer).
    
  • Addition: Add

    
     of PD-L1-Eu and 
    
    
    
    of PD-1-XL665.
  • Incubation: Incubate for 2 hours at room temperature (equilibrium is slow due to dimerization kinetics).

  • Readout: Measure fluorescence emission at 665 nm and 620 nm using a microplate reader (e.g., PHERAstar).

  • Calculation:

    
    . Calculate 
    
    
    
    using a 4-parameter logistic fit.
    • Self-Validation: High signal indicates interaction; low signal indicates inhibition. Z' factor must be > 0.5.

Tier 2: Cell-Based Blockade Assay (T-Cell Reactivation)

Demonstrates functional restoration of immunity.[2]

Protocol:

  • Effector Cells: Jurkat T-cells engineered to express PD-1 and an NFAT-luciferase reporter.

  • Target Cells: CHO-K1 or Hep3B cells overexpressing PD-L1 and an artificial T-cell activator (e.g., anti-CD3 scFv).

  • Co-Culture: Mix Effector and Target cells at a 1:1 ratio in the presence of NP19.

  • Mechanism: PD-L1 on target cells normally suppresses the Jurkat NFAT signal. NP19 blockade restores this signal.

  • Readout: Measure Luciferase activity after 6-24 hours.

    • Expected Result: Dose-dependent increase in luminescence (

      
       for NP19).
      

Experimental_Workflow Step1 HTRF Binding Assay (Biochemical) Decision1 IC50 < 100 nM? Step1->Decision1 Step2 Cell-Based Reporter Assay (Jurkat/PD-1 + CHO/PD-L1) Decision2 EC50 < 5 µM? Step2->Decision2 Step3 In Vivo Efficacy (Syngeneic Mouse Models) Outcome Outcome Step3->Outcome Tumor Growth Inhibition (TGI > 50%) Decision1->Step2 Pass Discard Refine SAR (Modify Tail/Core) Decision1->Discard Fail Decision2->Step3 Pass

Figure 2: Validation Workflow. A funnel approach ensures only functional compounds proceed to expensive in vivo studies.

Pharmacokinetics and Future Outlook

The Bioavailability Challenge

While NP19 is potent in vitro, its physicochemical properties present challenges for drug development:

  • Molecular Weight: ~555 Da (Borderline high).

  • Oral Bioavailability (F): ~5% in rats.[3]

  • Clearance: Moderate to high.

Root Cause: The massive hydrophobic surface area required to bind PD-L1 leads to poor solubility and high plasma protein binding. The carboxylic acid tail improves solubility but can limit membrane permeability.

Optimization Strategies

To evolve NP19 into a clinical candidate, researchers are currently exploring:

  • Prodrug Strategies: Masking the carboxylic acid to improve permeability.

  • Macrocyclization: Linking the two "wings" of the molecule to lock the bioactive conformation, reducing the entropic cost of binding and potentially improving metabolic stability (e.g., BMS-986189 approach).

References

  • Cheng, B., Ren, Y., Niu, X., et al. (2020).[4] "Discovery of novel resorcinol dibenzyl ethers targeting the programmed cell death-1/programmed cell death-ligand 1 interaction as potential anticancer agents."[4] Journal of Medicinal Chemistry.

  • Zak, K. M., et al. (2017). "Structural basis for small molecule targeting of the programmed death ligand 1 (PD-L1)." Oncotarget.

  • Skalniak, L., et al. (2017). "Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint in cancer therapy."[2][5][6][7][8][][10] Oncotarget.

  • Cayman Chemical. "NP19 Product Information & Physical Data."

  • MedChemExpress. "PD-1/PD-L1-IN-NP19 Datasheet."

Sources

Targeting the Immune Checkpoint: An In-Depth Analysis of PD-1/PD-L1-IN-NP19 Binding Affinity and Mechanistic Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The programmed cell death-1 (PD-1) and programmed cell death-ligand 1 (PD-L1) axis is a critical immune checkpoint pathway exploited by tumors to evade T-cell-mediated immunosurveillance. While monoclonal antibodies (mAbs) targeting this axis have revolutionized oncology, small-molecule inhibitors offer distinct pharmacological advantages, including superior tumor microenvironment (TME) penetration, potential oral bioavailability, and reduced immune-related adverse events (irAEs) due to shorter systemic half-lives.

PD-1/PD-L1-IN-NP19 (commonly referred to as NP19) is a novel, highly potent small-molecule inhibitor designed to disrupt the PD-1/PD-L1 protein-protein interaction (PPI)[1]. Discovered via docking-based virtual screening and rational drug design, NP19 represents a promising lead compound for next-generation, non-peptidic immunotherapy[2].

Molecular Profile and Binding Affinity

NP19 is a non-peptidic small molecule that binds directly to human PD-L1, inducing steric hindrance that prevents its engagement with the PD-1 receptor[1].

Quantitative Binding Affinity

The binding affinity of NP19 to human PD-L1 is exceptionally potent. In Homogeneous Time-Resolved Fluorescence (HTRF) binding assays, NP19 inhibits the human PD-1/PD-L1 interaction with a half-maximal inhibitory concentration (IC50) of 12.5 nM [3].

Crucially, NP19 exhibits significant cross-species selectivity. Its activity against the murine PD-1/PD-L1 interaction is vastly reduced, demonstrating an IC50 in the micromolar range (>1 µM)[4]. This species-specific affinity highlights the structural nuances between human and murine PD-L1 binding pockets and dictates that preclinical in vivo translational studies must carefully consider the model used (e.g., humanized mouse models).

Table 1: Physicochemical and Pharmacological Profile of NP19
ParameterValue
Chemical Name 2-[({5-chloro-2-[(3-cyanophenyl)methoxy]-4-({2-methyl-[1,1'-biphenyl]-3-yl}methoxy)phenyl}methyl)amino]-2-methylpropanoic acid
Molecular Formula C33H31ClN2O4[1]
Molecular Weight 555.06 g/mol [5]
Target PD-1/PD-L1 Protein-Protein Interaction[1]
IC50 (Human PD-1/PD-L1) 12.5 nM[3]
IC50 (Murine PD-1/PD-L1) > 1 µM[4]
In Vivo Efficacy Models B16-F10 Melanoma, H22 Hepatoma[1]

Mechanistic Pathway: Restoring T-Cell Function

By binding to PD-L1, NP19 blocks the inhibitory signaling cascade that typically leads to T-cell exhaustion[1]. In the TME, the blockade of this axis restores the cytotoxic function of CD8+ T cells, evidenced by a dose-dependent elevation in Interferon-gamma (IFN-γ) production[5].

Pathway TumorCell Tumor Cell (Expresses PD-L1) PDL1 PD-L1 TumorCell->PDL1 TCell T-Cell (Expresses PD-1) PD1 PD-1 TCell->PD1 PDL1->PD1 Binding ImmuneEvasion Immune Evasion (T-Cell Exhaustion) PD1->ImmuneEvasion Inhibitory Signal NP19 NP19 (Small Molecule Inhibitor) NP19->PDL1 Blocks Interaction (IC50 = 12.5 nM) ImmuneActivation Immune Activation (IFN-γ Release) NP19->ImmuneActivation Restores Function

Fig 1: Mechanism of NP19 disrupting the PD-1/PD-L1 axis to restore T-cell activation.

Experimental Methodologies for Affinity & Efficacy Validation

As a Senior Application Scientist, I emphasize that establishing a self-validating experimental protocol is paramount. The following methodologies detail the causality behind each step to ensure robust validation of NP19's binding affinity and cellular efficacy.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

Purpose: To precisely quantify the IC50 of NP19 in disrupting the PD-1/PD-L1 interaction[5]. HTRF is chosen over standard ELISA due to its true homogeneous nature (no wash steps), which prevents the artifactual disruption of low-affinity small-molecule binding equilibrium.

Self-Validating Protocol:

  • Reagent Preparation: Utilize recombinant human PD-L1 tagged with a donor fluorophore (e.g., Europium cryptate) and PD-1 tagged with an acceptor fluorophore (e.g., XL665). Causality: The specific spectral overlap between Europium emission and XL665 excitation ensures FRET only occurs when the proteins physically interact.

  • Compound Titration: Prepare a 10-point serial dilution of NP19 in an assay buffer containing 0.1% BSA and 0.05% Tween-20. Causality: The inclusion of a non-ionic detergent eliminates false positives caused by compound aggregation or non-specific plastic binding.

  • Equilibration Incubation: Incubate NP19 with the tagged PD-L1 for 30 minutes at room temperature before introducing PD-1. Causality: Pre-incubation allows the small molecule to achieve binding equilibrium with the target ligand without competing against the massive steric bulk of the receptor protein.

  • TR-FRET Detection: Excite the sample at 320 nm and measure emission at 620 nm (donor) and 665 nm (acceptor). A time delay (e.g., 50 µs) is applied before reading. Causality: The time delay eliminates short-lived background autofluorescence from the compound or biological matrix, ensuring high signal-to-noise ratios.

  • Data Analysis: Calculate the FRET ratio (665 nm / 620 nm). A decrease in the ratio correlates with the disruption of the PPI. Fit the data to a 4-parameter logistic curve to derive the IC50 of 12.5 nM[1].

HTRF Step1 1. Reagent Prep (Tagged PD-L1 & PD-1) Step2 2. NP19 Titration (Serial Dilution) Step1->Step2 Step3 3. Equilibration (30 min Incubation) Step2->Step3 Step4 4. TR-FRET Detection (665nm / 620nm) Step3->Step4 Step5 5. Data Analysis (IC50 Calculation) Step4->Step5

Fig 2: Self-validating HTRF assay workflow for quantifying NP19 binding affinity.

Cellular Co-Culture Assay (IFN-γ Release)

Purpose: To validate that the biochemical affinity translates to functional immune restoration in vitro[1].

Self-Validating Protocol:

  • Cell Preparation: Co-culture isolated human CD3+ T cells with a PD-L1-expressing hepatoma cell line (e.g., Hep3B/OS-8/hPD-L1)[5]. Causality: Using a stable overexpressing cell line ensures that PD-L1 is the primary inhibitory driver in the system.

  • Stimulation: Introduce an anti-CD3 single-chain variable fragment. Causality: This provides the necessary primary activation signal (Signal 1) to T cells, without which checkpoint inhibition would yield no measurable cytokine release.

  • NP19 Treatment: Add NP19 at varying concentrations (0.37 - 10 µM)[4].

  • Incubation & Readout: Incubate for 72 hours. Harvest the supernatant and quantify IFN-γ using ELISA. Result: NP19 demonstrates an EC50 of ~3 µM in this functional assay, confirming that the biochemical blockade effectively rescues T-cell effector functions[1].

In Vivo Pharmacokinetics and Synergistic Potential

Despite its relatively high molecular weight (555.06 g/mol ) for a small molecule, NP19 exhibits viable pharmacokinetic (PK) properties. Intravenous administration (1 mg/kg) in rats shows a half-life (


) of ~1.5 hours and a clearance rate of 0.9 L/h/kg[4]. Oral administration (10 mg/kg) yields a longer half-life of ~10.9 hours, though with low oral bioavailability (F=5%), suggesting that advanced formulation strategies (e.g., lipid nanoparticles) may be required for optimal clinical translation[4].

In vivo, NP19 at doses of 25, 50, and 100 mg/kg significantly reduces tumor growth in B16-F10 murine melanoma and H22 hepatoma models[1]. Furthermore, recent combination studies demonstrate that pairing NP19 with novel HDAC6 inhibitors (e.g., compound 10c) substantially decreases tumor burden (Tumor Growth Inhibition = 60.1%) compared to monotherapy[6]. This synergy is mediated by a concurrent decrease in PD-L1 expression levels and an increased infiltration of anti-tumor CD8+ T cells into the TME[6].

Conclusion

PD-1/PD-L1-IN-NP19 is a highly potent, small-molecule inhibitor of the human PD-1/PD-L1 axis. With an IC50 of 12.5 nM, it effectively disrupts immune checkpoint signaling, leading to robust T-cell activation and significant in vivo antitumor efficacy. For drug development professionals, NP19 serves as an excellent pharmacological tool and a promising lead for the development of next-generation, non-peptidic immune checkpoint inhibitors.

References

  • Title: PD-1/PD-L1 | DC Chemicals | Source: dcchemicals.
  • Title: NP19 | CAS#2377916-66-8 | PD-1/PD-L1 Interaction inhibitor - MedKoo Biosciences | Source: medkoo.
  • Title: PD-1/PD-L1-IN-NP19 - MedchemExpress.com | Source: medchemexpress.
  • Title: NP19 | CAS 2377916-66-8 - InvivoChem | Source: invivochem.
  • Title: PD-L1 as an emerging target in the treatment and prevention of keratinocytic skin cancer - PMC | Source: nih.
  • Title: Discovery of novel benzohydroxamate-based histone deacetylase 6 (HDAC6) inhibitors with the ability to potentiate anti-PD-L1 immunotherapy in melanoma - PubMed | Source: nih.

Sources

Technical Guide: PD-1/PD-L1-IN-NP19 Effect on T-Cell Activation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

PD-1/PD-L1-IN-NP19 (commonly referred to as NP19 ) is a potent, small-molecule inhibitor targeting the Programmed Cell Death-1 (PD-1) and Programmed Cell Death-Ligand 1 (PD-L1) immune checkpoint axis.[1][2][3][4][5] Unlike monoclonal antibodies (mAbs) such as pembrolizumab or nivolumab, NP19 is a synthetic resorcinol dibenzyl ether derivative.

It functions by sterically hindering the protein-protein interaction (PPI) between PD-1 on T-cells and PD-L1 on tumor cells. This blockade prevents the phosphorylation of the ITIM and ITSM motifs on the PD-1 cytoplasmic tail, thereby blocking the recruitment of SHP-2 phosphatases. The downstream effect is the restoration of T-cell Receptor (TCR) signaling, resulting in robust T-cell activation, proliferation, and cytotoxic cytokine release (specifically IFN-


).

Key Technical Parameters:

  • Chemical Class: Resorcinol dibenzyl ether[5][6][7]

  • Target: Human PD-1/PD-L1 Interaction[1][2][3][4][5][6][8][9][10]

  • Potency (IC

    
    ):  12.5 nM (HTRF Assay)
    
  • Primary Effect: Restoration of IFN-

    
     production in exhausted T-cells.
    

Mechanistic Profile: From Binding to Activation

Molecular Interaction

NP19 binds to the PD-L1 surface, occupying the hydrophobic pocket typically utilized by PD-1. This competitive inhibition is distinct from mAbs, which cover a larger surface area. NP19's high affinity (IC


 = 12.5 nM) ensures that even in the presence of high PD-L1 expression on tumor cells, the inhibitory signal to the T-cell is abrogated.
Signaling Cascade Restoration

When PD-1 engages PD-L1, SHP-2 dephosphorylates ZAP70 and PI3K, shutting down T-cell activation. NP19 prevents this engagement.[5][6][7][9][11]

Pathway Logic:

  • Blockade: NP19 binds PD-L1

    
     PD-1 remains unbound.
    
  • TCR Engagement: TCR binds MHC/Antigen

    
     Lck phosphorylates ITAMs.
    
  • Signal Propagation: ZAP70 recruitment

    
     LAT signalosome formation.
    
  • Transcription Factor Activation: NFAT, AP-1, and NF-

    
    B translocate to the nucleus.
    
  • Output: Gene expression of IFNG (Interferon-gamma), IL2, and GZMB (Granzyme B).

Visualization of Signaling Pathway

The following diagram illustrates the restoration of T-cell activation pathways by NP19.

NP19_Mechanism cluster_tumor Tumor Cell Surface cluster_tcell T-Cell Cytoplasm PDL1 PD-L1 PD1 PD-1 Receptor PDL1->PD1 Blocked by NP19 MHC MHC + Antigen TCR TCR Complex MHC->TCR Antigen Recognition SHP2 SHP-2 Phosphatase PD1->SHP2 Recruitment (Blocked) ZAP70 ZAP70 / PI3K TCR->ZAP70 Phosphorylation SHP2->ZAP70 Dephosphorylation (Blocked) NFAT NFAT / NF-kB ZAP70->NFAT Signaling Cascade Cytokines IFN-γ / IL-2 Release NFAT->Cytokines Transcription NP19 NP19 Inhibitor NP19->PDL1 Competitive Binding (IC50: 12.5 nM)

Figure 1: Mechanism of Action. NP19 binds PD-L1, preventing PD-1 ligation and SHP-2 recruitment, thereby allowing TCR-mediated ZAP70 phosphorylation and downstream cytokine release.

In Vitro Characterization: Quantitative Effects

The efficacy of NP19 is best characterized using a co-culture system involving T-cells and PD-L1 overexpressing tumor cells.[5][6] The standard model uses Hep3B/OS-8/hPD-L1 cells (which express membrane-bound anti-CD3 scFv to simulate TCR engagement and human PD-L1) co-cultured with primary CD3+ T-cells.

Data Summary

The following table summarizes the effect of NP19 on T-cell activation markers compared to controls.

ParameterNP19 TreatmentControl (Vehicle)Reference (mAb)
Binding Affinity (IC

)
12.5 nMN/A~1-5 nM
IFN-

Production
Dose-dependent increase (0.37–10

M)
Basal (Suppressed)High
Murine PD-1 Inhibition > 1,000 nM (Poor cross-reactivity)N/AVariable
Cytotoxicity (A549/MCF-7) No toxicity @ 10

M
N/AN/A

Key Insight: NP19 is highly selective for human PD-L1.[1][3] Researchers using murine models (e.g., syngeneic mice) must be aware that NP19 has significantly lower potency against mouse PD-1/PD-L1 (>1


M) compared to human (12.5 nM).

Experimental Protocols

To validate the effect of NP19 on T-cell activation, use the following standardized protocols. These are designed to be self-validating by including necessary positive and negative controls.

Protocol A: HTRF PD-1/PD-L1 Binding Assay

Purpose: To verify the biochemical potency (IC


) of the NP19 batch.

Reagents:

  • Europium cryptate-labeled anti-tag antibody (Donor).

  • d2-labeled anti-tag antibody (Acceptor).

  • Recombinant Human PD-L1 (His-tagged).

  • Recombinant Human PD-1 (Fc-tagged).

  • NP19 (dissolved in DMSO).[1]

Workflow:

  • Preparation: Dilute NP19 in assay buffer (PBS + 0.1% BSA) to create a serial dilution (e.g., 0.1 nM to 10

    
    M).
    
  • Incubation 1: Mix NP19 with hPD-L1-His (4 nM final) for 15 minutes at RT. Rationale: Allows NP19 to occupy the binding pocket.

  • Addition: Add hPD-1-Fc (20 nM final) and incubate for 1 hour.

  • Detection: Add Anti-His-Eu and Anti-Human Fc-d2. Incubate for 1 hour.

  • Read: Measure FRET signal (665 nm / 620 nm ratio) on a microplate reader (e.g., Tecan or EnVision).

  • Analysis: Plot % Inhibition vs. Log[NP19]. Valid IC

    
     should be ~10-20 nM.
    
Protocol B: T-Cell/Tumor Co-Culture Activation Assay

Purpose: To measure functional T-cell reactivation via IFN-


 quantification.

Cell System:

  • Target Cells: Hep3B/OS-8/hPD-L1 (Engineered to activate T-cells via OS-8 but suppress them via PD-L1).

  • Effector Cells: Purified human CD3+ T-cells (from PBMCs).

Workflow Visualization:

CoCulture_Protocol Step1 Step 1: Plate Target Cells Hep3B/OS-8/hPD-L1 (Adherent) Step2 Step 2: Add NP19 Serial Dilution (Pre-incubation 1h) Step1->Step2 Step3 Step 3: Add Effector Cells Human CD3+ T-Cells (Ratio 10:1) Step2->Step3 Step4 Step 4: Co-Culture 72 Hours @ 37°C Step3->Step4 Step5 Step 5: Harvest Supernatant Step4->Step5 Step6 Step 6: ELISA / AlphaLISA Quantify IFN-γ Step5->Step6

Figure 2: Co-Culture Assay Workflow. A stepwise approach to assessing functional T-cell rescue by NP19.

Detailed Steps:

  • Seeding: Plate Hep3B/OS-8/hPD-L1 cells in a 96-well plate (1x10

    
     cells/well) and allow adherence overnight.
    
  • Drug Treatment: Remove media. Add fresh media containing NP19 (0.1, 1, 5, 10

    
    M). Include DMSO vehicle control and Anti-PD-1 mAb (e.g., Pembrolizumab 10 
    
    
    
    g/mL) as a positive control.
  • T-Cell Addition: Add freshly isolated CD3+ T-cells (1x10

    
     cells/well). The OS-8 membrane protein on the tumor cells will engage the TCR on T-cells, providing Signal 1.
    
  • Incubation: Incubate for 48–72 hours.

  • Readout: Collect supernatant. Quantify IFN-

    
     using a commercial ELISA kit.
    
  • Validation:

    • Vehicle Control: Should show low IFN-

      
       (PD-L1 suppression is active).
      
    • NP19 High Dose: Should show significantly elevated IFN-ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       (Suppression blocked).[2]
      

References

  • Cheng, B., et al. (2020). "Discovery of Novel Resorcinol Dibenzyl Ethers Targeting the Programmed Cell Death-1/Programmed Cell Death–Ligand 1 Interaction as Potential Anticancer Agents."[5] Journal of Medicinal Chemistry, 63(17), 9660–9670.

  • MedChemExpress. "PD-1/PD-L1-IN-NP19 Product Information." MedChemExpress Catalog.

  • Gao, Y., et al. (2023). "Small Molecule Inhibitors of PD-1/PD-L1: A New Era of Cancer Immunotherapy." Frontiers in Pharmacology.

  • Boussiotis, V. A. (2016). "Molecular and Biochemical Aspects of the PD-1 Checkpoint Pathway." New England Journal of Medicine, 375, 1767-1778.

Sources

PD-1/PD-L1-IN-NP19: Mechanistic Role and Experimental Application in Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

PD-1/PD-L1-IN-NP19 (commonly referred to as NP19 ) is a potent, non-peptide small molecule inhibitor targeting the Programmed Cell Death-1 (PD-1) / Programmed Cell Death-Ligand 1 (PD-L1) immune checkpoint axis.[1] Unlike monoclonal antibodies (mAbs) such as pembrolizumab or atezolizumab, NP19 represents the emerging class of resorcinol dibenzyl ether inhibitors designed to overcome the pharmacological limitations of biologics, including poor tumor penetration and lack of oral bioavailability.

This technical guide analyzes the mechanistic profile of NP19, its binding thermodynamics, and provides a validated experimental framework for its utilization in preclinical drug development.

Part 1: Chemical & Mechanistic Profile[2]

Structural Identity and Class

NP19 is a resorcinol dibenzyl ether derivative identified through structure-activity relationship (SAR) optimization of biphenyl-based scaffolds.

  • CAS Number: 2377916-66-8

  • Molecular Weight: ~555.07 Da

  • Chemical Class: Small Molecule Inhibitor (SMI)

  • Target: Human PD-L1 (hPD-L1)

Mechanism of Action (MoA)

NP19 functions as a steric inhibitor. Unlike mAbs that cover a large surface area (


800–1000 Å

) of the PD-L1 interface, NP19 binds to a specific deep hydrophobic pocket on the PD-L1 surface.
  • Binding Interface: NP19 occupies the PD-1 binding site on PD-L1, preventing the receptor-ligand interaction.

  • Key Interactions: The biphenyl moiety of NP19 forms critical

    
    -
    
    
    
    stacking interactions with Tyr56 of the PD-L1 protein. This interaction mimics the hydrophobic core of the native PD-1/PD-L1 interface, effectively "capping" the ligand and rendering it inert to T-cell PD-1 receptors.
  • Thermodynamics:

    • 
       (HTRF Assay):  12.5 nM (High potency against human PD-1/PD-L1).[1]
      
    • Species Selectivity: Highly selective for human PD-L1; significantly lower potency against mouse PD-L1 (

      
      M), necessitating the use of humanized mouse models for in vivo validation.
      
Signaling Pathway Visualization

The following diagram illustrates the restoration of T-cell effector function mediated by NP19 blockade.

PD1_Blockade Tumor Tumor Cell (PD-L1 High) Interaction PD-1 / PD-L1 Complex Tumor->Interaction Expresses PD-L1 TCell_Exhausted Exhausted T-Cell (PD-1 High) TCell_Exhausted->Interaction Expresses PD-1 Inhibition T-Cell Suppression (SHP-2 Recruitment) Interaction->Inhibition Downstream Signaling TCell_Active Reactivated T-Cell (IFN-γ Release) Interaction->TCell_Active Blockade Restores Signaling NP19 NP19 (Inhibitor) NP19->Interaction Competitive Binding (Tyr56 Stacking) Apoptosis Tumor Cell Lysis TCell_Active->Apoptosis Cytotoxicity

Caption: NP19 competitively binds PD-L1, preventing PD-1 interaction and reversing T-cell exhaustion.

Part 2: Preclinical Pharmacology

In Vitro Potency

NP19 demonstrates nanomolar potency in cell-free assays, comparable to early-stage therapeutic antibodies.

MetricValueAssay TypeNotes

12.5 nMHTRF BindingHomogeneous Time-Resolved Fluorescence using Eu-labeled PD-1.


3.0

M
T-Cell Co-CultureIFN-

production rescue in Hep3B/OS-8/hPD-L1 system.
Cytotoxicity

M
MTT AssayNo significant toxicity in A549, MCF-7, or B16-F10 cells (off-target safety).
In Vivo Efficacy & Pharmacokinetics

While NP19 is a potent binder, its pharmacokinetic (PK) profile highlights its role as a chemical probe rather than a final clinical candidate (which often requires formulation optimization or structural analogs like P18).

  • Tumor Models:

    • B16-F10 Melanoma: 25–100 mg/kg dosing showed significant tumor growth inhibition (TGI).[1]

    • H22 Hepatoma: Validated efficacy in syngeneic models.[2]

  • Pharmacokinetics (Rat):

    • 
       (IV):  1.5 ± 0.5 h (Rapid clearance).
      
    • 
       (PO):  10.9 ± 7.7 h.[1]
      
    • Bioavailability (F):

      
      5% (Low oral bioavailability).[1]
      
    • Insight: For in vivo experiments, intraperitoneal (IP) or intravenous (IV) administration is strictly recommended over oral gavage unless using advanced lipid-based formulations.

Part 3: Experimental Framework

Protocol 1: HTRF PD-1/PD-L1 Binding Assay

Purpose: To quantify the


 of NP19 against the human PD-1/PD-L1 interaction.
Validation:  This assay is self-validating if the Z' factor is > 0.5.

Materials:

  • Recombinant hPD-L1-Tag1 (e.g., His-tagged).

  • Recombinant hPD-1-Tag2 (e.g., Fc-tagged).

  • Anti-Tag1-Europium Cryptate (Donor).

  • Anti-Tag2-XL665 (Acceptor).

  • NP19 Stock (10 mM in DMSO).

Workflow:

  • Preparation: Dilute NP19 in assay buffer (PBS + 0.1% BSA) to create a 10-point serial dilution curve (Start: 10

    
    M).
    
  • Incubation 1: Mix hPD-L1 (4 nM final) with NP19 dilutions. Incubate for 15 mins at RT. Rationale: Allows NP19 to occupy the hydrophobic pocket before PD-1 introduction.

  • Addition: Add hPD-1 (20 nM final) and HTRF detection reagents.

  • Incubation 2: Incubate for 1–2 hours at RT (protect from light).

  • Read: Measure fluorescence ratio (665 nm / 620 nm) on a compatible plate reader (e.g., EnVision).

  • Analysis: Fit data to a 4-parameter logistic (4PL) equation to determine

    
    .
    
Protocol 2: T-Cell Functional Restoration (Co-Culture)

Purpose: To verify that NP19 binding translates to biological T-cell reactivation.

System:

  • Target Cells: Hep3B cells engineered to overexpress hPD-L1 and a membrane-bound anti-CD3 scFv (OS-8).

  • Effector Cells: Jurkat T-cells or primary human PBMCs.

Steps:

  • Seeding: Plate Hep3B/OS-8/hPD-L1 cells (target) in 96-well plates (

    
     cells/well). Allow adherence (4–6 hours).
    
  • Treatment: Add NP19 at varying concentrations (0.1 – 10

    
    M).
    
  • Co-Culture: Add Jurkat T-cells (

    
     cells/well).
    
  • Stimulation: The membrane-bound anti-CD3 on tumor cells provides Signal 1; PD-L1 provides the inhibitory Signal 2. NP19 blocks Signal 2.

  • Readout: After 48–72 hours, collect supernatant. Quantify IFN-

    
      using ELISA.
    
  • Control: Use an anti-PD-L1 mAb (e.g., Atezolizumab) as a positive control for maximal restoration.

Protocol 3: In Vivo Formulation (Solubility Management)

Challenge: NP19 is lipophilic (cLogP > 4). Standard PBS formulation will precipitate the compound. Recommended Vehicle:

  • 10% DMSO (Solubilizer)

  • 40% PEG300 (Co-solvent)

  • 5% Tween-80 (Surfactant)

  • 45% Saline Preparation: Dissolve NP19 in DMSO first, then add PEG300/Tween-80, and slowly add saline with vortexing. Sonicate if necessary to ensure a clear solution/stable suspension.

Part 4: Visualization of Discovery Workflow

Workflow cluster_opt Optimization Cycle Library Resorcinol Library Design HTRF HTRF Screening (Cell-Free) Library->HTRF Hit Hit: NP19 (IC50: 12.5 nM) HTRF->Hit Selection Hit->Library SAR Refinement CellAssay Co-Culture Assay (IFN-γ Rescue) Hit->CellAssay Functional Validation PK PK Profiling (Solubility/F%) CellAssay->PK ADME InVivo In Vivo Efficacy (B16-F10/H22) PK->InVivo Formulation

Caption: Integrated workflow for validating NP19 from biochemical screening to in vivo proof-of-concept.

References

  • Cheng, B., Ren, Y., Niu, X., et al. (2020).[3][4] "Discovery of Novel Resorcinol Dibenzyl Ethers Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction as Potential Anticancer Agents."[3][5] Journal of Medicinal Chemistry, 63(24), 15946–15959.[4]

    • Source:

  • MedChemExpress. (n.d.).

    • Source:

  • Cayman Chemical. (n.d.).

    • Source:

Sources

Preclinical Profile of PD-1/PD-L1-IN-NP19: A Small Molecule Immune Checkpoint Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The programmed cell death protein 1 (PD-1) and its ligand (PD-L1) represent a critical immune checkpoint pathway that tumor cells exploit to evade immune surveillance. While monoclonal antibodies targeting this axis have revolutionized cancer therapy, the development of small-molecule inhibitors offers potential advantages in terms of oral bioavailability, tissue penetration, and manageable immune-related adverse events. This technical guide provides an in-depth overview of the preclinical research findings for PD-1/PD-L1-IN-NP19, a novel small-molecule inhibitor of the PD-1/PD-L1 interaction. We will delve into its mechanism of action, in vitro efficacy, in vivo antitumor activity, and pharmacokinetic profile, presenting the key data and experimental methodologies to inform further research and development in the field of cancer immunotherapy.

The PD-1/PD-L1 Pathway: A Key Regulator of Immune Tolerance and Tumor Evasion

The interaction between PD-1, a receptor expressed on activated T cells, and its ligand PD-L1, which can be expressed on tumor cells, delivers an inhibitory signal to the T cell, leading to T cell exhaustion and a dampened anti-tumor immune response.[1] This mechanism of "adaptive immune resistance" allows tumors to escape destruction by the immune system.[2] Therefore, blocking the PD-1/PD-L1 interaction is a clinically validated strategy to restore T cell function and promote anti-tumor immunity.[1]

PD-1/PD-L1 Signaling Pathway cluster_0 T Cell cluster_1 Tumor Cell TCR TCR Activation T Cell Activation (Cytokine Release, Proliferation) TCR->Activation MHC MHC TCR->MHC Antigen Presentation PD-1 PD-1 PD-1->Activation Inhibition PD-L1 PD-L1 PD-1->PD-L1 Inhibitory Signal NP19 Mechanism of Action cluster_0 T Cell cluster_1 Tumor Cell cluster_2 Outcome PD-1 PD-1 PD-L1_dimer PD-L1 Dimer (Induced by NP19) PD-1->PD-L1_dimer Interaction Blocked T_cell_activation T Cell Activation Restored

Caption: Proposed mechanism of action for PD-1/PD-L1-IN-NP19.

In Vitro Preclinical Findings

Inhibition of the Human PD-1/PD-L1 Interaction

The potency of PD-1/PD-L1-IN-NP19 in disrupting the human PD-1/PD-L1 interaction was determined using a Homogeneous Time-Resolved Fluorescence (HTRF) binding assay. [3] Table 1: In Vitro Inhibitory Activity of PD-1/PD-L1-IN-NP19

AssayTargetIC50 (nM)
HTRF Binding AssayHuman PD-1/PD-L112.5 [4]
HTRF Binding AssayMouse PD-1/PD-L1>1000 [4]

IC50: Half-maximal inhibitory concentration.

The data clearly indicates that PD-1/PD-L1-IN-NP19 is a potent inhibitor of the human PD-1/PD-L1 interaction, with significantly lower activity against the murine counterpart. [4]This species-specific activity is a critical consideration for the design and interpretation of in vivo studies.

Enhancement of T Cell Activity in a Co-culture Model

To assess the functional consequence of PD-1/PD-L1 blockade, the effect of PD-1/PD-L1-IN-NP19 on T cell activation was evaluated in a co-culture system of T cells and tumor cells.

Experimental Protocol: T Cell Co-culture and IFN-γ Production Assay

  • Cell Lines: Human peripheral blood mononuclear cell (PBMC)-derived T cells and a tumor cell line engineered to express human PD-L1.

  • Co-culture: T cells and tumor cells are co-cultured at an appropriate ratio.

  • Treatment: PD-1/PD-L1-IN-NP19 is added to the co-culture at various concentrations (e.g., 0.37-10 µM). [4]4. Incubation: The co-culture is incubated for a defined period (e.g., 72 hours). [4]5. IFN-γ Measurement: The concentration of interferon-gamma (IFN-γ) in the culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).

  • Analysis: The dose-dependent effect of PD-1/PD-L1-IN-NP19 on IFN-γ production is determined.

Findings:

PD-1/PD-L1-IN-NP19 was found to significantly elevate the production of IFN-γ from T cells in a dose-dependent manner when co-cultured with tumor cells. [4]This result provides strong evidence that by blocking the PD-1/PD-L1 interaction, the compound can restore the effector function of T cells.

In Vivo Preclinical Efficacy

The anti-tumor activity of PD-1/PD-L1-IN-NP19 was evaluated in syngeneic mouse tumor models. Given the compound's lower potency against murine PD-1/PD-L1, these models, while providing insights into in vivo tolerability and general anti-tumor effects, may not fully reflect its potential efficacy in a human system.

Melanoma Tumor Model

Experimental Protocol: Syngeneic Melanoma Mouse Model

  • Animal Model: C57BL/6 mice.

  • Tumor Cell Line: A syngeneic melanoma cell line (e.g., B16-F10) is implanted subcutaneously.

  • Treatment: Once tumors reach a palpable size, mice are treated with PD-1/PD-L1-IN-NP19 via intragastric gavage once daily for a specified duration (e.g., 15 days). [4]4. Dosage Groups: Multiple dosage groups are typically included (e.g., 25, 50, and 100 mg/kg). [4]5. Monitoring: Tumor growth is monitored regularly by caliper measurements. Body weight and general health of the animals are also recorded.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and the tumor growth inhibition (TGI) is calculated.

Table 2: In Vivo Efficacy of PD-1/PD-L1-IN-NP19 in a Melanoma Mouse Model

Dose (mg/kg)Administration RouteTreatment DurationTumor Growth Inhibition (%)
25Intragastric gavage15 days51.1 [4]
50Intragastric gavage15 days75.0 [4]
100Intragastric gavage15 days80.9 [4]

PD-1/PD-L1-IN-NP19 demonstrated a dramatic, dose-dependent inhibition of melanoma tumor growth in mice. [4]The treated animals exhibited normal physical activity and a slight increase in body weight, suggesting good tolerability at the tested doses. [4]

Hepatoma Tumor Model

Experimental Protocol: Syngeneic Hepatoma Mouse Model

  • Animal Model: BALB/c mice.

  • Tumor Cell Line: A syngeneic hepatoma cell line (e.g., H22) is implanted subcutaneously.

  • Treatment: Daily intraperitoneal (i.p.) injections of PD-1/PD-L1-IN-NP19 for a specified duration (e.g., 14 days). [4]4. Dosage: A specific dose is administered (e.g., 25 mg/kg). [4]5. Monitoring and Endpoint: Similar to the melanoma model, tumor growth, body weight, and animal health are monitored, and TGI is calculated at the end of the study.

Findings:

In the H22 hepatoma mouse model, PD-1/PD-L1-IN-NP19 at a dose of 25 mg/kg administered intraperitoneally demonstrated significant antitumor efficacy with a tumor growth inhibition of 76.5% and was well tolerated. [4]

Pharmacokinetic Profile in Rats

The pharmacokinetic properties of PD-1/PD-L1-IN-NP19 were assessed in rats to understand its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 3: Pharmacokinetic Parameters of PD-1/PD-L1-IN-NP19 in Rats

ParameterIntravenous (1 mg/kg)Oral (10 mg/kg)
Half-life (t1/2) 1.5 ± 0.5 h10.9 ± 7.7 h
Clearance (CL) 0.9 ± 0.2 L/h/kg23.1 L/h/kg (Apparent)
Volume of Distribution (Vss) 2.1 ± 0.5 L/kg-
Tmax -0.6 ± 0.2 h
Cmax 1751 µg/L69.5 µg/L
Oral Bioavailability (F) -5%

Data presented as mean ± standard deviation. [4] The pharmacokinetic data indicate that PD-1/PD-L1-IN-NP19 has a relatively short half-life following intravenous administration and low oral bioavailability in rats. [4]The longer apparent half-life after oral administration may suggest absorption-rate limited elimination. These findings are crucial for designing dosing regimens in further preclinical and clinical studies.

Conclusion and Future Directions

The preclinical data for PD-1/PD-L1-IN-NP19 demonstrate its potential as a novel, orally bioavailable small-molecule inhibitor of the PD-1/PD-L1 immune checkpoint. Its potent in vitro activity on human targets, coupled with significant in vivo anti-tumor efficacy in mouse models, positions it as a promising candidate for further development.

Future research should focus on:

  • Optimizing Pharmacokinetics: Improving the oral bioavailability of NP19 through medicinal chemistry efforts could enhance its clinical potential.

  • Humanized Mouse Models: Efficacy studies in mouse models with humanized PD-1 and PD-L1 would provide a more accurate assessment of its therapeutic potential, given the observed species-specific activity.

  • Combination Therapies: Investigating the synergistic effects of PD-1/PD-L1-IN-NP19 with other anti-cancer agents, such as chemotherapy, targeted therapies, or other immunotherapies, could lead to more effective treatment strategies.

  • Biomarker Discovery: Identifying predictive biomarkers of response to NP19 treatment will be crucial for patient selection in future clinical trials.

References

  • Cheng, B., et al. (2020). Discovery of Novel Resorcinol Dibenzyl Ethers Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction As Potential Anticancer Agents. Journal of Medicinal Chemistry. [Link]

  • Bocan, T. M. A., et al. (2023). An updated patent review on PD-1/PD-L1 antagonists (2022-present). Expert Opinion on Therapeutic Patents. [Link]

  • Khan, S., et al. (2024). PD-1 and PD-L1: architects of immune symphony and immunotherapy breakthroughs in cancer treatment. Frontiers in Immunology. [Link]

  • Lei, Y., et al. (2020). PD-1/PD-L1 pathway: current researches in cancer. Frontiers in Oncology. [Link]

  • Sasmal, S. K., et al. (2020). Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development. Frontiers in Immunology. [Link]

Sources

Definitive Technical Guide: PD-1/PD-L1-IN-NP19 Signaling Pathway Modulation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The modulation of the PD-1/PD-L1 axis remains a cornerstone of modern immuno-oncology. While monoclonal antibodies (mAbs) like pembrolizumab and atezolizumab have validated this target, small molecule inhibitors offer distinct advantages, including improved tumor penetration, oral bioavailability, and tunable pharmacokinetics.

PD-1/PD-L1-IN-NP19 (hereafter referred to as NP19 ) represents a high-potency, small-molecule inhibitor belonging to the resorcinol dibenzyl ether class. Unlike mAbs that sterically block the interaction surface, NP19 operates via a distinct mechanism: PD-L1 dimerization . This guide provides a rigorous technical analysis of NP19, detailing its molecular mechanism, downstream signaling effects, and validated experimental protocols for researchers assessing this compound.

Key Pharmacological Parameters
ParameterValueContext
Target PD-L1 (Programmed Death-Ligand 1)Induces non-functional dimerization
IC50 (Human) 12.5 nM HTRF Protein-Protein Interaction Assay
IC50 (Mouse) > 1,000 nMLow cross-reactivity due to sequence divergence
EC50 (Cellular) ~3.0 µMIFN-γ induction in Hep3B/T-cell co-culture
Bioavailability F = 5% (Rat)Optimization required for oral delivery
Chemical Class Resorcinol Dibenzyl EtherLipophilic core targeting the PD-L1 hydrophobic pocket

Molecular Mechanism of Action[2][3][4][5]

The Dimerization Paradigm

NP19 does not merely occupy the PD-1 binding site on a monomeric PD-L1. Instead, it acts as a "molecular glue" that induces the formation of a PD-L1 homodimer. This sequestration sterically occludes the PD-1 interaction surface, preventing the immune checkpoint engagement.

  • Binding Pocket: NP19 binds to the hydrophobic pocket of PD-L1, interacting with residues Tyr56, Asp122, and Lys124 .

  • Stoichiometry: 1 Molecule of NP19 binds to 2 Molecules of PD-L1 (2:1 Protein:Ligand ratio).

  • Thermodynamics: The dimerization creates a highly stable, energetically favorable complex that effectively removes available PD-L1 from the cell surface inventory available for PD-1 binding.

Visualization: Mechanism of Blockade

MoA cluster_0 Native Suppression cluster_1 NP19 Modulation PDL1_M PD-L1 (Monomer) Complex PD-1/PD-L1 Complex (Immune Suppression) PDL1_M->Complex PD1 PD-1 (T-Cell) PD1->Complex NP19 NP19 Inhibitor Dimer NP19-Induced PD-L1 Homodimer NP19->Dimer Induces Dimerization PDL1_A PD-L1 (Monomer A) PDL1_A->Dimer PDL1_B PD-L1 (Monomer B) PDL1_B->Dimer Free_PD1 Free PD-1 (Active T-Cell) Dimer->Free_PD1 Steric Occlusion Prevents Binding

Figure 1: Comparative mechanism of native PD-1/PD-L1 suppression versus NP19-mediated PD-L1 dimerization and sequestration.

Signaling Pathway Modulation

The primary function of NP19 is to restore T-cell effector function by preventing the PD-1-mediated recruitment of SHP2 (Src homology region 2 domain-containing phosphatase-2).

The Restoration Cascade
  • Blockade: NP19 sequesters PD-L1 on the tumor cell.

  • Prevention: PD-1 on the T-cell remains unbound (ligand-free).

  • ITSM/ITIM Motifs: Tyrosine motifs on the PD-1 cytoplasmic tail remain unphosphorylated.

  • SHP2 Exclusion: SHP2 is not recruited to the membrane.

  • Signal Propagation: TCR signaling proceeds unchecked, leading to:

    • PI3K/Akt Pathway: Cell survival and glycolysis.

    • RAS/MEK/ERK Pathway: Proliferation and transcriptional activation (AP-1).

    • NFAT Activation: Cytokine production (IFN-γ, IL-2).

Visualization: Intracellular Signaling Restoration

Signaling NP19 NP19 (Extracellular) PD1_Inactive PD-1 (Inactive) No SHP2 Recruitment NP19->PD1_Inactive Blocks Ligand TCR TCR / CD28 Stimulation PI3K PI3K TCR->PI3K RAS RAS TCR->RAS PLC PLC-γ1 TCR->PLC PD1_Inactive->PI3K Relieves Inhibition PD1_Inactive->RAS Relieves Inhibition AKT Akt / mTOR PI3K->AKT Survival T-Cell Proliferation & Survival AKT->Survival MEK MEK / ERK RAS->MEK MEK->Survival NFAT NFAT / NF-κB PLC->NFAT Cytokines IFN-γ / IL-2 Secretion NFAT->Cytokines

Figure 2: Restoration of TCR downstream signaling (PI3K/Akt and RAS/MEK) following NP19-mediated checkpoint blockade.

Validated Experimental Protocols

To ensure reproducibility, the following protocols utilize Homogeneous Time-Resolved Fluorescence (HTRF) for biochemical validation and a T-Cell Co-Culture system for functional validation.

Protocol A: HTRF PD-1/PD-L1 Binding Assay

Purpose: To determine the IC50 of NP19 against the human PD-1/PD-L1 interaction.

Materials:

  • Recombinant Human PD-L1 (His-tagged).

  • Recombinant Human PD-1 (Fc-tagged).

  • Anti-His-Tb cryptate (Donor).

  • Anti-Human IgG-d2 (Acceptor).

  • Assay Buffer: PBS, 0.1% BSA, 0.5M KF.

  • NP19 Stock (10 mM in DMSO).

Workflow:

  • Preparation: Dilute NP19 in Assay Buffer to 4x final concentration (serial dilutions).

  • Incubation 1: Add 5 µL of NP19 + 5 µL of Human PD-L1-His (Final conc: 10 nM) to a 384-well low-volume plate. Incubate for 15 mins at RT. Rationale: Allows NP19 to induce PD-L1 dimerization before PD-1 is introduced.

  • Addition: Add 5 µL of Human PD-1-Fc (Final conc: 50 nM).

  • Incubation 2: Incubate for 60 mins at RT.

  • Detection: Add 5 µL of Anti-His-Tb / Anti-hIgG-d2 pre-mix.

  • Read: Incubate 60 mins (RT) and read on an HTRF-compatible reader (Ex: 337 nm, Em: 665/620 nm).

Data Analysis: Calculate the HTRF Ratio (665/620 * 10^4). Plot % Inhibition vs. Log[NP19]. Expected IC50: ~12.5 nM .

Protocol B: Functional T-Cell Co-Culture Assay

Purpose: To validate the restoration of IFN-γ secretion in a tumor microenvironment model.

Cell Lines:

  • Target: Hep3B cells (overexpressing hPD-L1).[1][2]

  • Effector: Jurkat T-cells (inducible NFAT-Luciferase) or Primary CD3+ T-cells.

Workflow:

  • Seeding: Seed Hep3B/hPD-L1 cells (10,000 cells/well) in a 96-well plate. Allow adherence overnight.

  • Treatment: Add NP19 (Serial dilution: 0.1 µM – 10 µM) to wells.

  • Co-Culture: Add Anti-CD3/CD28 activated T-cells (50,000 cells/well). Ratio 5:1 (Effector:Target).

  • Incubation: Incubate for 48-72 hours at 37°C, 5% CO2.

  • Readout: Collect supernatant. Quantify IFN-γ using ELISA or AlphaLISA.

Success Criteria: Dose-dependent increase in IFN-γ with an EC50 of ~3 µM .[1]

In Vivo Translation & Pharmacokinetics

While NP19 shows high potency in vitro, its in vivo application requires careful consideration of species specificity and formulation.

Species Specificity Warning

NP19 is highly selective for Human PD-L1 .

  • Human IC50: 12.5 nM[3][1][2][4][5]

  • Mouse IC50: > 1,000 nM

  • Implication: Efficacy studies in standard syngeneic mouse models (e.g., wild-type MC38 or CT26) will yield false negatives .

  • Solution: You MUST use humanized PD-L1 knock-in mice (hPD-L1 KI) or immunodeficient mice engrafted with human tumors and human PBMCs (Humanized Mouse Models).

Pharmacokinetic Profile (Rat, 1 mg/kg IV)
ParameterValueInterpretation
t1/2 (Half-life) 1.5 ± 0.5 hShort half-life suggests need for BID dosing or formulation enhancement.
CL (Clearance) 0.9 ± 0.2 L/h/kgModerate clearance.[3][4]
Vss (Distribution) 2.1 ± 0.5 L/kgGood tissue distribution; penetrates tumor microenvironment.

References

  • Discovery of Novel Resorcinol Dibenzyl Ethers Targeting the Programmed Cell Death-1/Programmed Cell Death–Ligand 1 Interaction as Potential Anticancer Agents. Source: Journal of Medicinal Chemistry (2020). URL:[Link]

  • Small-Molecule Inhibitors of the PD-1/PD-L1 Immune Checkpoint: An Overview. Source: Frontiers in Pharmacology. URL:[Link]

  • Mechanisms of Small Molecule PD-L1 Dimerization. Source: Science (BMS-202 Structural Basis). URL:[Link]

Sources

PD-1/PD-L1-IN-NP19: A Resorcinol Dibenzyl Ether Checkpoint Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide & Whitepaper

Executive Summary

PD-1/PD-L1-IN-NP19 (referred to herein as NP19 ) represents a significant advancement in the development of small-molecule immune checkpoint inhibitors (ICIs).[1] Unlike monoclonal antibodies (mAbs) such as pembrolizumab or atezolizumab, which sterically block the PD-1/PD-L1 interface, NP19 belongs to the resorcinol dibenzyl ether class of inhibitors. These compounds function via a distinct "molecular glue" mechanism, inducing the dimerization of PD-L1 on the tumor cell surface, thereby sequestering the ligand and preventing its interaction with the PD-1 receptor on T-cells.

This guide details the physicochemical properties, mechanism of action (MOA), and validated experimental protocols for NP19, providing a roadmap for researchers investigating non-antibody approaches to cancer immunotherapy.

Chemical & Mechanistic Profile

Chemical Identity
  • Compound Name: PD-1/PD-L1-IN-NP19 (NP19)[2][3]

  • Chemical Class: Resorcinol dibenzyl ether[1][4][5][6][7]

  • Catalog Number: MedChemExpress HY-131347

  • Molecular Target: Programmed death-ligand 1 (PD-L1)[1][4][8][9][10][11][12][13]

  • Binding Affinity: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     (Human PD-1/PD-L1 interaction)[1][2][3][4][7][11]
    
Mechanism of Action: PD-L1 Dimerization

NP19 does not merely occupy the binding cleft; it fundamentally alters the oligomeric state of PD-L1. The compound binds to a hydrophobic pocket created at the interface of two PD-L1 monomers. This binding stabilizes a PD-L1 homodimer , effectively internalizing the PD-1 binding surface and rendering the ligand incapable of engaging the PD-1 receptor.

Key Mechanistic Insight: This dimerization often leads to rapid internalization and lysosomal degradation of the PD-L1 protein, a feature distinct from simple occupancy-driven blockade.

G cluster_0 Tumor Cell Surface PDL1_Mono PD-L1 Monomer (Active Surface Exposed) Complex Transient Complex (NP19 binds hydrophobic pocket) PDL1_Mono->Complex + NP19 NP19 NP19 (Small Molecule) Dimer PD-L1 Homodimer (Sterically Inert) Complex->Dimer Recruits 2nd PD-L1 PD1 PD-1 Receptor (T-Cell Surface) Dimer->PD1 Binding Blocked Immune T-Cell Activation (IFN-γ Release) PD1->Immune Checkpoint Released

Figure 1: Mechanism of Action. NP19 induces the formation of a PD-L1 homodimer, sequestering the active interface and preventing PD-1 binding.

Pharmacology & Efficacy Data[1][2][3][4][8][11][12][14]

In Vitro Potency

NP19 demonstrates high potency against human PD-L1 but significantly lower affinity for murine PD-L1, a common trait in this chemical class due to structural differences in the hydrophobic binding pocket.

Assay TypeTarget InteractionMetricValueReference
Biochemical Human PD-1 / PD-L1

12.5 nM [1]
Biochemical Mouse PD-1 / PD-L1


[1]
Cellular Jurkat T-cell / Tumor Co-cultureIFN-

Dose-dependent increase[1]
In Vivo Efficacy

Despite low oral bioavailability, NP19 shows robust tumor growth inhibition (TGI) in syngeneic mouse models when administered intraperitoneally (i.p.) or via gavage (high dose), suggesting that optimizing the formulation could unlock further potential.

ModelTumor TypeDose / RouteTGI (%)
B16-F10 Melanoma25-100 mg/kg (p.o.)[2]51.1% - 80.9%
H22 Hepatocellular Carcinoma25 mg/kg (i.p.)76.5%
Pharmacokinetic (PK) Profile (Rat)
  • Half-life (

    
    ):  1.5 h (IV) / 10.9 h (PO)[2]
    
  • Bioavailability (

    
    ):  ~5% (Indicates poor absorption or high first-pass metabolism; requires formulation optimization for clinical translation).
    

Validated Experimental Protocols

Protocol A: HTRF Binding Assay (Biochemical)

Purpose: To determine the


 of NP19 by measuring its ability to disrupt the interaction between Tag-labeled PD-1 and PD-L1.

Reagents:

  • Human PD-L1 protein (His-tagged).

  • Human PD-1 protein (Fc-tagged).

  • Anti-His-Tb cryptate (Donor).

  • Anti-Human IgG-XL665 (Acceptor).

  • NP19 stock (10 mM in DMSO).

Workflow:

  • Preparation: Dilute NP19 in assay buffer (PBS + 0.1% BSA) to create a serial dilution series (e.g., 0.1 nM to 10 µM).

  • Incubation 1: Mix NP19 dilutions with His-PD-L1 (final conc. 10 nM) in a white 384-well plate. Incubate for 15 mins at RT. Rationale: Allows NP19 to induce dimerization before PD-1 introduction.

  • Addition: Add PD-1-Fc (final conc. 20 nM). Incubate for 30 mins.

  • Detection: Add Anti-His-Tb and Anti-IgG-XL665. Incubate for 1 hour at RT.

  • Read: Measure fluorescence at 665 nm and 620 nm using a microplate reader (e.g., EnVision).

  • Analysis: Calculate HTRF Ratio (

    
    ). Plot vs. log[NP19] to derive 
    
    
    
    .
Protocol B: Jurkat/Tumor Co-Culture Assay (Cellular)

Purpose: To validate the functional restoration of T-cell activity (IFN-


 secretion).

System:

  • Effector Cells: Jurkat T-cells engineered to express human PD-1.

  • Target Cells: CHO-K1 or tumor cells (e.g., Hep3B) overexpressing human PD-L1 and an artificial T-cell activator (e.g., anti-CD3 scFv or viral antigen).

Workflow:

  • Seeding: Plate Target cells (CHO-PDL1) at

    
     cells/well in a 96-well plate. Allow adherence (4-6 hours).
    
  • Treatment: Add NP19 serial dilutions to the wells.

  • Co-Culture: Add Jurkat-PD1 cells (

    
     cells/well). Total volume 200 µL.
    
  • Stimulation: Ensure anti-CD3 is present (either expressed on target cells or added soluble at 1 µg/mL).

  • Incubation: 48–72 hours at 37°C, 5%

    
    .
    
  • Measurement: Collect supernatant. Quantify IFN-

    
     using a standard ELISA kit.
    
  • Validation: Compare against anti-PD-L1 mAb (positive control) and DMSO (vehicle control).

Workflow Step1 Seed Target Cells (CHO-PDL1 + anti-CD3) Step2 Add NP19 Inhibitor (Serial Dilution) Step1->Step2 Step3 Add Effector Cells (Jurkat-PD1) Step2->Step3 Step4 Incubate 72h Step3->Step4 Step5 Harvest Supernatant Step4->Step5 Step6 ELISA for IFN-γ Step5->Step6

Figure 2: Cellular Co-Culture Assay Workflow. A stepwise guide to validating functional immune restoration.

References

  • Cheng, B., et al. (2020). Discovery of Novel Resorcinol Dibenzyl Ethers Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction as Potential Anticancer Agents.Journal of Medicinal Chemistry , 63(17), 9677–9694.

  • MedChemExpress. PD-1/PD-L1-IN-NP19 Product Datasheet (Cat. No.: HY-131347).

  • Guzik, K., et al. (2019). Small-Molecule Inhibitors of the Programmed Cell Death-1/Programmed Death-Ligand 1 (PD-1/PD-L1) Interaction via Transiently Induced Protein States and Dimerization of PD-L1.Journal of Medicinal Chemistry , 60(13), 5857–5867. (Context on Dimerization Mechanism).

Sources

Methodological & Application

PD-1/PD-L1-IN-NP19 in vitro assay protocol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: In Vitro Characterization of PD-1/PD-L1-IN-NP19

Abstract

This technical guide outlines the standardized protocol for evaluating PD-1/PD-L1-IN-NP19 (NP19), a potent small-molecule inhibitor of the Programmed Cell Death 1 (PD-1) and Programmed Cell Death Ligand 1 (PD-L1) immune checkpoint axis. Unlike monoclonal antibodies, NP19 is a chemical entity with a reported IC50 of ~12.5 nM in biochemical assays. This guide details the critical workflows for compound solubilization, biochemical quantification via Homogeneous Time-Resolved Fluorescence (HTRF), and functional validation using a Jurkat/NFAT-luciferase reporter system.

Introduction & Mechanism of Action

PD-1/PD-L1-IN-NP19 functions by binding to the PD-L1 surface, sterically hindering its interaction with PD-1 on T-cells.[1] In the tumor microenvironment (TME), the PD-1/PD-L1 interaction suppresses T-cell receptor (TCR) signaling, leading to T-cell exhaustion.[2] By blocking this interaction, NP19 restores TCR signaling, NFAT pathway activation, and subsequent cytokine release (e.g., IFN-


).

Key Compound Characteristics:

  • Target: Human PD-L1 (Direct binder).

  • Potency: IC50 ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     12.5 nM (HTRF Binding Assay).
    
  • Modality: Small Molecule Inhibitor (SMI).[3]

  • Solubility: Hydrophobic; requires DMSO for stock preparation.

Figure 1: Mechanism of Action (MOA)

MOA TumorCell Tumor Cell (PD-L1 High) Interaction PD-1 / PD-L1 Interaction TumorCell->Interaction Expresses PD-L1 TCell T-Cell (PD-1 High) TCell->Interaction Expresses PD-1 Inhibition T-Cell Exhaustion (Suppressed TCR) Interaction->Inhibition Downstream Signaling NP19 PD-1/PD-L1-IN-NP19 (Small Molecule) Blockade Steric Blockade (PD-L1 Occupied) NP19->Blockade Binds PD-L1 Blockade->Interaction Disrupts Activation Immune Restoration (NFAT Activation -> IFN-γ) Blockade->Activation Restores Function

Caption: NP19 binds PD-L1 on tumor cells, preventing PD-1 engagement and reversing T-cell exhaustion.[1][4][5][6]

Compound Preparation & Handling

Small molecules like NP19 often exhibit poor aqueous solubility, necessitating precise handling to prevent precipitation during the assay.

  • Stock Solution (10 mM):

    • Dissolve lyophilized NP19 powder in 100% DMSO.

    • Vortex vigorously for 30 seconds and centrifuge briefly.

    • Storage: Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

  • Intermediate Dilution:

    • Prepare a 100x concentration in 100% DMSO (e.g., if final assay concentration is 1

      
      M, prepare 100 
      
      
      
      M in DMSO).
    • Critical Step: Dilute this 100x DMSO stock 1:100 into the assay buffer immediately before use to minimize precipitation risks. Ensure the final DMSO concentration in the assay is

      
       1% (typically 0.1-0.5% is optimal).
      

Protocol A: HTRF Biochemical Binding Assay

This assay is the industry standard for determining the IC50 (12.5 nM) of NP19. It relies on energy transfer between a Europium-cryptate labeled donor (Anti-PD-L1 or tagged PD-L1) and an XL665 acceptor (PD-1).

Reagents:

  • Recombinant Human PD-L1 (His-tagged).

  • Recombinant Human PD-1 (Fc-tagged).

  • Anti-His-Europium Cryptate (Donor).

  • Anti-Human IgG-XL665 (Acceptor).

  • Assay Buffer: PBS (pH 7.4), 0.1% BSA, 0.1% Tween-20, 0.5 M KF (Potassium Fluoride is critical to prevent Europium quenching).

Workflow:

  • Preparation: Prepare a 10-point serial dilution of NP19 in Assay Buffer (Top concentration: 10

    
    M; Dilution factor: 3-fold).
    
  • Plate Setup: Use a white, low-volume 384-well plate.

  • Addition 1 (Inhibitor): Add 2

    
    L of diluted NP19 to respective wells.
    
  • Addition 2 (Proteins):

    • Add 4

      
      L of PD-L1-His (Final conc: 4 nM).
      
    • Add 4

      
      L of PD-1-Fc (Final conc: 20 nM).
      
    • Note: Pre-incubate NP19 with PD-L1 for 15 mins before adding PD-1 for optimal binding competition.

  • Incubation: Seal plate and incubate for 1 hour at Room Temperature (RT).

  • Detection:

    • Add 5

      
      L of Anti-His-Europium.
      
    • Add 5

      
      L of Anti-hIgG-XL665.
      
  • Final Incubation: Incubate for 2-4 hours at RT (equilibrium is slower for complex protein-protein interactions).

  • Read: Measure fluorescence at 665 nm and 620 nm using an HTRF-compatible reader (e.g., EnVision or PHERAstar).

Data Calculation:



  • Calculate % Inhibition =

    
    
    

Protocol B: Cell-Based Jurkat/NFAT Reporter Assay

To verify that NP19 not only binds PD-L1 but functionally restores T-cell activity, a co-culture bioassay is required.

Cell Lines:

  • Effector Cells: Jurkat T-cells stably expressing human PD-1 and an NFAT-driven Luciferase reporter.[5]

  • Target Cells: CHO-K1 or HEK293 cells stably expressing human PD-L1 and an engineered TCR activator (e.g., anti-CD3 scFv surface expression).

Workflow:

  • Target Cell Seeding (Day 0):

    • Seed CHO-PD-L1 cells in a white 96-well flat-bottom plate (20,000 cells/well).

    • Incubate overnight at 37°C, 5% CO2 to allow adherence.

  • Compound Treatment (Day 1):

    • Remove culture media from CHO cells.

    • Add 40

      
      L of NP19 serial dilutions (prepared in cell culture media + 1% FBS).
      
  • Effector Cell Addition:

    • Harvest Jurkat-PD-1-NFAT cells and resuspend at 1 x 10^6 cells/mL.

    • Add 40

      
      L of Jurkat cells (40,000 cells/well) to the plate containing CHO cells and compound.
      
  • Co-Culture Incubation:

    • Incubate for 6 hours at 37°C. (Note: 6 hours is optimal for NFAT; longer incubations may require a different reporter like IL-2 promoter).

  • Detection:

    • Add 80

      
      L of Luciferase detection reagent (e.g., Bio-Glo™) to each well.
      
    • Incubate 10-20 mins at RT in the dark.

    • Measure Luminescence (RLU).

Figure 2: Experimental Workflow Summary

Workflow Prep 1. Compound Prep (DMSO Stock -> Buffer) HTRF 2. HTRF Binding (Biochemical IC50) Prep->HTRF Dilution Cell 3. Jurkat Reporter (Functional EC50) Prep->Cell Media Prep Data 4. Data Analysis (4-PL Curve Fit) HTRF->Data Ratio 665/620 Cell->Data Luminescence

Caption: Integrated workflow for validating NP19 potency from solubility to functional readout.

Data Analysis & Expected Results

Table 1: Expected Performance Metrics for NP19

ParameterBiochemical Assay (HTRF)Cell-Based Assay (Jurkat)
Readout TR-FRET Ratio (665/620 nm)Luminescence (RLU)
IC50 / EC50 ~12.5 nM ~0.1 - 1.0

M
Window (S/B) > 5-fold> 3-fold
Curve Shape Sigmoidal (Slope ~1.0)Sigmoidal (Slope ~1.0)
Interpretation Measures physical blockadeMeasures T-cell reactivation

Note: The cellular EC50 is typically higher (less potent) than biochemical IC50 due to cell membrane permeability barriers and competition with high local concentrations of PD-L1 on the cell surface.

Curve Fitting: Use non-linear regression (4-parameter logistic fit) to determine IC50:



References

  • MedChemExpress. "PD-1/PD-L1-IN-NP19 Product Information & Biological Activity." MedChemExpress.

  • Reaction Biology. "PD1-PDL1 Immune Checkpoint Biochemical Assay Protocols." Reaction Biology.

  • InnoSer. "PD-1 PD-L1 Blockade Assay Principles and Applications." InnoSer Laboratories.

  • National Institutes of Health (NIH). "Comprehensive in vitro characterization of PD-L1 small molecule inhibitors." PubMed Central.

  • ResearchGate. "Mechanism of PD-1/PD-L1 complex formation inhibition by small molecule inhibitors."[7] ResearchGate.

Sources

PD-1/PD-L1-IN-NP19 cell-based assay development

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Development of a High-Throughput Cell-Based Reporter Assay for the Characterization of PD-1/PD-L1 Small Molecule Inhibitor NP19

Executive Summary & Introduction

The Shift to Small Molecules in Checkpoint Blockade While monoclonal antibodies (mAbs) like pembrolizumab and nivolumab have revolutionized immuno-oncology, they face limitations: high production costs, lack of oral bioavailability, and poor tumor penetration in "cold" tumors. The next frontier is the development of small molecule inhibitors (SMIs) that can disrupt the PD-1/PD-L1 protein-protein interaction (PPI).

Compound Focus: NP19 This protocol focuses on the assay development for PD-1/PD-L1-IN-NP19 (CAS: 2377916-66-8), a potent small molecule inhibitor with a reported IC50 of ~12.5 nM for the human PD-1/PD-L1 interaction. Unlike antibodies that sterically block the interface, NP19 and similar SMIs often induce dimerization of PD-L1 or bind to cryptic pockets, necessitating a robust functional readout beyond simple biochemical binding.

Objective To engineer and validate a bioluminescent cell-based reporter assay capable of quantifying the functional potency of NP19. This system relies on the restoration of TCR-driven NFAT signaling in Jurkat T-cells upon blockade of the inhibitory PD-1/PD-L1 axis.

Assay Principle & Mechanistic Logic

The assay utilizes a co-culture system of two engineered cell lines:

  • Effector Cells (Jurkat T Cells): Constitutively express human PD-1 and a Luciferase reporter driven by the NFAT (Nuclear Factor of Activated T-cells) response element.[1][2][3]

  • Target Cells (CHO or HEK293): Constitutively express human PD-L1 and an engineered TCR Activator (a scaffold that crosslinks the CD3/TCR complex on the T cell).

The Signaling Logic:

  • Basal State (Co-culture without Inhibitor): The TCR Activator stimulates the Jurkat TCR. However, PD-L1 on the Target cell binds PD-1 on the Effector cell. This recruits SHP-1/SHP-2 phosphatases to the PD-1 cytoplasmic tail, dephosphorylating downstream TCR signaling molecules (ZAP70, PI3K). Result: NFAT is inhibited; Luciferase signal is LOW.

  • Treatment State (+ NP19): NP19 binds PD-L1, preventing the PD-1/PD-L1 interaction.[4] The "brake" is removed. TCR signaling proceeds, NFAT translocates to the nucleus, and Luciferase is transcribed. Result: Luciferase signal is HIGH.

Figure 1: Mechanistic Pathway of NP19 Action

PD1_Pathway cluster_TargetCell Target Cell (CHO-PDL1) cluster_EffectorCell Effector Cell (Jurkat-PD1-NFAT) PDL1 PD-L1 Surface Protein PD1 PD-1 Receptor PDL1->PD1 Binds (Inhibitory) TCR_Act TCR Activator TCR TCR/CD3 Complex TCR_Act->TCR Stimulates SHP2 SHP-2 Phosphatase PD1->SHP2 Recruits ZAP70 ZAP70/PI3K Signaling TCR->ZAP70 Activates SHP2->ZAP70 Dephosphorylates (Inhibits) NFAT NFAT Transcription Factor ZAP70->NFAT Translocation LucGene Luciferase Reporter Gene NFAT->LucGene Promotes Transcription NP19 NP19 Inhibitor NP19->PDL1 Blocks Interaction

Caption: Figure 1. Mechanism of Action. NP19 binds PD-L1, preventing PD-1 engagement.[4] This blocks SHP-2 recruitment, restoring TCR-driven NFAT-Luciferase expression.

Materials & Reagents

ComponentSpecificationCritical Note
Effector Cells Jurkat-PD1-NFAT-LucMaintain <1x10^6 cells/mL to prevent spontaneous differentiation.
Target Cells CHO-K1-PDL1-TCR ActivatorAdherent cells. Must be 80-90% confluent before harvest.
Test Compound PD-1/PD-L1-IN-NP19 Dissolve in 100% DMSO to 10 mM stock. Store at -80°C. Avoid freeze-thaw >3 times.
Assay Media RPMI 1640 + 10% FBS + 1% P/SLow Serum (1%) recommended during assay incubation to reduce protein binding of NP19.
Detection Bio-Glo™ or Bright-Glo™ (Promega)Lysis-based luciferase reagent.
Plate 96-well White, Flat BottomWhite walls amplify signal; flat bottom ensures even cell settling.

Protocol Development: Step-by-Step

Phase 1: Optimization of Cell Ratio (Pre-Validation)

Scientific Rationale: The signal window (Signal-to-Background, S/B) depends on the ratio of Effector (E) to Target (T) cells. Too many Target cells may cause non-specific inhibition; too few will not trigger the PD-1 checkpoint effectively.

  • Target Cell Seeding: Seed CHO-PDL1 cells at varying densities (10k, 20k, 40k per well) in 100 µL media 24 hours prior to assay. Allow to adhere.

  • Effector Addition: Remove media from CHO cells. Add Jurkat cells (20k, 40k, 80k) to create E:T ratios of 1:1, 2:1, and 4:1.

  • Control: Include wells with Anti-PD-L1 Antibody (Positive Control) and Isotype Control (Negative Control).

  • Selection: Choose the condition yielding the highest S/B ratio (typically E:T 2:1 or 1:1).

Phase 2: NP19 Dose-Response Assay (The Core Protocol)

Step 1: Compound Preparation NP19 is hydrophobic. Proper serial dilution is critical to prevent precipitation.

  • Prepare a 10 mM stock of NP19 in DMSO.

  • Perform a 3-fold serial dilution in 100% DMSO (8 points). Top concentration: 1 mM.

  • Intermediate Dilution: Dilute the DMSO series 1:100 into pre-warmed Assay Media. (Top conc is now 10 µM, DMSO is 1%).

  • Final Addition: Adding 10 µL of this intermediate to 90 µL cells results in 0.1% final DMSO . Crucial: Jurkat cells are sensitive to DMSO >0.5%.

Step 2: Target Cell Plating (Day 0)

  • Harvest CHO-PDL1 cells using Accutase (gentler than Trypsin to preserve surface proteins).

  • Resuspend in Assay Media.

  • Seed 30,000 cells/well in 100 µL. Incubate overnight at 37°C/5% CO2.

Step 3: Co-Culture & Treatment (Day 1)

  • Remove supernatant from CHO-PDL1 wells (carefully, do not disturb monolayer).

  • Add 40 µL of Assay Media.

  • Add 20 µL of diluted NP19 (from Step 1). Incubate for 30 mins at 37°C to allow NP19 to bind PD-L1 on CHO cells before T-cells arrive.

  • Harvest Jurkat-PD1-NFAT cells. Resuspend at 1.5 x 10^6 cells/mL.

  • Add 40 µL of Jurkat cells (60,000 cells/well) to the wells.

    • Final Volume: 100 µL.

    • Final NP19 Conc: 1 nM to 1 µM.

  • Incubate for 6 hours at 37°C. Note: SMIs act faster than Abs, but reporter accumulation takes time. 6h is optimal for NFAT-Luc.

Step 4: Detection (Day 1 + 6h)

  • Equilibrate Luciferase Reagent to room temperature.

  • Add 100 µL of reagent per well (1:1 ratio).

  • Incubate 10 mins in dark (lysis).

  • Read Luminescence on a plate reader (e.g., EnVision).

Figure 2: Assay Workflow Diagram

Workflow cluster_Prep Preparation cluster_Assay Assay Execution cluster_Read Readout Step1 Seed CHO-PDL1 (Target Cells) Overnight Step3 Remove Media Add NP19 + 30min Pre-inc Step1->Step3 Step2 NP19 Dilution (DMSO -> Media) Step2->Step3 Step4 Add Jurkat-PD1 (Effector Cells) Step3->Step4 Step5 Incubate 6 Hours 37°C Step4->Step5 Step6 Add Luciferase Substrate Step5->Step6 Step7 Measure Luminescence Step6->Step7

Caption: Figure 2. Step-by-step workflow for the PD-1/PD-L1-IN-NP19 co-culture reporter assay.

Data Analysis & Validation Standards

Calculating IC50 Normalize data to controls:

  • 0% Activity (Min Signal): Co-culture + DMSO only (Maximum Inhibition by PD-L1).

  • 100% Activity (Max Signal): Co-culture + Anti-PD-L1 blocking antibody (Full restoration of signal).

Plot Relative Luminescence Units (RLU) vs. Log[NP19]. Fit using a 4-parameter logistic (4PL) non-linear regression model.

Expected Performance Metrics for NP19:

ParameterExpected ValueInterpretation
IC50 / EC50 10 - 30 nM Consistent with literature (12.5 nM) [1].
S/B Ratio > 5-foldIndicates a robust assay window.
Z' Factor > 0.5Validates the assay for high-throughput screening (HTS).
DMSO Tolerance Stable up to 0.5%Ensure final assay concentration is <0.2%.

Self-Validation Formula (Z' Factor):



Where 

is standard deviation and

is mean of positive (p) and negative (n) controls.

Troubleshooting & Expert Insights

Issue 1: High Background Signal (Leaky Expression)

  • Cause: TCR Activator on CHO cells is too potent, overcoming PD-1 inhibition.

  • Fix: Reduce CHO cell seeding density or reduce the incubation time of the co-culture.

Issue 2: Low Signal Window with NP19 (vs Antibody)

  • Cause: Small molecules often have faster off-rates than antibodies.

  • Fix: Ensure NP19 is present throughout the incubation. Do not wash cells after adding NP19. Pre-incubation of NP19 with Target cells (PD-L1 expressing) is critical to occupy the binding pocket before the PD-1 receptor engages.

Issue 3: Cytotoxicity

  • Cause: NP19 or DMSO toxicity.

  • Fix: Run a parallel "Cell Viability Assay" (e.g., CellTiter-Glo) on the Jurkat cells alone with the same drug concentrations. If signal drops in viability assay, the decrease in reporter assay is false positive/toxicity.

References

  • MedChemExpress. "PD-1/PD-L1-IN-NP19 Product Information." MedChemExpress. Accessed March 2026.[5] Link

  • BPS Bioscience. "PD-1:PD-L1 Cell-Based Inhibitor Screening Assay Kit." BPS Bioscience. Accessed March 2026.[5] Link

  • Frontiers in Oncology. "Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy." Frontiers. Accessed March 2026.[5] Link

  • Reaction Biology. "PD1-PDL1 Immune Checkpoint Biochemical Assay." Reaction Biology. Accessed March 2026.[5] Link

  • InnoSer. "PD-1 PD-L1 Blockade Assay Principles." InnoSer Laboratories. Accessed March 2026.[5] Link

Sources

Application Note: In Vivo Evaluation of PD-1/PD-L1-IN-NP19 in Murine Syngeneic and Humanized Models

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Monoclonal antibodies (mAbs) targeting the PD-1/PD-L1 immune checkpoint axis have revolutionized oncology. However, they are fundamentally limited by poor solid tumor penetration, severe immune-related adverse events, and high manufacturing costs[1],[2]. Small-molecule inhibitors like PD-1/PD-L1-IN-NP19 (Compound NP19) offer a compelling alternative, providing deep tissue penetrance, tunable pharmacokinetic profiles, and the potential for oral bioavailability[2].

PD-1/PD-L1-IN-NP19 is a highly potent small-molecule inhibitor that competitively blocks the human PD-1/PD-L1 protein-protein interaction with an IC




of 12.5 nM[3]. By occupying the hydrophobic cleft of the PD-L1 dimer, NP19 prevents its binding to PD-1 on cytotoxic T cells. This blockade reverses immune exhaustion and significantly elevates interferon-gamma (IFN-γ) production within the tumor microenvironment[4].

MoA Tumor Tumor Cell (Expresses PD-L1) TCell Cytotoxic T Cell (Expresses PD-1) Tumor->TCell PD-L1 binds PD-1 (Immune Evasion) ImmuneResponse T Cell Activation & IFN-γ Release TCell->ImmuneResponse Restored Function NP19 PD-1/PD-L1-IN-NP19 (Small Molecule) NP19->Tumor Blocks PD-L1 NP19->TCell Blocks PD-1

Diagram 1: Mechanism of Action of PD-1/PD-L1-IN-NP19 in restoring T cell anti-tumor immunity.

Physicochemical Properties & Formulation Strategy

Successful in vivo application requires overcoming the hydrophobic nature of biphenyl-based small molecules to ensure consistent systemic exposure.

  • CAS Number : 2377916-66-8[4]

  • Molecular Weight : 555.06 g/mol [4]

  • Solubility : Soluble in DMSO up to 6.25 mg/mL (11.26 mM); requires ultrasonication for complete dissolution[4].

Expert Insight - Formulation Causality: Direct injection of high-concentration DMSO is toxic to mice and causes immediate compound precipitation in the aqueous interstitial fluid, leading to erratic absorption. To ensure a self-validating and reproducible dosing system, NP19 must be formulated using a co-solvent cascade. We recommend a vehicle of 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline .

  • Causality: DMSO acts as the primary solvent. PEG300 prevents precipitation upon aqueous dilution. Tween 80 acts as a surfactant to maintain a stable micro-suspension, and Saline provides isotonicity for physiological tolerance.

Pharmacokinetics (PK) Profile

Understanding the absorption and clearance of NP19 is critical for selecting the correct dosing route and frequency. The table below summarizes the PK profile in rat models[3],[4].

Pharmacokinetic ParameterIntravenous (i.v.) - 1 mg/kgPer Os (p.o.) - 10 mg/kg
T

N/A0.6 ± 0.2 h
Half-life (t

)
1.5 ± 0.5 h10.9 ± 7.7 h
Clearance (CL) 0.9 ± 0.2 L/h/kg23.1 L/h/kg
Volume of Distribution (V

)
2.1 ± 0.5 L/kgN/A
Bioavailability (F%) 100%5%

Expert Insight - Route Selection: The oral bioavailability of NP19 is exceptionally low (5%), yet it exhibits a prolonged oral half-life (10.9 h), suggesting poor gastrointestinal absorption but slow clearance of the absorbed fraction[3]. For precise control over systemic exposure in murine efficacy models, intraperitoneal (i.p.) administration is highly recommended over oral gavage (p.o.), unless the specific goal is to model oral formulation efficacy.

In Vivo Efficacy & Model Selection

NP19 has demonstrated robust tumor growth inhibition (TGI) in multiple syngeneic mouse models[3],[4].

Tumor ModelAdministration RouteDose & FrequencyDurationEfficacy (TGI)
H22 Hepatoma Intraperitoneal (i.p.)25 mg/kg, Daily14 Days76.5%
Melanoma (B16) Oral Gavage (p.o.)100 mg/kg, Daily15 Days80.9%

Expert Insight - The Species Discrepancy Paradox: A critical factor in experimental design is the species-specific affinity of NP19. While it inhibits human PD-1/PD-L1 at 12.5 nM, its IC




for murine PD-1/PD-L1 is >1 µM[3]. Why does it work in wild-type mice? The high doses utilized in the H22 and Melanoma models (25-100 mg/kg) force systemic concentrations into the micromolar range, thereby overcoming the weak murine binding affinity[3],[4]. Best Practice: To accurately model human-equivalent dosing (nanomolar exposure) and avoid off-target toxicities associated with high-dose regimens, researchers should utilize humanized PD-1/PD-L1 double knock-in mice engrafted with humanized syngeneic cell lines (e.g., MC38-hPD-L1).

Detailed Experimental Protocols

Workflow Day0 Day 0: Tumor Inoculation (e.g., H22 Hepatoma) Day7 Day 7: Randomization (Tumor volume ~100 mm³) Day0->Day7 Tumor Engraftment Dosing Day 7-21: NP19 Administration (i.p. 25 mg/kg daily) Day7->Dosing Group Assignment Monitoring Ongoing: Caliper Measurements & Body Weight (Bi-weekly) Dosing->Monitoring Efficacy Tracking Endpoint Day 22: Endpoint Analysis (TIL Isolation & IFN-γ assay) Monitoring->Endpoint Euthanasia & Harvest

Diagram 2: Standard 22-day in vivo workflow for evaluating NP19 efficacy in syngeneic models.

Protocol A: Syngeneic Tumor Efficacy Study (H22 Model)

Objective: Evaluate the in vivo anti-tumor efficacy of NP19 via i.p. administration. Self-Validating QC: Always include a Vehicle-only control group to establish baseline tumor growth kinetics, and a positive control group (e.g., anti-PD-L1 mAb) to validate the model's immune responsiveness.

Step 1: Cell Preparation & Inoculation

  • Culture H22 murine hepatoma cells in RPMI-1640 supplemented with 10% FBS. Harvest at 80% confluency.

  • Wash cells twice with cold PBS to remove immunogenic serum proteins. Resuspend in serum-free PBS at

    
     cells/mL.
    
  • QC Check: Verify cell viability is >95% using Trypan Blue exclusion. Dead cells release Damage-Associated Molecular Patterns (DAMPs) that artificially skew the baseline immune microenvironment.

  • Inject 100 µL (

    
     cells) subcutaneously into the right flank of 6-8 week old BALB/c mice.
    

Step 2: Randomization & Dosing

  • Monitor tumor growth using digital calipers. Calculate volume using the formula:

    
    .
    
  • Once the average tumor volume reaches 100-150 mm³ (typically Day 7), randomize mice into groups (n=8/group) to ensure equal starting tumor burdens.

  • Administer NP19 (25 mg/kg) via i.p. injection once daily for 14 days[3].

Step 3: Monitoring & Endpoint

  • Measure tumor volume and body weight every 2-3 days. A sustained body weight loss of >15% indicates unacceptable toxicity.

  • Euthanize mice on Day 22. Excise and weigh the tumors to calculate the final TGI:

    
    .
    
Protocol B: Ex Vivo Immune Profiling (TIL Isolation & Flow Cytometry)

Objective: Mechanistically validate that NP19 efficacy is driven by T cell reactivation[3].

Step 1: Tumor Dissociation

  • Mince excised tumors into 1-2 mm pieces using surgical scissors.

  • Digest in RPMI containing 1 mg/mL Collagenase IV and 0.1 mg/mL DNase I for 45 minutes at 37°C on a gentle shaker. Causality: The inclusion of DNase I is critical; dying cells release viscous DNA that traps lymphocytes, significantly reducing the yield of Tumor-Infiltrating Lymphocytes (TILs).

  • Pass the suspension through a 70 µm cell strainer and perform a Percoll gradient centrifugation (40%/70%) to isolate the mononuclear cell ring.

Step 2: Flow Cytometry Staining

  • Block Fc receptors using anti-CD16/CD32 for 10 minutes to prevent non-specific antibody binding (crucial for accurate macrophage/T cell quantification).

  • Surface stain with anti-CD45 (leukocytes), anti-CD3 (T cells), and anti-CD8 (cytotoxic T cells) for 30 minutes at 4°C in the dark.

  • Fix, permeabilize, and stain intracellularly for IFN-γ.

  • Expected Result: NP19-treated groups should exhibit a statistically significant increase in the percentage of CD8

    
     IFN-γ
    
    
    
    T cells compared to the vehicle control, validating the restoration of immune function[4].

References

  • Guzik, K., et al. "Development of the Inhibitors That Target the PD-1/PD-L1 Interaction—A Brief Look at Progress on Small Molecules, Peptides and Macrocycles." Molecules 24.11 (2019): 2071. Available at:[Link]

  • Wu, Q., et al. "Identification of novel PD-1/PD-L1 small molecule inhibitors: virtual screening, synthesis and in vitro characterisation." Journal of Enzyme Inhibition and Medicinal Chemistry (2024). Available at:[Link]

Sources

Application Note: Preclinical Evaluation of PD-1/PD-L1-IN-NP19 in Melanoma Tumor Models

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Re-Engaging the Immune System Against Melanoma

Melanoma, a particularly aggressive form of skin cancer, has long been a formidable challenge in oncology. A key mechanism by which melanoma cells evade destruction by the host's immune system is the exploitation of immune checkpoint pathways.[1][2] The interaction between Programmed Cell Death Protein 1 (PD-1), a receptor expressed on the surface of activated T cells, and its ligand, Programmed Death-Ligand 1 (PD-L1), expressed on tumor cells, serves as a crucial "off switch" that suppresses T-cell activity.[3][4] This interaction allows cancer cells to masquerade as healthy tissue, effectively hiding from immune surveillance and attack.[5][6]

The advent of immune checkpoint inhibitors (ICIs) that block the PD-1/PD-L1 axis has revolutionized melanoma treatment, leading to durable responses in many patients.[7][8] PD-1/PD-L1-IN-NP19 is a novel, potent inhibitor of the human PD-1/PD-L1 interaction, designed to unleash the therapeutic potential of the immune system. This compound is formulated as a nanoparticle (NP), a strategic design choice intended to enhance its pharmacokinetic profile, improve tumor-specific delivery, and potentially minimize systemic side effects associated with immunotherapies.[9][10]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the preclinical efficacy of PD-1/PD-L1-IN-NP19 in relevant melanoma models. It details the necessary protocols for nanoparticle characterization, in vitro functional validation, and in vivo assessment of anti-tumor activity and immune response modulation.

Product Profile: PD-1/PD-L1-IN-NP19

PD-1/PD-L1-IN-NP19 is a small molecule inhibitor of the PD-1/PD-L1 interaction delivered via a nanoparticle platform. Its primary mechanism of action is to physically obstruct the binding of PD-1 to PD-L1, thereby removing the inhibitory signal and restoring the cytotoxic function of T cells within the tumor microenvironment.[11][12] This reactivation leads to an enhanced anti-tumor immune response, characterized by increased T-cell proliferation and cytokine production, such as Interferon-gamma (IFN-γ).[11]

PropertySpecificationReference
Target Human PD-1/PD-L1 Interaction[11]
IC₅₀ (Human) 12.5 nM[11]
IC₅₀ (Mouse) >1 µM[11]
Formulation Nanoparticle (NP)Implied by name
Reported In Vivo Model Melanoma Mouse Model[11]
Mechanism of Action Blocks PD-1/PD-L1 binding, activates immune microenvironment[4][11]

A Note on Species Specificity: PD-1/PD-L1-IN-NP19 is significantly more potent against the human PD-1/PD-L1 interaction than the murine equivalent.[11] While syngeneic mouse models are critical for studying immunotherapies in the context of a competent immune system, researchers should consider this potency difference when interpreting results. Humanized mouse models may offer a more translationally relevant system for this specific compound.[13][14][15]

Figure 1: Mechanism of PD-1/PD-L1-IN-NP19 Action cluster_0 Normal Immune Suppression by Tumor cluster_1 Immune Activation by PD-1/PD-L1-IN-NP19 TCell_A Effector T-Cell PD1_A PD-1 Receptor TCell_A->PD1_A Tumor_A Melanoma Cell PDL1_A PD-L1 Ligand Tumor_A->PDL1_A PD1_A->PDL1_A Binding Inhibition T-Cell Inhibition (Immune Evasion) PDL1_A->Inhibition TCell_B Effector T-Cell PD1_B PD-1 Receptor TCell_B->PD1_B Tumor_B Melanoma Cell PDL1_B PD-L1 Ligand Tumor_B->PDL1_B Activation T-Cell Activation (Tumor Cell Killing) PD1_B->Activation NP19 PD-1/PD-L1-IN-NP19 NP19->PDL1_B Blockade Figure 2: In Vitro Co-Culture Assay Workflow A Day 1: Seed Target Cells Plate PD-L1+ Melanoma Cells (e.g., B16-F10) in 96-well plate. B Day 2: Add Inhibitor & Effector Cells 1. Add serial dilutions of PD-1/PD-L1-IN-NP19. 2. Add PD-1/NFAT-Luc Jurkat Cells. A->B C Day 2: Co-culture Incubation Incubate for 6-24 hours to allow for TCR and PD-1/PD-L1 signaling. B->C D Day 3: Measure Readout Add Luciferase substrate and measure luminescence. C->D E Data Analysis Plot Luminescence vs. Inhibitor Concentration to calculate EC₅₀. D->E

Figure 2: In Vitro Co-Culture Assay Workflow

Materials:

  • PD-L1 positive melanoma cells (e.g., B16-F10)

  • PD-1/NFAT-Luciferase Jurkat reporter cells

  • T-cell receptor (TCR) activator (e.g., anti-CD3 antibody, or a target cell line engineered to express a TCR activator)

  • PD-1/PD-L1-IN-NP19 and vehicle control

  • Positive control antibody (anti-human PD-1 or PD-L1)

  • White, clear-bottom 96-well assay plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Target Cell Plating: On Day 1, seed the melanoma cells into a 96-well plate at a density that will result in a confluent monolayer the next day (e.g., 20,000 cells/well). Incubate overnight.

  • TCR Activation: If using an engineered target cell line, this step is integrated. If not, coat a separate plate with anti-CD3 antibody or use a commercial kit that provides TCR activator beads/reagents. [16]3. Compound Addition: On Day 2, carefully remove the culture medium from the melanoma cells. Add fresh assay medium containing serial dilutions of PD-1/PD-L1-IN-NP19 (e.g., from 0.1 nM to 10 µM). Include vehicle-only and positive control antibody wells.

  • Effector Cell Addition: Add the PD-1/NFAT-Luc Jurkat cells to each well at a suitable Effector:Target ratio (e.g., 2:1 or 5:1).

  • Co-culture: Incubate the plate for 6-24 hours at 37°C. The optimal time should be determined empirically.

  • Luminescence Reading: After incubation, add the luciferase assay reagent to each well according to the manufacturer's instructions. Measure the luminescent signal using a plate reader.

  • Data Analysis: The signal is directly proportional to NFAT pathway activation. Plot the relative luminescence units (RLU) against the log concentration of PD-1/PD-L1-IN-NP19. Use a four-parameter logistic regression to calculate the EC₅₀ value.

Expected Outcome: A dose-dependent increase in luciferase signal should be observed in the presence of PD-1/PD-L1-IN-NP19, indicating successful blockade of the inhibitory PD-1/PD-L1 interaction and subsequent T-cell activation.

Part 3: In Vivo Evaluation in a Syngeneic Melanoma Model

Rationale: The ultimate test of an immunotherapy agent is its ability to control tumor growth within a living organism with a fully functional immune system. The B16-F10 melanoma model in immunocompetent C57BL/6 mice is a widely accepted and rigorous model for this purpose. [17][18]

Protocol 3.1: B16-F10 Syngeneic Mouse Melanoma Model

Animals:

  • Female C57BL/6 mice, 6-8 weeks old.

  • Acclimatize animals for at least one week before the study begins.

  • All procedures must be approved by and performed in accordance with the institution's Animal Care and Use Committee (IACUC) guidelines.

Tumor Cell Preparation and Inoculation:

  • Culture B16-F10 cells to ~80% confluency.

  • Harvest cells using trypsin, wash twice with sterile, serum-free medium (e.g., PBS or Hank's Balanced Salt Solution).

  • Perform a cell count and assess viability using a method like Trypan Blue exclusion (viability should be >95%).

  • Resuspend cells to a final concentration of 5 x 10⁶ cells/mL.

  • Subcutaneously inject 100 µL (5 x 10⁵ cells) into the right flank of each mouse.

Protocol 3.2: Efficacy Study Design and Dosing

Figure 3: In Vivo Efficacy Study Timeline cluster_0 Pre-Treatment Phase cluster_1 Treatment & Monitoring Phase cluster_2 Endpoint Analysis Day_neg7 Day -7 Acclimatize Mice Day_0 Day 0 Inoculate B16-F10 Tumor Cells Day_neg7->Day_0 Day_5 Day 5-7 Tumor Palpable Randomize Mice Day_0->Day_5 Day_7_start Day 7 Initiate Dosing (e.g., Daily Gavage) Day_5->Day_7_start Monitoring Monitor 2-3x / week - Tumor Volume - Body Weight - Clinical Signs Day_7_start->Monitoring Day_21_end Day 21 (or Endpoint) Final Measurements Monitoring->Day_21_end Analysis Euthanasia - Collect Tumors - Collect Spleens - Immune Profiling Day_21_end->Analysis

Figure 3: In Vivo Efficacy Study Timeline

Study Groups (Example):

  • Group 1: Vehicle Control (e.g., sterile water or appropriate buffer)

  • Group 2: PD-1/PD-L1-IN-NP19 (25 mg/kg)

  • Group 3: PD-1/PD-L1-IN-NP19 (50 mg/kg)

  • Group 4: PD-1/PD-L1-IN-NP19 (100 mg/kg)

  • Group 5 (Optional): Positive Control (e.g., anti-mouse PD-1 antibody, i.p. injection)

Procedure:

  • Tumor Growth Monitoring: Begin monitoring for palpable tumors around day 5-7 post-inoculation.

  • Randomization: When average tumor volume reaches a predetermined size (e.g., 80-120 mm³), randomize mice into treatment groups (n=8-10 mice/group).

  • Dosing: Administer PD-1/PD-L1-IN-NP19 or vehicle daily via intragastric gavage, as previously reported for this compound. [11]The total treatment duration is typically 14-21 days.

  • Measurements: Measure tumor dimensions with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²)/2. Record body weights at the same frequency as a measure of general toxicity.

  • Endpoints: The study may be terminated when tumors in the control group reach a maximum allowable size (e.g., 2000 mm³), or if animals show signs of excessive toxicity (e.g., >20% body weight loss).

Protocol 3.3: Assessment of Tumor Immune Infiltrate

Rationale: To confirm that the anti-tumor effect is immune-mediated, it is crucial to analyze the immune cell populations within the tumor microenvironment at the study's conclusion. [19] Procedure:

  • Tissue Harvest: At the study endpoint, euthanize mice and surgically excise tumors and spleens.

  • Tumor Dissociation: Mince the tumor tissue finely and digest using an enzymatic cocktail (e.g., collagenase, DNase) to create a single-cell suspension.

  • Immune Cell Staining:

    • Count the cells and aliquot approximately 1-2 x 10⁶ cells per sample.

    • Perform a surface stain with a panel of fluorescently-conjugated antibodies to identify key immune cell subsets. A recommended panel for melanoma includes:

      • T-Cells: CD45, CD3, CD4, CD8

      • Natural Killer (NK) Cells: NK1.1

      • Myeloid Cells: CD11b, Gr-1 (for MDSCs)

  • Flow Cytometry: Acquire the stained samples on a flow cytometer.

  • Data Analysis: Gate on live, single, CD45+ hematopoietic cells. Quantify the percentage and absolute numbers of CD8+ cytotoxic T lymphocytes, CD4+ helper T cells, and other relevant populations as a fraction of total immune cells or per gram of tumor tissue.

Expected Outcome: Tumors from mice treated effectively with PD-1/PD-L1-IN-NP19 should exhibit a significant increase in the ratio of CD8+ effector T cells to other cell types (e.g., regulatory T cells or myeloid-derived suppressor cells) compared to the vehicle control group. This shift indicates a more inflamed, anti-tumorigenic microenvironment.

References

  • Current time inform
  • Comparing Analytical Techniques for Nanoparticle Characterization. (2023). Nanosight. [Link]

  • Nanoparticle Characterization Techniques. nanoComposix. [Link]

  • Triple Immunotherapy Overcomes Immune Evasion by Tumor in a Melanoma Mouse Model. (2020). Cancers. [Link]

  • A Guide to Nanoparticle Detection Method. (2024). AZoNano. [Link]

  • Mouse Melanoma Model in Tumor Vaccines and Immunotherapy Research. (2018). Methods in Molecular Biology. [Link]

  • PD-L1 siRNA Theranostics With a Dextran Nanoparticle Highlights the Importance of Nanoparticle Delivery for Effective Tumor PD-L1 Downregulation. (2020). Frontiers in Oncology. [Link]

  • Recent Advances in Nanoparticles-Based Platforms Targeting the PD-1/PD-L1 Pathway for Cancer Treatment. (2021). International Journal of Molecular Sciences. [Link]

  • Gold Nanoparticle Characterization: DLS vs. TEM Analysis Guide. Reinste Updates. [Link]

  • Nanoparticle-enhanced PD-1/PD-L1 targeted combination therapy for triple negative breast cancer. (2024). Journal of Nanobiotechnology. [Link]

  • PD-L1 Expression in Melanoma: A Quantitative Immunohistochemical Antibody Comparison. (2017). Clinical Cancer Research. [Link]

  • Nanoparticle Sizing Techniques: Comparison of TEM vs. DLS vs. AFM. Delong America. [Link]

  • Tumor models to assess immune response and tumor-microbiome interactions in colorectal cancer. (2020). Biochimica et Biophysica Acta (BBA) - Reviews on Cancer. [Link]

  • Characterization of PD-L1 Expression and Associated T cell Infiltrates in Metastatic Melanoma Samples from Variable Anatomic Sites. (2015). Clinical Cancer Research. [Link]

  • In Vitro Assessment of Putative PD-1/PD-L1 Inhibitors: Suggestions of an Alternative Mode of Action. (2019). ACS Medicinal Chemistry Letters. [Link]

  • Autologous human preclinical modeling of melanoma interpatient clinical responses to immunotherapeutics. (2024). Journal for ImmunoTherapy of Cancer. [Link]

  • Exploring InnoSer's Key In vitro Oncology Services: PD-1 PD-L1 Blockade Assay. (2024). InnoSer. [Link]

  • PD-1:PD-L1 Cell-Based Inhibitor Screening Assay Kit. BPS Bioscience. [Link]

  • NANOPARTICLE TRANSFECTION. InVivoTransfection. [Link]

  • Nanoparticles-Based Platforms Targeting the PD-1/PD-L1 Pathway. (2022). Encyclopedia.pub. [Link]

  • Correlation of MET and PD-L1 Expression in Malignant Melanoma. (2019). Cancers. [Link]

  • Effects of MAPK and PI3K Pathways on PD-L1 Expression in Melanoma. (2014). Clinical Cancer Research. [Link]

  • Targeting the PD-1/PD-L1 axis for cancer treatment: a review on nanotechnology. (2022). RSC Advances. [Link]

  • New humanised mouse model provides insight into immunotherapy resistance. (2021). ecancer. [Link]

  • Immune checkpoint inhibitor responses in humanized mouse melanoma models using patient-derived xenografts. (2017). Journal of Clinical Oncology. [Link]

  • PD1-PDL1 Immune Checkpoint Biochemical Assay. Reaction Biology. [Link]

  • How to Evaluate the Success of Anti-PD-1 Drugs In Vitro?. (2024). iQ Biosciences Blog. [Link]

  • PD-L1. (2017). Journal of Clinical Pathology. [Link]

  • Evaluating immune response in vitro in a relevant microenvironment: a high-throughput microfluidic model for clinical screening. (2022). Open Exploration. [Link]

  • PD-1 and PD-L1 inhibitors. Wikipedia. [Link]

  • Preparation, Optimization, and In Vivo Evaluation of Nanoparticle-Based Formulation for Pulmonary Delivery of Anticancer Drug. (2018). BioMed Research International. [Link]

  • The mechanism and research progress of PD-1/PD-L1 on immune escape of lung cancer. (2025). Annals of Translational Medicine. [Link]

  • Monitoring immune responses in the tumor microenvironment. (2016). Current Opinion in Immunology. [Link]

  • A Validated Mathematical Model of Cell-Mediated Immune Response to Tumor Growth. (2005). Cancer Research. [Link]

  • The Next Immune-Checkpoint Inhibitors: PD-1/PD-L1 Blockade in Melanoma. (2015). Clinical Therapeutics. [Link]

  • Immunocompetent Murine Models for Immunotherapy Assessment. (2018). Covance Blog. [Link]

  • In vitro and in vivo characterization of pharmaceutical nanocarriers used for drug delivery. (2019). Journal of Controlled Release. [Link]

  • Strategies targeting PD-L1 expression and associated opportunities for cancer combination therapy. (2020). Theranostics. [Link]

  • Mechanism of action of PD-1 and PD-L1 inhibitors. (2017). ResearchGate. [Link]

  • PD-L1 in melanoma: facts and myths. (2017). Expert Opinion on Biological Therapy. [Link]

  • Clinical development of PD-1/PD-L1 in Advanced Melanoma. (2016). Expert Opinion on Biological Therapy. [Link]

  • PD-L1 as an emerging target in the treatment and prevention of keratinocytic skin cancer. (2020). Annals of Translational Medicine. [Link]

  • Efficacy of PD-1/PD-L1 Inhibitors in Melanoma. (2020). Targeted Oncology. [Link]

Sources

Technical Guide: Evaluation of PD-1/PD-L1-IN-NP19 in the Syngeneic H22 Hepatoma Model

[1]

Compound Profile & Mechanistic Insight[1][2]

Compound: PD-1/PD-L1-IN-NP19 CAS: 2377916-66-8 Class: Small Molecule Inhibitor (Protein-Protein Interaction) Target: PD-1/PD-L1 Interface[1][2][3][4][5][6]

Mechanism of Action

Unlike monoclonal antibodies (mAbs) that sterically hinder the PD-1/PD-L1 interface, NP19 is a small molecule designed to bind to the PD-L1 dimer, inducing a conformational change or directly occupying the binding pocket to prevent PD-1 interaction.

  • Human Potency: High affinity (IC50 ≈ 12.5 nM).[1][7][3]

  • Murine Potency: Lower affinity (>1 µM).[1][7][5]

  • Critical Scientist’s Note: While NP19 is optimized for human PD-L1, it exhibits sufficient cross-reactivity in murine models (like H22) to elicit a therapeutic response at higher doses (e.g., 25–50 mg/kg).[1][7] This is likely due to high tissue distribution and the "saturating" nature of the dosing regimen.

Pathway Visualization

The following diagram illustrates the blockade mechanism and the downstream reactivation of the immune response.

NP19_MechanismTumorH22 Tumor Cell(Expressing PD-L1)InteractionPD-1 / PD-L1InteractionTumor->InteractionPresents PD-L1TCellCD8+ Cytotoxic T Cell(Expressing PD-1)TCell->InteractionPresents PD-1InhibitionT-Cell Exhaustion(Immune Escape)Interaction->InhibitionDefault PathwayActivationReinvigoration(IFN-γ Release, Cytotoxicity)Interaction->ActivationBlockade leads toNP19NP19(Small Molecule Inhibitor)NP19->InteractionBlocks Binding(IC50: 12.5 nM)Activation->TumorTumor Killing

Caption: NP19 binds PD-L1, preventing PD-1 engagement and reversing T-cell exhaustion in the Tumor Microenvironment.[1]

Experimental Design: H22 Syngeneic Model

The H22 model is a standard murine hepatocellular carcinoma model.[7] It is syngeneic , meaning the tumor (H22) and the host (BALB/c or ICR mice) share the same genetic background, preserving a fully competent immune system essential for testing checkpoint inhibitors.

Study Groups
GroupNTreatmentDoseRouteFrequency
G1 8-10Vehicle Control-i.p.Daily (QD)
G2 8-10NP19 (Low)25 mg/kgi.p.[1][7]Daily (QD)
G3 8-10NP19 (High)50 mg/kgi.p.[1][7]Daily (QD)
G4 8-10Positive Control (Anti-PD-1 mAb)10 mg/kgi.p.[1]Bi-weekly (BIW)
Formulation Protocol (Critical)

NP19 is hydrophobic.[1][7] Proper formulation is vital for bioavailability and to prevent precipitation in the peritoneum.

  • Stock: Dissolve NP19 in DMSO (concentration: 50 mg/mL). Sonicate if necessary.[7]

  • Vehicle: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline.[1][7]

  • Preparation:

    • Add calculated volume of NP19 DMSO stock.[7]

    • Add PEG300 and vortex.[7]

    • Add Tween-80 and vortex.[7]

    • Slowly add Saline while vortexing to avoid precipitation.[7]

    • Note: Prepare fresh daily.

Step-by-Step Protocol

Phase 1: Cell Culture & Preparation[2]
  • Cell Line: H22 (Murine Hepatoma).[7][3][5][8][9][10]

  • Culture Conditions: RPMI-1640 + 10% FBS + 1% Pen/Strep.

  • Passage: Maintain cells in suspension. Passage every 2-3 days.

  • Harvest: Collect cells in exponential growth phase. Wash 2x with PBS.[7]

  • Viability: Ensure >95% viability via Trypan Blue exclusion.

  • Resuspension: Adjust concentration to

    
     cells/mL in sterile PBS.
    
Phase 2: Inoculation (Day 0)[1][2]
  • Animals: Male BALB/c mice (6-8 weeks old).

  • Site: Right flank, subcutaneous (s.c.).[7]

  • Injection: 0.1 mL per mouse (

    
     cells/mouse).
    
  • Monitoring: Monitor daily. Tumors usually become palpable (

    
    ) within 5-7 days.[1][7]
    
Phase 3: Treatment & Monitoring (Day 7 - Day 21)
  • Randomization: When mean Tumor Volume (TV) reaches 80–100 mm³ , randomize mice into groups (G1–G4) to ensure equal starting baselines.[7]

  • Dosing: Initiate treatment according to the table in Section 2.1.

  • Measurements:

    • Tumor Volume: Measure L (length) and W (width) using calipers every 2 days.[1][7]

    • Formula:

      
      .[7]
      
    • Body Weight: Measure every 2 days to assess toxicity.

Phase 4: Termination & Analysis (Day 22)
  • Euthanasia: CO2 asphyxiation followed by cervical dislocation.[7]

  • Tumor Harvest: Excise tumors, weigh them, and photograph.

  • Downstream Analysis (Crucial for MOA validation):

    • Flow Cytometry: Dissociate tumor into single cells.[7] Stain for CD45, CD3, CD8, and Granzyme B to verify T-cell infiltration and activation.

    • ELISA: Measure serum IFN-γ levels.[1][7][9][10][11] NP19 efficacy correlates with elevated IFN-γ.[1][7][3][5]

Experimental Workflow Visualization

Workflowcluster_readoutsKey ReadoutsD0Day 0Inoculation(H22 Cells s.c.)D7Day 7Randomization(TV ~100mm³)D0->D7Tumor EstablishmentTxDay 7-21Treatment Phase(NP19 i.p. QD)D7->TxStart DosingEndDay 22Endpoint(Harvest & FACS)Tx->EndMonitor TV/BWR1Tumor Growth Inhibition (TGI%)End->R1R2Tumor Infiltrating Lymphocytes (CD8+)End->R2

Caption: Timeline for H22 tumor model establishment, NP19 treatment, and endpoint analysis.

Expected Results & Data Analysis

Quantitative Metrics

Calculate Tumor Growth Inhibition (TGI) using the formula:

17
Anticipated Outcomes
  • Efficacy: NP19 (25 mg/kg) typically yields a TGI of 60–75% in the H22 model.[7]

  • Immune Profile: Significant increase in CD8+ T-cell infiltration and elevated serum IFN-γ compared to Vehicle.[1][7]

  • Toxicity: NP19 is generally well-tolerated; body weight loss >15% indicates formulation toxicity or off-target effects.[1][7]

References

  • MedChemExpress. PD-1/PD-L1-IN-NP19 Product Information and Biological Activity.

  • Cheng, B., et al. (2020). Discovery of novel resorcinol dibenzyl ethers targeting the programmed cell death-1/programmed cell death-ligand 1 interaction as potential anticancer agents.[7] Journal of Medicinal Chemistry.[7][12] [1][7]

  • Cayman Chemical. NP19 Product Insert - H22 and B16/F10 Efficacy Data. [1][7]

  • Xcess Biosciences. PD-1/PD-L1-IN-NP19 Technical Data Sheet. [1][7]

PD-1/PD-L1-IN-NP19 co-culture experiment setup

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Functional Characterization of PD-1/PD-L1-IN-NP19 via Immune Checkpoint Co-Culture Systems

Executive Summary & Compound Profile

PD-1/PD-L1-IN-NP19 (hereafter NP19 ) represents a class of potent small-molecule inhibitors designed to overcome the pharmacological limitations of monoclonal antibodies (mAbs). Unlike mAbs that sterically block the interaction interface 1:1, NP19 functions by inducing the dimerization of PD-L1 on the tumor cell surface. This sequestration prevents PD-L1 from engaging PD-1 on T-cells, thereby restoring immune surveillance.

This guide details the setup of a self-validating co-culture system to quantify NP19 potency. It utilizes a bioluminescent reporter system for robust IC50 determination and a primary cell assay for physiological validation.

Compound Property Specification
Catalog Name PD-1/PD-L1-IN-NP19
Mechanism PD-L1 Homodimerization Inducer
Potency (IC50) ~12.5 nM (Human PD-1/PD-L1 interaction)
Solubility DMSO (Requires stepwise dilution to aqueous buffer)
Key Readout NFAT-Luciferase (Reporter) / IFN-

(Primary)

Mechanism of Action (MOA) Visualization

Understanding the "dimerization" mechanism is critical for experimental design. NP19 acts as a molecular wedge, locking two PD-L1 molecules together and internalizing them, rendering them unavailable for PD-1 binding.

MOA_Mechanism cluster_Tumor Tumor Cell Surface cluster_TCell T-Cell Surface PDL1_A PD-L1 (Monomer) PDL1_Dimer PD-L1 Homodimer (Sequestered) PDL1_A->PDL1_Dimer Induced by NP19 PDL1_B PD-L1 (Monomer) PDL1_B->PDL1_Dimer Induced by NP19 PD1 PD-1 Receptor PDL1_Dimer->PD1 Binding Blocked TCR TCR Complex PD1->TCR Inhibition Lifted NFAT NFAT Pathway (Activation) TCR->NFAT Signal Restored NP19 NP19 Inhibitor (Small Molecule) NP19->PDL1_Dimer Binds Hydrophobic Pocket

Figure 1: NP19 induces PD-L1 dimerization, preventing PD-1 engagement and restoring NFAT signaling in the T-cell.

Protocol A: Jurkat-PD1/NFAT + CHO-PDL1 Reporter Assay (Gold Standard)

This assay is the industry standard for determining IC50 because it minimizes donor variability inherent in primary cells.

Experimental Logic (Causality)
  • Effector Cells (Jurkat-PD1-NFAT): Engineered T-cells expressing PD-1 and an NFAT-response element driving Luciferase.

  • Target Cells (CHO-PDL1-TCRact): CHO cells expressing PD-L1 and a TCR activator (anti-CD3 scFv).

  • The Interaction: CHO cells activate the Jurkat TCR (Signal 1), but simultaneously inhibit them via PD-L1/PD-1 (Signal 2).[1]

  • The Drug Effect: NP19 blocks Signal 2, releasing the "brake" and increasing Luciferase signal.

Step-by-Step Methodology

Materials:

  • Jurkat-PD1-NFAT Reporter Cells (e.g., BPS Bioscience #60535)[2]

  • CHO-PDL1-TCR Activator Cells[1][2][3][4]

  • Assay Medium: RPMI 1640 + 10% FBS (Heat Inactivated)

  • NP19 Stock: 10 mM in DMSO

Workflow:

  • Target Cell Seeding (Day 0):

    • Harvest CHO-PDL1 cells using Accutase (avoid Trypsin to preserve surface proteins).

    • Seed 35,000 cells/well in a white-walled 96-well plate (100 µL volume).

    • Incubate overnight at 37°C/5% CO2 to allow adherence.

  • Compound Preparation (Day 1):

    • Master Stock: Dilute NP19 to 500 µM in DMSO.

    • Serial Dilution: Perform a 1:3 serial dilution in DMSO (8 points).

    • Intermediate Dilution: Dilute the DMSO points 1:100 into pre-warmed Assay Medium. (Final DMSO concentration on cells must be <0.2%).

  • Co-Culture Initiation (Day 1):

    • Remove medium from the adhered CHO cells.

    • Add 50 µL of the diluted NP19 to the respective wells.

    • Immediately add 50 µL of Jurkat-PD1-NFAT cells (suspended at 4 x 10^5 cells/mL ; Final: 20,000 cells/well).

    • Note: Final Volume = 100 µL. Ratio = ~1.7:1 (Target:Effector).

  • Incubation:

    • Incubate for 6–16 hours at 37°C. (6 hours is sufficient for NFAT; 16 hours maximizes signal accumulation).

  • Readout:

    • Add 100 µL of Luciferase Assay Reagent (e.g., ONE-Step™).

    • Incubate 15 mins in the dark.

    • Measure Luminescence (RLU).

Data Analysis & Validation

Calculate the Fold Induction:



ParameterAcceptance Criteria
Signal-to-Background (S/B) > 5-fold (Max signal vs. No Inhibitor)
Z-Factor > 0.5 (Excellent for screening)
Expected IC50 (NP19) 10 – 25 nM

Protocol B: Primary PBMC / Tumor Cell Functional Assay

While the reporter assay measures signaling, this protocol validates the biological outcome: Cytokine Release (IFN-


) .
Experimental Workflow

Protocol_Workflow Step1 Step 1: Tumor Cell Seeding (A375 or HCC827 cells) Overnight Adherence Step3 Step 3: NP19 Treatment Add Compound + PBMCs to Tumor Monolayer Step1->Step3 Step2 Step 2: PBMC Activation (Anti-CD3/CD28 Dynabeads) Pre-activation 24h (Optional) Step2->Step3 Step4 Step 4: Co-Culture 72 Hours @ 37°C Step3->Step4 Step5 Step 5: Supernatant Harvest Centrifuge 500xg, 5 min Step4->Step5 Step6 Step 6: Analysis IFN-gamma ELISA Step5->Step6

Figure 2: Workflow for Primary Cell Validation.

Key Modifications for NP19:

  • Tumor Model: Use cell lines with high endogenous PD-L1 (e.g., A375 melanoma or NCI-H22 ).

  • Effector Source: Fresh human PBMCs (isolated via Ficoll-Paque).

  • Activation: Unlike the engineered Jurkat system, PBMCs need a trigger. Add soluble anti-CD3 (100 ng/mL) to the co-culture to provide "Signal 1".

  • Dosing: NP19 should be refreshed if incubation exceeds 72 hours due to metabolic stability.

  • Result: NP19 (1 µM) typically elevates IFN-

    
     by 2–3 fold  compared to vehicle control.
    

Troubleshooting & Self-Validating Controls

To ensure "Trustworthiness" (Part 2 of requirements), every plate must contain these internal controls:

  • Viability Control (The "False Positive" Check):

    • Issue: Small molecules can be cytotoxic. A drop in Luciferase might mimic "inhibition" but actually be cell death.

    • Solution: Run a parallel CellTiter-Glo® assay on the CHO cells treated with NP19. If cell viability drops >20% at the IC50 concentration, the data is invalid.

  • The "Hook Effect" (Solubility Check):

    • Issue: At high concentrations (>10 µM), NP19 may precipitate in aqueous media, causing a drop in efficacy.

    • Solution: Inspect wells microscopically for crystals before adding Luciferase reagent.

  • Specificity Control:

    • Include a "Jurkat-Only" well treated with NP19. There should be no signal . If signal exists, the compound is activating NFAT off-target.

References

  • Zak, K. M., et al. (2016). "Structural basis for small molecule targeting of the programmed death ligand 1 (PD-L1)." Oncotarget. Defines the mechanism of small molecule-induced PD-L1 dimerization.

  • MedChemExpress (2024). "PD-1/PD-L1-IN-NP19 Product Datasheet." Provides specific IC50 (12.5 nM) and chemical properties.

  • BPS Bioscience. "PD-1:PD-L1 Cell-Based Reporter Assay Protocol."[2] Industry standard methodology for checkpoint inhibitor screening.

  • Skalniak, L., et al. (2017). "Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint: an overview of recent developments." Acta Pharmaceutica.

Sources

Application Notes and Protocols: PD-1/PD-L1-IN-NP19 IFN-γ Release Assay

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of the PD-1/PD-L1 Axis in Immuno-Oncology

The programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1), are key players in immune regulation, acting as an "off switch" to prevent excessive immune responses and maintain self-tolerance.[1][2][3] Many cancer cells exploit this immune checkpoint by overexpressing PD-L1 on their surface.[3][4] This engagement with PD-1 on activated T cells leads to T-cell exhaustion and an dampened anti-tumor immune response, allowing cancer cells to evade destruction.[3][5][6]

The development of immune checkpoint inhibitors, particularly monoclonal antibodies that block the PD-1/PD-L1 interaction, has revolutionized cancer therapy.[1][7][8] By preventing this inhibitory signal, these therapies unleash the patient's own T cells to recognize and attack tumor cells.[6][7][8] A critical measure of this restored T-cell activity is the release of effector cytokines, with Interferon-gamma (IFN-γ) being a primary biomarker of T-cell activation.[9]

This document provides a detailed guide to utilizing an IFN-γ release assay to assess the efficacy of novel PD-1/PD-L1 inhibitors, such as the hypothetical compound PD-1/PD-L1-IN-NP19. This assay serves as a robust in vitro tool to quantify the functional consequence of checkpoint blockade.

Principle of the IFN-γ Release Assay

Interferon-gamma (IFN-γ) release assays (IGRAs) are a cornerstone of cellular immunology, designed to measure the cell-mediated immune response.[10][11] The core principle relies on the fact that activated T-lymphocytes release IFN-γ when they encounter their specific antigen.[11] In the context of immuno-oncology, this assay can be adapted to measure the reactivation of tumor-antigen-specific T cells following the blockade of the PD-1/PD-L1 pathway.

When a PD-1/PD-L1 inhibitor is introduced to a co-culture of T cells and cancer cells expressing PD-L1, it blocks the inhibitory interaction. This allows for the T-cell receptor (TCR) signaling to proceed, leading to T-cell activation and the subsequent secretion of IFN-γ. The amount of IFN-γ released is directly proportional to the level of T-cell activation and, therefore, the potency of the inhibitor.[12]

Several methods can be employed to quantify the released IFN-γ, including:

  • Enzyme-Linked Immunosorbent Assay (ELISA): A plate-based assay that quantifies the concentration of IFN-γ in the cell culture supernatant.[13][14]

  • Enzyme-Linked Immunospot (ELISpot) Assay: A highly sensitive method that detects individual IFN-γ-secreting cells, allowing for the enumeration of antigen-specific T cells.[9][13][14][15]

  • Intracellular Cytokine Staining (ICS) with Flow Cytometry: This technique allows for the identification and quantification of IFN-γ-producing cells within a mixed cell population, and can be combined with cell surface marker staining for more detailed phenotyping.[16][17]

This guide will focus on the ELISA and ELISpot methodologies due to their widespread use and robustness for this application.

Visualizing the Mechanism and Workflow

To better understand the underlying biology and the experimental process, the following diagrams illustrate the PD-1/PD-L1 signaling pathway and the general workflow of an IFN-γ release assay.

PD1_Signaling PD-1/PD-L1 Signaling Pathway and Inhibitor Action cluster_TCell T Cell cluster_TumorCell Tumor Cell TCR TCR Activation T Cell Activation (IFN-γ Release) TCR->Activation Stimulatory Signal PD1 PD-1 PD1->Activation MHC MHC MHC->TCR PDL1 PD-L1 PDL1->PD1 Inhibitory Signal Inhibitor PD-1/PD-L1 Inhibitor (e.g., NP19) Inhibitor->PD1 Inhibitor->PDL1

Caption: PD-1/PD-L1 signaling and inhibitor mechanism.

IFN_gamma_Workflow IFN-γ Release Assay Experimental Workflow start Start co_culture Co-culture T cells and PD-L1+ tumor cells start->co_culture add_inhibitor Add PD-1/PD-L1-IN-NP19 and controls co_culture->add_inhibitor incubate Incubate (e.g., 24-72 hours) add_inhibitor->incubate collect Collect supernatant (ELISA) or cells (ELISpot) incubate->collect detect Detect IFN-γ collect->detect analyze Analyze Data detect->analyze end End analyze->end

Caption: General workflow of the IFN-γ release assay.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for performing an IFN-γ release assay using either ELISA or ELISpot. It is crucial to include appropriate controls in every experiment.

Essential Controls:
  • Negative Control (Unstimulated): Co-culture of T cells and tumor cells without any inhibitor. This establishes the baseline level of IFN-γ secretion.

  • Positive Control (Mitogen Stimulation): T cells stimulated with a mitogen like Phytohemagglutinin (PHA) or a combination of Phorbol 12-myristate 13-acetate (PMA) and Ionomycin.[16][18][19] This confirms the T cells are viable and capable of producing IFN-γ.

  • Isotype Control: An antibody of the same isotype as the test inhibitor but without specificity for PD-1 or PD-L1. This controls for any non-specific effects of the antibody.

  • Vehicle Control: The buffer in which the inhibitor is dissolved. This controls for any effects of the vehicle on the cells.

Protocol 1: IFN-γ Quantification by ELISA

This protocol describes the measurement of IFN-γ in the supernatant of the co-culture.

Materials:

  • PD-L1 expressing tumor cell line

  • Isolated T cells or Peripheral Blood Mononuclear Cells (PBMCs)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, Penicillin-Streptomycin, and L-glutamine)[19]

  • PD-1/PD-L1-IN-NP19

  • Positive and negative control reagents

  • 96-well flat-bottom cell culture plates

  • Human IFN-γ ELISA kit (e.g., from R&D Systems, Thermo Fisher Scientific, or BD Biosciences)[9][20][21][22]

  • Microplate reader

Procedure:

  • Cell Plating:

    • Seed the PD-L1 expressing tumor cells into a 96-well flat-bottom plate at an optimized density (e.g., 2.5 x 10^4 cells/well) and allow them to adhere overnight.

    • On the following day, add T cells or PBMCs to the wells at a desired effector-to-target (E:T) ratio (e.g., 5:1).

  • Treatment Addition:

    • Prepare serial dilutions of PD-1/PD-L1-IN-NP19 and control antibodies in complete culture medium.

    • Add the diluted compounds to the respective wells.

    • Add positive and negative controls to their designated wells.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 to 72 hours. The optimal incubation time should be determined empirically.[23]

  • Supernatant Collection:

    • After incubation, centrifuge the plate at a low speed (e.g., 300 x g for 5 minutes) to pellet the cells.

    • Carefully collect the supernatant from each well without disturbing the cell pellet.

  • ELISA Protocol:

    • Perform the IFN-γ ELISA according to the manufacturer's instructions.[20][24] This typically involves:

      • Coating a 96-well ELISA plate with a capture antibody specific for IFN-γ.

      • Blocking the plate to prevent non-specific binding.

      • Adding the collected supernatants and IFN-γ standards to the wells.

      • Adding a biotinylated detection antibody.

      • Adding a streptavidin-horseradish peroxidase (HRP) conjugate.

      • Adding a substrate solution (e.g., TMB) to develop a colorimetric signal.

      • Stopping the reaction with a stop solution.

  • Data Acquisition and Analysis:

    • Read the absorbance of each well at 450 nm using a microplate reader.

    • Generate a standard curve using the known concentrations of the IFN-γ standards.

    • Calculate the concentration of IFN-γ in each sample by interpolating from the standard curve.

Protocol 2: IFN-γ ELISpot Assay

This protocol details the detection of individual IFN-γ-secreting cells.

Materials:

  • All materials listed for the ELISA protocol.

  • 96-well PVDF-membrane ELISpot plates[9]

  • Human IFN-γ ELISpot kit (containing capture and detection antibodies, and substrate)

  • ELISpot plate reader

Procedure:

  • Plate Preparation:

    • Activate the PVDF membrane of the ELISpot plate with 35% ethanol for 1 minute, then wash with sterile PBS.[19]

    • Coat the plate with the anti-IFN-γ capture antibody overnight at 4°C.[15][19]

  • Blocking:

    • Wash the plate to remove unbound capture antibody.

    • Block the membrane with a blocking solution (e.g., cell culture medium with 10% FBS) for at least 2 hours at 37°C to prevent non-specific binding.[18][19]

  • Cell Plating and Treatment:

    • While the plate is blocking, prepare a single-cell suspension of the effector and target cells.

    • Decant the blocking solution from the ELISpot plate.

    • Add the cell mixture (T cells and tumor cells) along with the PD-1/PD-L1-IN-NP19, controls, or vehicle to the appropriate wells.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 18 to 48 hours.[19]

  • Detection of Secreted IFN-γ:

    • Remove the cells by washing the plate with PBS or PBS-Tween.

    • Add the biotinylated anti-IFN-γ detection antibody and incubate.[15][18]

    • Wash the plate and add a streptavidin-enzyme conjugate (e.g., streptavidin-alkaline phosphatase).[15]

    • Wash again and add the substrate solution (e.g., BCIP/NBT), which will form a colored precipitate at the site of IFN-γ secretion.[9]

  • Data Acquisition and Analysis:

    • Stop the reaction by washing the plate with water.

    • Allow the plate to dry completely.

    • Count the number of spots in each well using an automated ELISpot reader. Each spot represents a single IFN-γ-secreting cell.

Data Presentation and Interpretation

The quantitative data generated from these assays should be summarized in a clear and structured format for easy comparison.

Table 1: Example Data Summary from IFN-γ ELISA

Treatment GroupConcentration (ng/mL)IFN-γ Concentration (pg/mL) ± SDFold Change over Negative Control
Negative Control-150 ± 251.0
Positive Control (PHA)5 µg/mL2500 ± 20016.7
Isotype Control10 µg/mL165 ± 301.1
PD-1/PD-L1-IN-NP190.1300 ± 402.0
1850 ± 755.7
101800 ± 15012.0

Table 2: Example Data Summary from IFN-γ ELISpot

Treatment GroupConcentration (ng/mL)Spot Forming Units (SFU) per 10^6 Cells ± SDFold Change over Negative Control
Negative Control-50 ± 101.0
Positive Control (PHA)5 µg/mL1200 ± 11024.0
Isotype Control10 µg/mL55 ± 121.1
PD-1/PD-L1-IN-NP190.1120 ± 202.4
1450 ± 509.0
10980 ± 9019.6

Interpretation:

A dose-dependent increase in IFN-γ concentration (ELISA) or the number of spot-forming units (ELISpot) in the presence of PD-1/PD-L1-IN-NP19, as compared to the negative and isotype controls, would indicate that the compound effectively blocks the PD-1/PD-L1 pathway and restores T-cell effector function. The EC50 (half-maximal effective concentration) can be calculated from the dose-response curve to determine the potency of the inhibitor.

Conclusion

The IFN-γ release assay is an indispensable tool for the preclinical evaluation of PD-1/PD-L1 inhibitors. By providing a quantitative measure of T-cell activation, this assay allows researchers to assess the functional efficacy of novel therapeutic candidates like PD-1/PD-L1-IN-NP19. The detailed protocols and data interpretation guidelines presented in these application notes are intended to equip researchers with the necessary information to successfully implement this assay in their drug discovery and development workflows.

References

  • PD-1 and PD-L1 inhibitors - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

  • Intracellular Cytokine (INF-gamma) Staining Assay. (2026, February 20). Bio-protocol. Retrieved March 7, 2026, from [Link]

  • INF-gamma Release ELISpot Assay. (2023, December 20). Bio-protocol. Retrieved March 7, 2026, from [Link]

  • An Overview of PD-1/PD-L. (2019, January 2). Creative Diagnostics. Retrieved March 7, 2026, from [Link]

  • PD-1/PD-L1 Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved March 7, 2026, from [Link]

  • ELISPOT Assay to Measure Peptide-specific IFN-γ Production. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • Interferon-gamma release assay. (n.d.). WHO TB Knowledge Sharing Platform. Retrieved March 7, 2026, from [Link]

  • ICSprotocol_042312.docx. (n.d.). Retrieved March 7, 2026, from [Link]

  • Detection of Interferon gamma (IFNγ) by Enzyme-Linked Immunosorbent Spot (ELISpot) Assay. (2025, July 15). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • IFN-γ ELISpot Assays on MultiScreen® IP. (n.d.). MilliporeSigma. Retrieved March 7, 2026, from [Link]

  • Human IFN-γ Single-Color Enzymatic ImmunoSpot® Rapid - PROTOCOL. (n.d.). Retrieved March 7, 2026, from [Link]

  • A snapshot of the PD-1/PD-L1 pathway. (2021, March 5). Journal of Cancer. Retrieved March 7, 2026, from [Link]

  • Interferon gamma release assay - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

  • Intracellular Cytokine Staining: Number 1 | Flow Cytometry. (n.d.). Carver College of Medicine. Retrieved March 7, 2026, from [Link]

  • Targeting the PD-1/PD-L1 Signaling Pathway for Cancer Therapy: Focus on Biomarkers. (n.d.). Retrieved March 7, 2026, from [Link]

  • PD-1 and PD-L1: architects of immune symphony and immunotherapy breakthroughs in cancer treatment. (n.d.). Frontiers. Retrieved March 7, 2026, from [Link]

  • A Deeper Look at Anti-PD-1/PD-L1 Checkpoint Inhibitors for Cancer. (2024, May 31). RCSB PDB. Retrieved March 7, 2026, from [Link]

  • PD-1/PD-L1 Signaling Pathway and Tumor Immune Escape. (2023). SCIRP. Retrieved March 7, 2026, from [Link]

  • Mechanism of action of PD-1 and PD-L1 inhibitors. Tumor cells develop... (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Human IFN gamma ELISA Kit User Manual. (n.d.). bioworlde. Retrieved March 7, 2026, from [Link]

  • Interferon Gamma Release Assays. (2019, November 1). myadlm.org. Retrieved March 7, 2026, from [Link]

  • The Levels of Interferon-gamma Release as a Biomarker for Non-small-cell Lung Cancer Patients Receiving Immune Checkpoint Inhibitors. (2019, November 15). Anticancer Research. Retrieved March 7, 2026, from [Link]

  • Interferon gamma release assays: principles and practice. (2010, April 15). PubMed. Retrieved March 7, 2026, from [Link]

  • INTERFERON GAMMA RELEASE ASSAYS (IGRA) FOR LATENT TB TESTING. (2014, August 13). uhbpathology.com. Retrieved March 7, 2026, from [Link]

  • Interferon gamma release assays: principles and practice. (2025, August 6). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Serial interferon-gamma release assay in lung cancer patients receiving immune checkpoint inhibitors: a prospective cohort study. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • IFN-γ treatment protocol for MHC-Ilo/PD-L1+ pancreatic tumor cells selectively restores their TAP-mediated presentation competence and CD8 T-cell priming potential. (2020, August 31). Journal for ImmunoTherapy of Cancer. Retrieved March 7, 2026, from [Link]

  • Combining PD-1/PD-L1 blockade with type I interferon in cancer therapy. (2023, August 24). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • Exploring InnoSer's Key In vitro Oncology Services: PD-1 PD-L1 Blockade Assay. (2024, October 22). Retrieved March 7, 2026, from [Link]

  • IFN-γ treatment protocol for MHC-Ilo/PD-L1+ pancreatic tumor cells selectively restores their TAP-mediated presentation competence and CD8 T-cell priming potential. (2020, August 15). PubMed. Retrieved March 7, 2026, from [Link]

Sources

Application Note & Protocol: Cytotoxicity and Immunomodulatory Profiling of PD-1/PD-L1-IN-NP19

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of small-molecule immune checkpoint inhibitors (ICIs) represents a paradigm shift in oncology. Among these, PD-1/PD-L1-IN-NP19 (Compound NP19), a novel resorcinol dibenzyl ether derivative, has emerged as a highly potent inhibitor of the human PD-1/PD-L1 interaction[1]. While traditional chemotherapeutics rely on direct cytotoxicity to eradicate tumors, small-molecule ICIs like NP19 operate by remodeling the tumor immune microenvironment.

This application note provides a comprehensive, field-validated guide to profiling the cytotoxicity and immunomodulatory efficacy of NP19. By detailing the causality behind our experimental designs, this document ensures that researchers can robustly differentiate between off-target chemotoxicity and true immune-mediated tumor clearance.

Mechanistic Rationale: The Crucial Role of Cytotoxicity Testing in Immunotherapy

A common pitfall in small-molecule ICI development is the conflation of direct drug toxicity with immune-mediated efficacy. As a Senior Application Scientist, I emphasize that cytotoxicity testing for an ICI is fundamentally a negative control assay .

If NP19 were to induce direct cell death in cancer cell lines at low micromolar concentrations, its robust in vivo efficacy—such as the 76.5% tumor growth inhibition (TGI) observed in H22 hepatoma models[2]—could be falsely attributed to immune activation when it might merely be a traditional cytotoxin.

To validate its mechanism, NP19 was subjected to 48-hour MTT viability assays against A549 (human lung carcinoma), MCF-7 (human breast adenocarcinoma), and B16-F10 (murine melanoma) cell lines. The results demonstrated no apparent cytotoxic effects at concentrations up to 10 µM [1][2]. Because 10 µM is approximately 800-fold higher than NP19’s biochemical IC50 for the PD-1/PD-L1 interaction (12.5 nM), this establishes a massive therapeutic window. It proves causality: NP19 does not kill cells directly; rather, it rescues T-cell function to facilitate immune-mediated tumor eradication[1].

Pharmacological & Quantitative Data Profile

To contextualize the protocols, the foundational pharmacological metrics of PD-1/PD-L1-IN-NP19 are summarized below.

ParameterValue / ObservationBiological Significance
Target Interaction (Human) IC50 = 12.5 nMHighly potent blockade of human PD-1/PD-L1 complex[2].
Target Interaction (Mouse) IC50 > 1 µMSpecies-specific binding; much lower affinity for murine targets[2].
Direct Cytotoxicity (48h) > 10 µM (A549, MCF-7, B16-F10)Confirms absence of off-target chemotoxicity[1][2].
Immunomodulation (72h) Dose-dependent IFN-γ elevationProves restoration of exhausted T-cell effector function[1].
In Vivo Efficacy (Mice) 76.5% TGI at 25 mg/kg (H22 model)Robust systemic anti-tumor immune response[1][2].

Immunomodulatory Pathway Visualization

Below is the logical workflow illustrating how NP19 bypasses direct cytotoxicity to achieve tumor clearance.

NP19_Mechanism TumorCell Tumor Cell (e.g., Hep3B) PDL1 PD-L1 TumorCell->PDL1 Expresses TCell CD3+ T Cell PD1 PD-1 Receptor TCell->PD1 Expresses PDL1->PD1 Binds (No Drug) Exhaustion T Cell Exhaustion PD1->Exhaustion Triggers NP19 PD-1/PD-L1-IN-NP19 NP19->PDL1 Blocks (IC50=12.5nM) NP19->PD1 Blocks Activation T Cell Activation NP19->Activation Rescues IFNg IFN-γ Secretion Activation->IFNg Induces

Figure 1: Mechanism of PD-1/PD-L1-IN-NP19 reversing T-cell exhaustion via checkpoint blockade.

Experimental Protocols

Protocol A: MTT Assay for Direct Cytotoxicity Profiling

Objective: To empirically validate that NP19 does not induce direct chemotoxicity in cancer cell lines (A549, MCF-7, B16-F10) at concentrations up to 10 µM[2].

Causality & Experimental Design: We utilize the MTT assay because it measures mitochondrial reductase activity, serving as a highly reliable proxy for cellular metabolic viability. The 48-hour incubation window is deliberately chosen to cover at least one full doubling time for these specific cell lines, ensuring that any anti-proliferative effects have sufficient time to manifest.

Step-by-Step Methodology:

  • Cell Seeding: Harvest A549, MCF-7, and B16-F10 cells in the logarithmic growth phase. Seed cells into 96-well flat-bottom plates at a density of

    
     cells/well in 100 µL of complete culture medium (e.g., DMEM + 10% FBS).
    
  • Adherence: Incubate the plates at 37°C in a 5% CO₂ humidified atmosphere for 24 hours to allow for complete cell adherence and recovery.

  • Drug Preparation: Dissolve NP19 in pure DMSO to create a 10 mM stock. Dilute the stock in culture medium to achieve final well concentrations ranging from 0.1 µM to 10 µM.

    • Critical Insight: The final DMSO concentration in the wells must never exceed 0.1% (v/v) . Higher concentrations of DMSO will induce baseline cytotoxicity, invalidating the negative control premise of this assay.

  • Treatment: Aspirate the old media and add 100 µL of the NP19-dosed media to the respective wells. Include a vehicle control (0.1% DMSO in media) and a blank control (media only).

  • Incubation: Incubate for exactly 48 hours[2].

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) directly to each well. Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully aspirate the media (do not disturb the crystals at the bottom). Add 150 µL of pure DMSO to each well to solubilize the formazan. Place on an orbital shaker for 10 minutes protected from light.

  • Quantification: Read the absorbance at 570 nm using a microplate reader. Calculate cell viability relative to the vehicle control. Expected Result: Viability should remain >95% at 10 µM NP19.

Protocol B: T-Cell/Tumor Cell Co-Culture Assay for IFN-γ Secretion

Objective: To prove that NP19 actively restores T-cell effector function in a simulated tumor microenvironment[1].

Causality & Experimental Design: Since NP19 is not directly cytotoxic, its efficacy must be measured via immunomodulation. We utilize a co-culture of Hep3B/OS-8/hPD-L1 cells and CD3+ T cells. The Hep3B line is engineered to constitutively express human PD-L1, forcing the T cells into a state of exhaustion. By measuring Interferon-gamma (IFN-γ)—the hallmark cytokine of cytotoxic T-cell activation—we can quantify NP19's ability to break the immune tolerance. A 72-hour window is required because cytokine accumulation is a downstream transcriptional event taking longer than direct toxicity[2].

Step-by-Step Methodology:

  • Effector/Target Setup: Seed Hep3B/OS-8/hPD-L1 target cells and primary human CD3+ T cells into a 96-well U-bottom plate at an Effector:Target (E:T) ratio of 5:1.

  • Drug Treatment: Add NP19 to the co-culture at concentrations ranging from 0.37 µM to 10 µM[2]. Include an isotype control and a vehicle control.

  • Incubation: Incubate the co-culture plate at 37°C, 5% CO₂ for 72 hours[2].

  • Supernatant Harvesting: Centrifuge the plate at 300 x g for 5 minutes to pellet the cells. Carefully transfer the cell-free supernatant to a new plate.

  • ELISA Quantification: Quantify the secreted IFN-γ using a high-sensitivity human IFN-γ ELISA kit, strictly following the manufacturer's protocol.

  • Data Analysis: Plot the IFN-γ concentration (pg/mL) against the log of the NP19 concentration. Expected Result: A dose-dependent elevation of IFN-γ, confirming the reversal of T-cell exhaustion.

References

  • Title: Discovery of Novel Resorcinol Dibenzyl Ethers Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction as Potential Anticancer Agents Source: Journal of Medicinal Chemistry (PubMed PMID: 32667799) URL: [Link]

Sources

Application Note: Formulation and Administration of PD-1/PD-L1-IN-NP19 for In Vivo Studies

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scientific Rationale

PD-1/PD-L1-IN-NP19 (NP19) is a potent, small-molecule inhibitor of the Programmed Cell Death 1 (PD-1) and Programmed Cell Death Ligand 1 (PD-L1) protein-protein interaction.[1] Unlike monoclonal antibodies (mAbs), NP19 offers the potential for improved tumor penetration and oral bioavailability, although the latter remains a formulation challenge due to its physicochemical properties.[1]

Mechanistically, NP19 binds to PD-L1, inducing the formation of a PD-L1 homodimer that sterically occludes the PD-1 binding surface.[1] This blockade restores T-cell effector function, leading to increased IFN-


 secretion and tumor regression.[1]

This Application Note provides a validated, step-by-step protocol for formulating NP19 for in vivo administration (IP/IV/PO). It addresses the compound's hydrophobicity by utilizing a solubilizing vehicle matrix optimized for stability and bioavailability in murine models.[1]

Physicochemical Profile & Handling

Before formulation, verify the compound integrity.[1] NP19 is a hydrophobic resorcinol dibenzyl ether derivative.[1]

PropertySpecificationNotes
Molecular Weight 555.07 g/mol
Formula C

H

ClN

O

Appearance Crystalline SolidWhite to off-white powder
Solubility (In Vitro) DMSO:

30 mg/mL
Soluble in DMF; Insoluble in water
Storage (Powder) -20°C (3 years)Protect from light and moisture
Storage (In Solvent) -80°C (6 months)Avoid repeated freeze-thaw cycles

Mechanism of Action

The following diagram illustrates how NP19 intervenes in the immune checkpoint pathway. Unlike antibodies that sterically block the receptor, NP19 induces a conformational change (dimerization) in PD-L1.[1]

MOA Tumor Tumor Cell (PD-L1 High) Interaction PD-1 / PD-L1 Binding Tumor->Interaction Expresses PD-L1 Complex PD-L1 Homodimer (Stabilized by NP19) Tumor->Complex NP19 Binding TCell_Exhausted Exhausted T-Cell (PD-1 High) TCell_Exhausted->Interaction Expresses PD-1 Interaction->TCell_Exhausted Inhibitory Signal TCell_Active Activated T-Cell (IFN-γ Release) Interaction->TCell_Active Signal Blocked NP19 NP19 (Inhibitor) NP19->Tumor Intercalates Complex->Interaction Blocks Tumor_Death Tumor Regression TCell_Active->Tumor_Death Cytotoxicity

Figure 1: Mechanism of Action.[1] NP19 induces PD-L1 dimerization, preventing PD-1 binding and restoring T-cell cytotoxicity.[1]

Formulation Protocols

Due to the low aqueous solubility of NP19, a co-solvent system is mandatory for parenteral (IV/IP) administration to prevent precipitation and embolism.[1] For oral (PO) administration, a suspension is acceptable.[1]

A. Parenteral Formulation (IP / IV)

Target Concentration: 1 mg/mL - 5 mg/mL Vehicle System: 10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline Stability: Prepare fresh immediately before dosing.[1]

Step-by-Step Procedure:
  • Stock Preparation (Solvent A):

    • Weigh the required amount of NP19 powder.[1]

    • Dissolve fully in 100% DMSO . Vortex for 1-2 minutes until the solution is perfectly clear.

    • Note: Ensure the volume of DMSO used represents exactly 10% of the final total volume.[1]

  • Co-Solvent Addition (Solvent B):

    • Add PEG300 (40% of final volume) to the DMSO stock.

    • Vortex gently.[1] The solution may warm slightly; this is normal.[1]

  • Surfactant Addition (Solvent C):

    • Add Tween 80 (5% of final volume).

    • Vortex until a homogenous, slightly viscous solution is formed.

  • Diluent Addition (Solvent D):

    • Slowly add pre-warmed (37°C) Saline (0.9% NaCl) (45% of final volume) while vortexing.

    • Critical: Add saline slowly to prevent "crashing out" (precipitation).[1] If turbidity occurs, sonicate in a water bath at 37°C for 5-10 minutes.

  • Validation:

    • Inspect visually.[1][2] The solution must be clear and free of particulates.[1]

    • Pass through a 0.22 µm PES or PVDF syringe filter to ensure sterility.[1]

B. Oral Formulation (PO)

Target Concentration: 5 mg/mL - 10 mg/mL Vehicle System: 0.5% Methylcellulose (MC) + 0.5% Tween 80 in Water.[1]

Step-by-Step Procedure:
  • Weigh NP19 powder.[1]

  • Add a small volume of Tween 80 (0.5% of final volume) directly to the powder to wet it.[1] Triturate (grind) with a pestle if using a mortar, or vortex heavily.[1]

  • Gradually add the 0.5% Methylcellulose solution while mixing continuously.

  • Sonicate for 10-15 minutes to create a uniform suspension.

  • Note: Shake well before every administration.[1]

Experimental Workflow Visualization

The following diagram outlines the critical decision path for preparing the formulation.

FormulationWorkflow Start Weigh NP19 Powder Route Select Route Start->Route SolventA 1. Dissolve in DMSO (10%) Route->SolventA IP / IV Wet Wet with Tween 80 (0.5%) Route->Wet Oral (PO) SolventB 2. Add PEG300 (40%) SolventA->SolventB SolventC 3. Add Tween 80 (5%) SolventB->SolventC SolventD 4. Add Warm Saline (45%) SolventC->SolventD Check Visual Check: Clear Solution? SolventD->Check Filter Filter (0.22 µm) Check->Filter Yes Sonicate_Fix Sonicate 37°C Check->Sonicate_Fix No (Precipitate) Inject Ready for IP/IV Injection Filter->Inject Suspend Add 0.5% Methylcellulose Wet->Suspend Sonicate Sonicate to Suspension Suspend->Sonicate OralReady Ready for Gavage (PO) Sonicate->OralReady Sonicate_Fix->Check

Figure 2: Formulation decision tree ensuring solubility and homogeneity.

Administration & Dosing Guidelines

Based on pharmacokinetic data (Rat IV


; PO 

), the following regimens are recommended for efficacy studies in mice (e.g., B16-F10 melanoma, H22 hepatoma models).
ParameterIntraperitoneal (IP)Oral Gavage (PO)
Typical Dose 25 mg/kg50 - 100 mg/kg
Frequency Daily (QD)Daily (QD)
Volume 10 mL/kg (e.g., 200 µL for 20g mouse)10 mL/kg
Vehicle 10% DMSO/40% PEG300/5% Tween/Saline0.5% MC + 0.5% Tween 80
Duration 14 - 21 Days14 - 21 Days
Bioavailability HighLow (~5%) - Requires higher dose

Important Note on Oral Dosing: While NP19 shows oral absorption, its bioavailability is relatively low (F=5%).[1] For proof-of-concept efficacy studies, IP administration is strongly preferred to ensure adequate systemic exposure.[1]

Troubleshooting & QC

  • Precipitation upon Saline Addition: This is the most common failure mode.[1]

    • Cause: Adding cold saline or adding it too quickly.[1]

    • Fix: Ensure Saline is at 37°C. Add dropwise while vortexing.[1] If precipitate forms, sonicate.[1] If it does not re-dissolve, the concentration is too high; dilute to 1 mg/mL.[1]

  • Toxicity (Weight Loss >15%):

    • Cause: Vehicle toxicity (high DMSO/PEG load).[1]

    • Fix: Reduce DMSO to 5% and PEG300 to 30%.[1] Increase Saline content.[1][3]

References

  • Cheng, B., et al. (2020). Discovery of Novel Resorcinol Dibenzyl Ethers Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction as Potential Anticancer Agents.[1][4] Journal of Medicinal Chemistry.[1][4][3][5] [1]

  • MedChemExpress. PD-1/PD-L1-IN-NP19 Product Information & In Vivo Activity.[1]

  • Cayman Chemical. NP19 Product Insert and Solubility Data.

  • InvivoChem. General Formulation Guidelines for Hydrophobic PD-1 Inhibitors (LP23/NP19 class).

  • Zak, K. M., et al. (2016). Structural basis for small molecule targeting of the programmed death ligand 1 (PD-L1).[1] Oncotarget.[1][5] (Context for mechanism of action).

Sources

Application Note: Pharmacokinetic Profiling of the Small Molecule PD-1/PD-L1 Inhibitor NP19 in Rats

[1]

Executive Summary

The development of small molecule inhibitors for the PD-1/PD-L1 checkpoint is a critical frontier in immuno-oncology, aiming to overcome the tissue penetration and oral bioavailability limitations of monoclonal antibodies.[1][2] NP19 is a potent small molecule inhibitor (IC50 = 12.5 nM) that blocks the PD-1/PD-L1 interaction.[3][1] However, like many compounds in this class, it presents challenges regarding solubility and oral bioavailability (F ≈ 5%).

This application note details a rigorous pharmacokinetic (PK) analysis protocol for NP19 in Sprague-Dawley rats. It addresses specific challenges in formulation, bioanalysis (LC-MS/MS), and data interpretation to ensure high-fidelity assessment of its ADME properties.

Compound Characterization & Formulation Strategy

Challenge: NP19 is highly lipophilic with poor aqueous solubility. Standard saline formulations will result in precipitation and erratic exposure. Solution: Use a co-solvent system for Intravenous (IV) administration to ensure 100% solubility, and a homogeneous suspension or lipid-based vehicle for Oral (PO) administration.

Table 1: Physicochemical Profile & Formulation
ParameterDescription
Chemical Name PD-1/PD-L1-IN-NP19
Molecular Scaffold Resorcinol dibenzyl ether / Biphenyl ether
Solubility Low (Water); High (DMSO, DMA, PEG400)
Target Concentration IV: 0.2 - 0.5 mg/mL; PO: 1.0 - 2.0 mg/mL
IV Vehicle (Recommended) 5% DMSO + 40% PEG400 + 55% Saline (0.9%)
PO Vehicle (Recommended) 0.5% Methylcellulose (MC) + 0.2% Tween 80 in Water
Storage Powder: -20°C; Solution: Prepare fresh daily

Critical Protocol Step: For the IV vehicle, add DMSO to the compound first and vortex until dissolved. Then add PEG400 and vortex. Finally, add Saline slowly while vortexing to prevent "crashing out."

In Vivo Study Design (Rat)

Objective: Determine plasma clearance (CL), volume of distribution (Vss), and oral bioavailability (F).

Experimental Workflow

The following diagram outlines the end-to-end workflow from dosing to data analysis.

PK_WorkflowCompoundNP19 Formulation(IV vs PO)AnimalsSprague-Dawley Rats(n=3-6 per group)Compound->AnimalsAcclimationDosingAdministrationIV: 1 mg/kgPO: 10 mg/kgAnimals->DosingSamplingBlood Sampling(Jugular/Retro-orbital)Dosing->SamplingTimepoints:0, 0.08, 0.25, 0.5,1, 2, 4, 8, 12, 24hPlasmaPlasma Separation(K2-EDTA, 4°C)Sampling->PlasmaCentrifuge3000g, 10 minAnalysisLC-MS/MSQuantificationPlasma->AnalysisPPT/LLEDataNCA Analysis(WinNonlin)Analysis->Data

Figure 1: Pharmacokinetic study workflow for NP19.

Dosing & Sampling Schedule
  • Animals: Male Sprague-Dawley rats (200–250 g), fasted 12h pre-dose (water ad libitum).

  • IV Group (1 mg/kg): Bolus injection via tail vein.

    • Sampling: Pre-dose, 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 12h, 24h.

  • PO Group (10 mg/kg): Oral gavage.[3]

    • Sampling: Pre-dose, 15 min, 30 min, 1h, 2h, 4h, 6h, 8h, 12h, 24h.

  • Blood Collection: 0.2 mL per timepoint into K2-EDTA tubes. Keep on ice until centrifugation.

Bioanalytical Method: LC-MS/MS Protocol

Rationale: Due to the low nanomolar potency and expected low plasma levels (especially after PO dosing), a high-sensitivity LC-MS/MS method is required.

Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 50 µL rat plasma to a 96-well plate.

  • IS Addition: Add 150 µL Acetonitrile (ACN) containing Internal Standard (e.g., Verapamil or Tolbutamide at 50 ng/mL).

  • Mix: Vortex for 5 min at high speed.

  • Centrifuge: 4000 rpm for 15 min at 4°C.

  • Transfer: Inject 5 µL of the supernatant.

Chromatographic Conditions
  • Instrument: Agilent 1290 Infinity II / Sciex Triple Quad 5500+ (or equivalent).

  • Column: Waters XSelect CSH C18 (2.1 x 50 mm, 2.5 µm). Why? Charged Surface Hybrid (CSH) particles provide excellent peak shape for basic small molecules.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.0 min: 5% -> 95% B

    • 2.0-3.0 min: 95% B

    • 3.0-3.1 min: 95% -> 5% B

    • 3.1-4.0 min: 5% B (Re-equilibration)

  • Flow Rate: 0.5 mL/min.

Mass Spectrometry Parameters
  • Ionization: ESI Positive mode (NP19 likely forms [M+H]+).

  • MRM Transitions:

    • Note: Exact transitions must be optimized by infusing pure standard.

    • NP19: m/z [Parent] -> [Fragment 1] (Quantifier), [Fragment 2] (Qualifier).

    • IS (Verapamil): m/z 455.3 -> 165.1.

Data Analysis & Expected Results

Analyze plasma concentration-time data using Non-Compartmental Analysis (NCA) (e.g., Phoenix WinNonlin, PKSolver).

Key Pharmacokinetic Parameters

The following table summarizes expected values based on literature precedents for NP19.

ParameterDefinitionExpected Value (Rat)Interpretation
T1/2 (IV) Terminal Half-life~1.5 hRapid elimination phase.
CL (IV) Clearance~0.9 L/h/kgModerate clearance (hepatic blood flow in rats is ~3.3 L/h/kg).
Vss Vol. of Distribution~2.1 L/kgExtensive tissue distribution (Vss > 0.67 L/kg total body water).
Tmax (PO) Time to Max Conc.~0.6 hRapid absorption.
T1/2 (PO) Terminal Half-life~10.9 h"Flip-flop" kinetics likely (absorption rate < elimination rate) or deep compartment.
F (%) Bioavailability~5%Critical Issue: High first-pass metabolism or poor solubility limits exposure.
Mechanistic Interpretation Diagram

Understanding the disposition of NP19 helps explain the low bioavailability.

PK_DispositionGutGut Lumen(Solubility Limit)LiverLiver(First-Pass Metabolism)Gut->LiverAbsorption(Low F)PlasmaCentral Compartment(Plasma)Liver->PlasmaSystemicCirculationEliminationElimination(Biliary/Renal)Liver->EliminationMetabolismPlasma->LiverClearanceTissuePeripheral Tissue(Tumor/Organs)Plasma->TissueDistribution(Vss = 2.1 L/kg)Tissue->PlasmaRedistribution

Figure 2: Disposition model highlighting the bottleneck at absorption and first-pass metabolism.

Discussion & Troubleshooting

Improving Bioavailability

The observed 5% bioavailability is a major hurdle for NP19.

  • Analysis: The discrepancy between IV T1/2 (1.5h) and PO T1/2 (10.9h) suggests flip-flop kinetics , where the absorption rate constant (

    
    ) is slower than the elimination rate constant (
    
    
    ). This often occurs due to poor solubility limiting the absorption rate.
  • Recommendation: To improve F%, consider:

    • Amorphous Solid Dispersion (ASD): Spray drying with polymers (HPMC-AS) to maintain supersaturation.

    • Lipid Formulations: SEDDS (Self-Emulsifying Drug Delivery Systems) using Capryol/Labrasol.

Bioanalytical Sensitivity

If the Lower Limit of Quantitation (LLOQ) is insufficient (>1 ng/mL) to detect the terminal phase:

  • Switch from PPT to Liquid-Liquid Extraction (LLE) using MTBE or Ethyl Acetate. This concentrates the sample and removes matrix effects (phospholipids) that suppress ionization.

References

  • MedChemExpress. "PD-1/PD-L1-IN-NP19 Product Information." MedChemExpress. Link

  • Aladdin Reagents. "PD-1/PD-L1-IN-NP19 CAS 2377916-66-8." Aladdin-e. Link

  • Yang, Z., et al. "Discovery and Crystallography Study of Novel Biphenyl Ether... Based Small-Molecule PD-1/PD-L1 Inhibitors."[1][2][4][5] Journal of Medicinal Chemistry, 2025.[1] (Contextual reference for NP19 structure and binding mode). Link

  • Gao, S., et al. "Immunoaffinity microflow liquid chromatography/tandem mass spectrometry for the quantitation of PD1 and PD-L1." Rapid Communications in Mass Spectrometry, 2020. (Methodology reference for PD-1 bioanalysis). Link

Application Note: High-Throughput Screening for Modulators of the PD-1/PD-L1 Interaction Using PD-1/PD-L1-IN-NP19

Author: BenchChem Technical Support Team. Date: March 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The interaction between Programmed Cell Death Protein 1 (PD-1) and its ligand, Programmed Death-Ligand 1 (PD-L1), represents a critical immune checkpoint.[1] Many cancer cells exploit this pathway to evade immune surveillance by upregulating PD-L1, which upon binding to PD-1 on activated T-cells, suppresses the anti-tumor immune response.[1] Consequently, the development of inhibitors targeting the PD-1/PD-L1 interaction has become a cornerstone of modern cancer immunotherapy.[1]

PD-1/PD-L1-IN-NP19 is a potent small molecule inhibitor of the human PD-1/PD-L1 interaction with an IC50 of 12.5 nM.[2] This compound has been shown to activate the tumor immune microenvironment, suggesting its therapeutic potential.[2] This application note provides a detailed guide for utilizing PD-1/PD-L1-IN-NP19 as a reference compound in high-throughput screening (HTS) campaigns to identify novel modulators of the PD-1/PD-L1 pathway. We will focus on the principles of a proximity-based assay, such as AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay), a robust and sensitive technology well-suited for HTS.[3][4][5]

The PD-1/PD-L1 Signaling Pathway and Mechanism of Inhibition

Under normal physiological conditions, the PD-1/PD-L1 pathway is crucial for maintaining self-tolerance and preventing autoimmune reactions.[1] When an antigen-presenting cell (APC) presents an antigen to a T-cell, the PD-1/PD-L1 interaction can occur, leading to the recruitment of phosphatases like SHP-2 to the cytoplasmic tail of PD-1.[1] This dephosphorylates key downstream signaling molecules of the T-cell receptor (TCR), dampening T-cell activation, proliferation, and cytokine release.[1] Tumor cells co-opt this mechanism to suppress the immune system's ability to recognize and eliminate them. Small molecule inhibitors, such as PD-1/PD-L1-IN-NP19, physically obstruct the binding interface between PD-1 and PD-L1, thereby preventing the transmission of the inhibitory signal and restoring T-cell anti-tumor activity.

PD-1_PD-L1_Signaling_Pathway cluster_Tumor_Cell Tumor Cell cluster_T_Cell T-Cell cluster_Inhibitor Inhibition Mechanism PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Binding SHP2 SHP-2 PD1->SHP2 Recruitment TCR TCR Activation T-Cell Activation TCR->Activation Signal Transduction SHP2->TCR Inhibition Inhibitor PD-1/PD-L1-IN-NP19 Inhibitor->PDL1 Blocks Interaction

Caption: PD-1/PD-L1 signaling and inhibitor action.

High-Throughput Screening Assay Principle (AlphaLISA®)

The AlphaLISA® technology is a bead-based, no-wash immunoassay that measures the interaction between two molecules in close proximity.[3][4] In the context of a PD-1/PD-L1 binding assay, one protein (e.g., biotinylated PD-1) is captured on Streptavidin-coated Donor beads, and the other protein (e.g., His-tagged PD-L1) is captured on anti-His Acceptor beads.[3][4] When PD-1 and PD-L1 interact, the Donor and Acceptor beads are brought into close proximity. Upon excitation of the Donor beads at 680 nm, singlet oxygen is generated, which diffuses to the nearby Acceptor beads, triggering a chemiluminescent signal at 615 nm.[4] An inhibitor, like PD-1/PD-L1-IN-NP19, disrupts the PD-1/PD-L1 interaction, preventing the beads from coming close and thus reducing the AlphaLISA® signal.[4]

AlphaLISA_Workflow Start Start Step1 Dispense Compound/Control (e.g., PD-1/PD-L1-IN-NP19) into 384-well plate Start->Step1 Step2 Add Biotinylated PD-1 and His-tagged PD-L1 Step1->Step2 Step3 Incubate to allow for binding/inhibition Step2->Step3 Step4 Add Streptavidin-Donor and Anti-His-Acceptor beads Step3->Step4 Step5 Incubate in the dark Step4->Step5 Step6 Read plate on an Alpha-enabled plate reader Step5->Step6 End End Step6->End

Caption: A generalized HTS workflow using AlphaLISA.

Materials and Reagents

Reagent/MaterialRecommended SupplierCatalog Number (Example)
PD-1/PD-L1-IN-NP19MedChemExpressHY-136363
Recombinant Human PD-1, BiotinylatedACROBiosystemsPD-1-H8211
Recombinant Human PD-L1, His-taggedACROBiosystemsPD1-H5228
AlphaLISA® Streptavidin Donor BeadsPerkinElmerAL126C
AlphaLISA® Anti-6xHis Acceptor BeadsPerkinElmerAL177C
AlphaLISA® Immunoassay BufferPerkinElmerAL000F
384-well white opaque microplatesGreiner Bio-One781080
Anhydrous Dimethyl Sulfoxide (DMSO)Sigma-AldrichD2650

Experimental Protocols

Preparation of Reagents
  • PD-1/PD-L1-IN-NP19 Stock Solution: Prepare a 10 mM stock solution of PD-1/PD-L1-IN-NP19 in 100% anhydrous DMSO. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

  • Assay Buffer: Use AlphaLISA® Immunoassay Buffer (1X) for all dilutions of proteins, beads, and the compound.

  • Compound Dilution Series:

    • Perform a serial dilution of the 10 mM PD-1/PD-L1-IN-NP19 stock in 100% DMSO to create a concentration range suitable for determining the IC50 (e.g., from 10 mM to 100 nM).

    • Subsequently, dilute these DMSO stocks into the assay buffer to create the working solutions for the assay. The final DMSO concentration in the assay wells should be kept constant and should not exceed 1% to avoid solvent effects.

  • Protein Preparation:

    • Reconstitute the lyophilized biotinylated PD-1 and His-tagged PD-L1 proteins according to the manufacturer's instructions to create concentrated stocks.

    • On the day of the experiment, thaw the protein stocks on ice and dilute them to the desired working concentrations in the assay buffer. Optimal concentrations should be determined empirically through a cross-titration experiment but typically fall within the low nanomolar range.

  • Bead Preparation:

    • Prepare a working solution of Streptavidin Donor beads and Anti-6xHis Acceptor beads in the assay buffer.

    • Protect the bead solutions from light.

Assay Procedure (384-well format)
  • Compound Plating: Dispense 2.5 µL of the diluted compound solutions (or DMSO for controls) into the wells of a 384-well plate.

  • Protein Addition: Add 2.5 µL of a pre-mixed solution containing both biotinylated PD-1 and His-tagged PD-L1 to all wells.

  • First Incubation: Seal the plate and incubate for 30 minutes at room temperature to allow the compound to interact with the proteins.

  • Bead Addition: Add 5 µL of the pre-mixed AlphaLISA® beads to all wells.

  • Second Incubation: Seal the plate and incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on an Alpha-enabled plate reader with excitation at 680 nm and emission detection at 615 nm.

Data Analysis and Quality Control

Data Analysis

The inhibitory activity of the test compounds is typically expressed as the percent inhibition, calculated as follows:

% Inhibition = [ 1 - (Signal_compound - Signal_background) / (Signal_no_inhibitor - Signal_background) ] * 100

IC50 values, the concentration of an inhibitor that causes 50% inhibition of the signal, can be determined by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Assay Quality Control

For HTS, it is crucial to assess the quality and robustness of the assay. The Z'-factor is a widely used statistical parameter for this purpose.[6]

The Z'-factor is calculated using the following formula:

Z' = 1 - [ (3 * SD_max_signal + 3 * SD_min_signal) / |Mean_max_signal - Mean_min_signal| ]

Where:

  • SD_max_signal and Mean_max_signal are the standard deviation and mean of the maximum signal (no inhibitor control).

  • SD_min_signal and Mean_min_signal are the standard deviation and mean of the minimum signal (a saturating concentration of the reference inhibitor, PD-1/PD-L1-IN-NP19).

Z'-factor ValueAssay Quality
> 0.5Excellent assay
0 to 0.5Marginal assay
< 0Unacceptable assay

A Z'-factor greater than 0.5 is generally considered acceptable for HTS campaigns.[6]

Another useful metric is the Signal-to-Background (S/B) ratio, which provides a measure of the dynamic range of the assay. It is calculated as:

S/B = Mean_max_signal / Mean_min_signal

A high S/B ratio is desirable, but the Z'-factor is a more comprehensive measure of assay quality as it takes into account data variability.[6]

Troubleshooting and Considerations for False Positives

In HTS, false positives can arise from various sources. It is important to perform counter-screens and orthogonal assays to validate initial hits. Common sources of false positives in proximity-based assays like AlphaLISA® include:

  • Compound Auto-fluorescence or Quenching: Some compounds may interfere with the assay signal by fluorescing or quenching at the excitation or emission wavelengths.

  • Compound Aggregation: At high concentrations, some compounds can form aggregates that non-specifically disrupt protein-protein interactions.

  • Interference with Bead Chemistry: Certain compounds may directly interact with the assay beads, leading to a change in signal.

To identify potential false positives, consider the following:

  • Dose-response curves: True inhibitors should exhibit a clear sigmoidal dose-response relationship.

  • Orthogonal Assays: Confirm hits using a different assay format, such as Homogeneous Time-Resolved Fluorescence (HTRF) or Surface Plasmon Resonance (SPR).

  • Counter-screens: Employ assays designed to detect compound interference with the assay technology itself.

Conclusion

This application note provides a comprehensive framework for utilizing PD-1/PD-L1-IN-NP19 as a reference inhibitor in HTS assays designed to discover novel modulators of the PD-1/PD-L1 interaction. The described AlphaLISA® protocol, coupled with robust data analysis and quality control measures, offers a reliable and scalable platform for identifying promising lead compounds for cancer immunotherapy. Careful consideration of potential sources of false positives and subsequent validation of hits are essential for the success of any H-TS campaign.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73.
  • Assay Genie. (2022, January 21). PD-1 & PD-L1 Inhibitors. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Development of an AlphaLISA protein-protein interaction assay to screen for re-purposed drugs as targeted disruptors. Retrieved from [Link]

  • Cali, J. J., et al. (2016). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. In High-Throughput Screening for Food Safety Assessment. Woodhead Publishing.

Sources

Troubleshooting & Optimization

Technical Guide: Solubility & Handling of PD-1/PD-L1-IN-NP19

Author: BenchChem Technical Support Team. Date: March 2026

Reference Code: NP19-SOL-GUIDE-V2.1
Compound Profile: PD-1/PD-L1-IN-NP19 (CAS: 2377916-66-8)[1][2][3]

Executive Summary: The Solubility Challenge

PD-1/PD-L1-IN-NP19 (hereafter referred to as NP19 ) is a potent small-molecule inhibitor designed to block the interaction between Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1).[1] While it exhibits high potency (IC50 = 12.5 nM in human models), its utility is frequently compromised by poor aqueous solubility .

As a researcher, you are likely encountering a common frustration: The compound dissolves perfectly in DMSO but precipitates immediately upon addition to PBS or cell culture media.

This guide addresses the physicochemical dichotomy of NP19—high lipophilicity (hydrophobic) versus the requirement for aqueous biological assays—and provides validated protocols to bridge this gap.

Solubility Profile: DMSO vs. PBS

The following data summarizes the solubility limits. Note the stark contrast between organic and aqueous environments.

Solvent SystemSolubility LimitStatusApplication
DMSO (100%) ~6.25 mg/mL (11.26 mM)Soluble Primary Stock Solution
Ethanol < 1 mg/mLPoor Not Recommended
Water / PBS (pH 7.4) < 0.1 mg/mLInsoluble DO NOT dissolve directly
Cell Culture Media Varies (Max < 0.5% DMSO)Meta-stable Working Solution (requires carrier)
The Mechanism of Precipitation

NP19 possesses a rigid, aromatic scaffold (likely biphenyl-based) typical of small-molecule PD-L1 inhibitors. This structure drives binding into the hydrophobic pocket of PD-L1 but repels water molecules.

  • In DMSO: The solvent molecules interact favorably with the aromatic rings, separating the NP19 molecules.

  • In PBS: Water molecules form a hydrogen-bonded network that excludes the hydrophobic NP19. When you add a DMSO stock to PBS, the DMSO rapidly diffuses into the water, leaving the NP19 molecules "stranded" at high local concentrations, forcing them to aggregate and crash out of solution (visible as cloudiness).

Critical Protocols: Preparation & Handling

Protocol A: Preparation of Stable Stock Solution (DMSO)

Objective: Create a contaminant-free, long-term storage solution.

  • Weighing: Weigh the solid NP19 powder inside a static-free microcentrifuge tube.

  • Solvent Addition: Add high-grade anhydrous DMSO (Dimethyl Sulfoxide) to achieve a concentration of 10 mM .

    • Calculation: For 1 mg of NP19 (MW: ~555.06 g/mol ), add 180.1 µL of DMSO.

  • Dissolution: Vortex vigorously for 30 seconds.

    • Troubleshooting: If particles remain, sonicate in a water bath at 37°C for 5-10 minutes. The solution must be perfectly clear.

  • Storage: Aliquot into small volumes (e.g., 20 µL) to avoid freeze-thaw cycles. Store at -80°C (preferred) or -20°C.

Protocol B: Creating the Aqueous Working Solution (In Vitro)

Objective: Dilute the stock into media without precipitation for cell assays.

The "Step-Down" Dilution Method: Never add the 10 mM stock directly to the final volume of media. The concentration shock will cause precipitation.

  • Intermediate Dilution: Prepare a 100x intermediate solution in culture medium without serum (or PBS).

    • Example: To treat cells at 1 µM final concentration, first dilute the 10 mM stock 1:100 into sterile PBS to make a 100 µM intermediate.

    • Technique: Add the DMSO stock dropwise to the vortexing PBS.

  • Final Dilution: Immediately dilute the intermediate 1:100 into the final cell culture well containing serum-supplemented media.

  • Validation: Inspect the well under a microscope. If you see crystalline shards or dark aggregates, the compound has precipitated, and the effective concentration is unknown.

Protocol C: In Vivo Formulation (Mouse Models)

Objective: Solubilize high doses (e.g., 10-25 mg/kg) for Intraperitoneal (i.p.) or Intragastric (i.g.) administration.

Standard Co-Solvent System: Simple PBS/Saline will fail. You must use a solubility-enhancing formulation.

  • 10% DMSO (Solubilizer)

  • 40% PEG300 (Co-solvent/Stabilizer)

  • 5% Tween 80 (Surfactant to prevent aggregation)

  • 45% Saline (Bulking agent)

Mixing Order (Crucial):

  • Dissolve NP19 in DMSO first (Solution A).

  • Add PEG300 to Solution A and vortex (Solution B).

  • Add Tween 80 to Solution B and vortex (Solution C).

  • Add Saline last, dropwise, while vortexing. The solution should remain clear or slightly opalescent.

Visualizing the Workflow

The following diagram illustrates the correct pathway to avoid "Solubility Shock."

NP19_Solubility_Protocol Solid Solid NP19 (Hydrophobic Powder) DMSO_Stock Stock Solution (100% DMSO, 10mM) Solid->DMSO_Stock Dissolve (Vortex/Sonicate) Direct_PBS Direct Addition to PBS/Media DMSO_Stock->Direct_PBS Rapid Mixing Inter_Step Intermediate Dilution (Step-Down) DMSO_Stock->Inter_Step 1:100 Dilution (Dropwise) Precipitate PRECIPITATION (Experiment Failed) Direct_PBS->Precipitate Hydrophobic Collapse Final_Media Final Assay Well (<0.5% DMSO) Inter_Step->Final_Media Final Dilution into Serum Media

Figure 1: Critical workflow for NP19 dilution. The red path indicates the common error of direct addition causing precipitation. The green path represents the correct step-down dilution method.

Troubleshooting & FAQs

Q1: My solution turned cloudy immediately after adding the DMSO stock to PBS. Can I filter it?

  • Answer: No. The cloudiness is the drug itself precipitating. If you filter it (e.g., 0.22 µm), you are physically removing the drug from the solution. Your filtrate will contain little to no NP19. You must discard the solution and restart using the "Step-Down" dilution method or the In Vivo formulation.

Q2: What is the maximum DMSO concentration I can use for T-cell assays?

  • Answer: Primary T-cells are sensitive to organic solvents. Keep the final DMSO concentration below 0.1% (v/v) . If your stock is 10 mM, a 1:1000 dilution yields 10 µM NP19 and 0.1% DMSO, which is generally safe. Always run a "Vehicle Control" (DMSO only) to ensure the solvent isn't affecting T-cell activation.

Q3: Can I store the diluted NP19 in PBS at 4°C for use next week?

  • Answer: No. Aqueous dilutions of hydrophobic inhibitors are thermodynamically unstable. Over time (hours to days), the molecules will aggregate and adhere to the plastic walls of the tube (adsorption). Always prepare working solutions fresh immediately before use.

Q4: I need to run an animal study. Can I just use corn oil?

  • Answer: While NP19 may dissolve in corn oil, oral absorption (bioavailability) might be variable. The 10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline formulation is the industry standard for this class of compounds to ensure consistent systemic exposure (AUC).

Mechanism of Action (Context)

Understanding why we use this compound helps in designing the assay. NP19 is not an antibody; it is a small molecule that dimerizes PD-L1, preventing it from binding to PD-1.

MOA_NP19 Tumor Tumor Cell Membrane PDL1 PD-L1 Surface Protein PD1 PD-1 Receptor PDL1->PD1 Natural Interaction (Immune Suppression) NP19 NP19 Inhibitor (Small Molecule) NP19->PDL1 High Affinity Binding (Dimerization) NP19->PD1 Blocks Interaction TCell T-Cell Membrane Immune Immune Activation (Killing of Tumor) PD1->Immune Signaling Restored

Figure 2: Mechanism of Action. NP19 binds to PD-L1 on the tumor cell, physically blocking the immune-suppressive interaction with PD-1 on the T-cell.

References

  • Sasikumar, P. G., et al. (2019). Structural Basis for the Inhibition of the Programmed Death-1/Programmed Death-Ligand 1 Interaction by Small Molecules. Communications Biology. (Contextual grounding for biphenyl small molecule solubility and mechanism).
  • National Institutes of Health (NIH). (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. (General protocol reference for hydrophobic drug handling). Retrieved from [Link]

Sources

Optimizing PD-1/PD-L1-IN-NP19 concentration for in vitro studies

Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist Desk Subject: Optimization of PD-1/PD-L1-IN-NP19 (NP19) for In Vitro Checkpoint Blockade Studies

Introduction: Understanding Your Molecule

Welcome to the technical support center. You are working with PD-1/PD-L1-IN-NP19 (referred to hereafter as NP19 ), a potent small-molecule inhibitor (SMI) of the PD-1/PD-L1 axis.

Critical Distinction: Unlike monoclonal antibodies (mAbs) that sterically block the interaction surface, NP19 and related biphenyl/terphenyl derivatives typically function via PD-L1 dimerization . This molecule binds to a hydrophobic pocket on PD-L1, inducing the formation of a homodimer that is sterically incapable of binding PD-1.

This mechanism dictates your experimental design: Solubility and Stoichiometry are your primary variables, not just concentration.

Module 1: Solubility & Reconstitution (The Foundation)

Current Status: Most user failures with NP19 occur before the compound reaches the cells due to precipitation in aqueous media.

Q: My compound precipitates when added to cell culture media. How do I fix this?

A: NP19 is highly lipophilic. Direct addition of high-concentration DMSO stock to aqueous media causes "shock precipitation"—the compound crashes out as invisible micro-aggregates, reducing effective concentration and causing variability.

The Solution: The "Step-Down" Dilution Protocol Do not jump from 10 mM stock to 10 µM assay buffer directly.

StepSourceSolventTarget Conc.[1]Purpose
1 Powder100% DMSO10 mM (Stock)Long-term storage (-20°C).
2 Stock100% DMSO1000× Final Assay Conc.Create a "Working Stock" in DMSO.
3 Working StockPBS + 0.5% BSA 10× Final Assay Conc.Critical Intermediate: BSA acts as a carrier protein to stabilize the hydrophobic molecule during the transition to aqueous phase.
4 IntermediateCulture Media1× Final Assay Conc.Final addition to cells.

Technical Insight: The intermediate step in PBS/BSA (or media with 10% FBS) allows the hydrophobic molecule to bind albumin, keeping it in solution before final dilution.

Module 2: Biochemical Assay Optimization (HTRF/ELISA)
Q: My IC50 values are shifting or inconsistent in HTRF assays. Why?

A: This is likely due to the Dimerization Mechanism . In biochemical assays, you are not just blocking a 1:1 interaction; you are forcing a 2:2 complex (2 PD-L1 : 2 Inhibitor).

  • Incubation Time: Small molecules inducing dimerization require thermodynamic equilibrium.

    • Recommendation: Pre-incubate NP19 with PD-L1 for 30–60 minutes before adding PD-1. This allows the stable PD-L1 dimer to form.

  • Protein Concentration: If [PD-L1] is too high (>10 nM), you may hit the "tight-binding limit" where IC50 reflects the protein concentration, not the inhibitor's affinity.

    • Recommendation: Keep [PD-L1] near the

      
       of the interaction (approx 0.5–2 nM for HTRF).
      
Mechanism of Action Visualization

The following diagram illustrates why pre-incubation is critical for NP19 efficacy.

MOA NP19 NP19 (Inhibitor) PDL1_Mono PD-L1 Monomer (Active) NP19->PDL1_Mono Binds Hydrophobic Pocket PDL1_Dimer PD-L1 Homodimer (Inactive/Internalized) PDL1_Mono->PDL1_Dimer Dimerization Induced by NP19 PD1 PD-1 Receptor PDL1_Mono->PD1 Natural Binding PDL1_Dimer->PD1 Steric Clash (No Binding) Blockade Immune Reactivation (Signaling OFF) PDL1_Dimer->Blockade Result Signaling T-Cell Inhibition (Signaling ON) PD1->Signaling Suppression

Caption: NP19 induces PD-L1 dimerization, structurally preventing PD-1 binding and restoring immune activity.

Module 3: Cell-Based Assay (Functional Validation)
Q: I see a decrease in signal in my Reporter Assay (e.g., Jurkat-NFAT), but how do I know it's specific checkpoint blockade?

A: Small molecules at high concentrations (>10 µM) often exhibit off-target cytotoxicity. A dead T-cell cannot produce luciferase, which mimics a "blockade" signal.

The "Dual-Readout" Protocol: You must multiplex your assay.

  • Readout A (Efficacy): NFAT-Luciferase (measure immune activation).

  • Readout B (Viability): CellTiter-Glo or similar ATP-based assay (measure cell health).

Target Metrics for NP19:

  • Effective IC50: ~10–50 nM (depending on PD-L1 expression levels).

  • Cytotoxic CC50: Should be >10 µM.

  • Therapeutic Window: If your IC50 and CC50 are within 1 log of each other, the data is artifactual.

Experimental Workflow: Co-Culture Setup

Workflow Step1 1. Target Cell Seeding (CHO-PDL1 or Tumor Cells) 24h Incubation Step2 2. Compound Treatment (NP19 Dilution Series) Pre-incubate 1h (Critical) Step1->Step2 Step3 3. Effector Cell Addition (Jurkat-PD1-NFAT) Ratio 2:1 to 5:1 (Effector:Target) Step2->Step3 Step4 4. Co-Culture Incubation 6h - 16h 37°C, 5% CO2 Step3->Step4 Step5 5. Dual Readout Luciferase (Activity) ATP/Viability (Control) Step4->Step5:f0 Step4->Step5:f1

Caption: Step-by-step co-culture workflow emphasizing the pre-incubation step for small molecule inhibitors.

Module 4: Troubleshooting Matrix
SymptomProbable CauseCorrective Action
Precipitation in wells DMSO concentration >0.5%Reduce final DMSO to <0.1%. Use intermediate dilution step (Module 1).
Flat dose-response (No inhibition) Insufficient Pre-incubationPre-incubate NP19 with PD-L1 cells for 60 mins before adding T-cells.
Bell-shaped curve (Hook Effect) Compound AggregationCheck solubility. High conc. aggregates may scatter light or precipitate proteins.
High background signal Constitutive PD-L1 expressionVerify PD-L1 expression levels on target cells using Flow Cytometry.
Signal drop at high conc. CytotoxicityRun parallel CellTiter-Glo. If viability drops, the "inhibition" is false positive.
References
  • Guzik, K., et al. (2017).[1] Small-molecule inhibitors of the programmed cell death-1/programmed death-ligand 1 (PD-1/PD-L1) interaction via transiently induced protein dimerization and internalization.[2] Journal of Medicinal Chemistry.

  • Skalniak, L., et al. (2017). Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint blockade.[1][2][3][4][5][6][7] Oncotarget.

  • Zak, K. M., et al. (2016). Structural basis for small molecule targeting of the programmed death ligand 1 (PD-L1).[2][6][8][9] Oncotarget.

  • Promega Corporation. (2023). PD-1/PD-L1 Blockade Bioassay, Technical Manual.

  • Cisbio (Revvity). (2023). HTRF PD-1/PD-L1 Binding Assay Kit Guidelines.

Sources

PD-1/PD-L1-IN-NP19 Technical Support & Troubleshooting Center

Author: BenchChem Technical Support Team. Date: March 2026

In Vitro Stability, Media Formulation, and Assay Optimization Guide

Welcome to the Technical Support Center for PD-1/PD-L1-IN-NP19 (Compound NP19). As a highly potent, small-molecule inhibitor of the programmed cell death-1 (PD-1) and programmed cell death-ligand 1 (PD-L1) interaction, NP19 presents unique handling requirements[1]. Due to its complex molecular structure (C₃₃H₃₁ClN₂O₄) and significant lipophilicity, researchers frequently encounter challenges related to compound precipitation, media stability, and species-specific efficacy[2].

This guide is engineered to provide researchers, scientists, and drug development professionals with self-validating protocols and mechanistic troubleshooting strategies to ensure reproducible in vitro assays.

Diagnostic Hub: Physicochemical & Pharmacological Profile

To troubleshoot stability issues, one must first understand the physical constraints of the molecule. NP19 contains hydrophobic biphenyl and cyanophenyl moieties that severely limit its aqueous solubility, necessitating strict adherence to solvent protocols[2].

Table 1: Physicochemical and Stability Profile
ParameterSpecificationMechanistic Implication
Molecular Weight 555.06 g/mol [2]High molecular weight for a small molecule; prone to steric clustering in solution.
Max Solubility (DMSO) 6.25 mg/mL (11.26 mM)[2]Requires ultrasonic energy to fully disrupt intermolecular hydrophobic bonds[2].
Storage (Solid Powder) -20°C (3 years), 4°C (2 years)[3]Highly stable in solid state; protect from ambient moisture to prevent hydrolysis.
Storage (DMSO Stock) -80°C (6 months), -20°C (1 month)[3]DMSO is hygroscopic. Repeated freeze-thaw cycles introduce water, causing premature precipitation.
Table 2: Pharmacological Activity Data
Target / AssayEfficacy ValueExperimental Context
Human PD-1/PD-L1 IC₅₀ = 12.5 nM[1]Highly potent blockade of the human immune checkpoint axis[1].
Mouse PD-1/PD-L1 IC₅₀ > 1 µM[1]Exhibits significantly lower affinity for murine targets due to structural variations in the binding pocket[1].
T-Cell IFN-γ Secretion Effective at 0.37 - 10 µM[1]Restores immune function in 72-hour T-cell/tumor cell co-cultures[1].
Cytotoxicity Minimal at 10 µM[2]No apparent toxicity in A549, MCF-7, or B16-F10 cell lines after 48 hours[2].

Core Methodologies: Self-Validating Protocols

To prevent the loss of compound efficacy due to media instability, use the following self-validating workflow. This protocol ensures that the compound remains in a dissolved, bioavailable state before interacting with cells.

Workflow N1 1. Primary Stock 11.26 mM in 100% DMSO N2 2. Ultrasonic Bath Resolve hydrophobic clustering N1->N2 N3 3. Intermediate Dilution Pre-warmed serum-free media N2->N3 N4 4. Final Assay Media Complete media (≤0.1% DMSO) N3->N4 N5 5. Microscopic QC Verify absence of precipitates N4->N5

Caption: Workflow for preparing stable PD-1/PD-L1-IN-NP19 culture media solutions.

Protocol: Preparation of Stable Working Solutions in Complete Media

This protocol utilizes a step-down dilution method to prevent "dielectric shock"—the rapid precipitation of hydrophobic compounds when introduced directly into cold, aqueous environments.

Step 1: Primary Stock Preparation

  • Action: Dissolve NP19 powder in 100% anhydrous DMSO to a concentration of 10 mM (approx. 5.55 mg/mL).

  • Causality: DMSO is required to solvate the lipophilic biphenyl rings.

  • Validation Check: Submerge the sealed vial in an ultrasonic bath for 5–10 minutes[2]. Hold the vial against a strong light source; the solution must be optically clear with no Schlieren lines (refractive index distortions indicating incomplete dissolution).

Step 2: Intermediate Dilution (10X Working Stock)

  • Action: Pre-warm serum-free culture media (e.g., RPMI-1640 or DMEM) to 37°C. Slowly pipette the DMSO stock into the pre-warmed media to create a 10X working solution (e.g., 100 µM NP19 in 1% DMSO). Vortex immediately for 15 seconds.

  • Causality: Rapidly adding DMSO to cold media causes localized supersaturation. Pre-warming the media increases the kinetic energy of the solvent, allowing the compound to remain dispersed while the DMSO diffuses. Omitting serum at this stage prevents premature, non-specific binding to Bovine Serum Albumin (BSA).

Step 3: Final Assay Media Preparation

  • Action: Dilute the 10X working stock 1:10 into your final, complete culture media (containing 10% FBS) to achieve a final concentration of 10 µM (0.1% DMSO).

  • Validation Check (Microscopic QC): Before adding this media to your cells, place a 10 µL drop on a glass slide and observe under a phase-contrast microscope at 20X magnification. If micro-crystals or amorphous aggregates are visible, the solution has crashed out and must be discarded.

In-Depth Troubleshooting & FAQs

Issue 1: Loss of Efficacy Over 72-Hour Co-Culture Assays

Q: My T-cell/tumor cell co-culture shows an initial spike in IFN-γ, but the effect diminishes by 72 hours. Is the compound degrading in the incubator? A: While NP19 is chemically stable, its bioavailability in culture media can decrease over time due to high protein binding. Small lipophilic molecules like NP19 have a high affinity for serum proteins (e.g., albumin in FBS). Over a 72-hour incubation at 37°C, the equilibrium shifts, reducing the "free fraction" of the drug available to block the PD-1/PD-L1 axis.

  • Solution: If running extended assays (72+ hours), consider a media half-change at 48 hours to replenish the free fraction of NP19, or perform the assay in reduced-serum media (e.g., 2-5% FBS) if your cell lines can tolerate it. Ensure your readout (IFN-γ ELISA) accounts for this kinetic curve[1].

Issue 2: Species-Specific Efficacy Discrepancies

Q: NP19 works beautifully in my human PBMC/Hep3B co-culture, but I see zero T-cell activation in my murine CT26 syngeneic model. Why? A: This is a direct result of target species specificity. NP19 was optimized for the human PD-1/PD-L1 interaction interface, demonstrating an IC₅₀ of 12.5 nM[1]. However, the amino acid sequence and structural conformation of murine PD-L1 differ significantly. Consequently, NP19 exhibits an IC₅₀ in the micromolar range (>1 µM) against mouse PD-1/PD-L1[1].

  • Solution: Do not use NP19 for standard murine in vitro assays unless dosing at highly elevated concentrations (which risks off-target effects). For murine models, utilize a humanized PD-L1 mouse cell line or switch to a mouse-specific surrogate inhibitor.

Mechanism Tumor Tumor Cell (hPD-L1) TCell T-Cell (hPD-1) Tumor->TCell Immune Evasion IFN IFN-γ Secretion (T-Cell Activation) TCell->IFN 72h Release NP19 PD-1/PD-L1-IN-NP19 (12.5 nM IC50) NP19->Tumor Steric Blockade NP19->TCell Restores Function

Caption: Mechanism of PD-1/PD-L1-IN-NP19 restoring T-cell IFN-γ secretion.

Issue 3: Compound Precipitation Upon Media Addition

Q: I added my 10 mM DMSO stock directly to my complete DMEM, and the media turned slightly cloudy. Is the compound still active? A: No. The cloudiness indicates that NP19 has precipitated out of solution due to dielectric shock. When the highly concentrated hydrophobic compound hits the cold, water-based media, the DMSO rapidly diffuses away, leaving the NP19 molecules to cluster together into insoluble aggregates.

  • Solution: Discard the cloudy media. You must follow the "Step-Down Dilution" protocol detailed in Section 2. Always add the compound to pre-warmed media, and never exceed a final DMSO concentration of 0.1% to 0.5% in the final assay, as higher DMSO levels will artificially induce cytotoxicity, confounding your results[2].

Issue 4: Storage and Stock Viability

Q: I left my DMSO stock of NP19 at 4°C for two weeks. Can I still use it? A: It is highly discouraged. While the solid powder is stable at 4°C for up to 2 years[3], DMSO is a hygroscopic solvent. Every time you open the vial at 4°C, ambient humidity condenses inside the tube and dissolves into the DMSO. Over two weeks, the water content in the DMSO rises, which will initiate the slow precipitation and degradation of NP19.

  • Solution: DMSO stocks must be aliquoted into single-use tubes and stored at -80°C (stable for 6 months) or -20°C (stable for 1 month)[3]. Once an aliquot is thawed, discard any unused portion.

References

  • PD-1/PD-L1-IN-NP19 - MedChemExpress Source: MedChemExpress URL
  • PD-1/PD-L1-IN-NP19 - Xcess Biosciences Source: Xcess Biosciences URL
  • Safety Data Sheet: PD-1/PD-L1-IN-NP19 Source: MedChemExpress URL

Sources

Troubleshooting PD-1/PD-L1-IN-NP19 HTRF assay results

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting PD-1/PD-L1-IN-NP19 HTRF Assays

Welcome to the technical support and troubleshooting center for the PD-1/PD-L1-IN-NP19 Homogeneous Time-Resolved Fluorescence (HTRF) assay. Designed for drug development professionals and application scientists, this guide provides a self-validating framework for executing, optimizing, and troubleshooting proximity-based biomolecular interaction assays targeting the PD-1/PD-L1 immune checkpoint.

Part 1: Mechanistic Grounding & Assay Architecture

To effectively troubleshoot an assay, one must first understand the causality of the molecular interactions. PD-1/PD-L1-IN-NP19 (Compound NP19) is a highly potent small-molecule inhibitor that disrupts the protein-protein interaction (PPI) between the Programmed Cell Death 1 (PD-1) receptor and its ligand (PD-L1) [1].

Pathway T_Cell T-Cell PD1 PD-1 Receptor T_Cell->PD1 Tumor_Cell Tumor Cell PDL1 PD-L1 Ligand Tumor_Cell->PDL1 PD1->PDL1 Binds Exhaustion T-Cell Exhaustion (Immune Evasion) PDL1->Exhaustion NP19 PD-1/PD-L1-IN-NP19 (Inhibitor) NP19->PDL1 Blocks Activation T-Cell Activation (Tumor Death) NP19->Activation Restores

PD-1/PD-L1 immune checkpoint signaling pathway and NP19 inhibition mechanism.

The HTRF assay quantifies this disruption using a competitive, proximity-based format [2]. Recombinant human PD-1 (Fc-tagged) and PD-L1 (His-tagged) are incubated together. Detection antibodies labeled with a Europium cryptate donor (Eu3+) and a d2 acceptor bind to their respective tags. When PD-1 and PD-L1 interact, the fluorophores are brought into close proximity, yielding a high Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal. NP19 disrupts this complex, causing a dose-dependent decrease in the FRET signal.

HTRF_Assay Ex Excitation (320 nm) Eu Eu3+ Donor (Anti-Tag 1) Ex->Eu d2 d2 Acceptor (Anti-Tag 2) Eu->d2 Proximity Complex PD-1 / PD-L1 Complex Eu->Complex d2->Complex FRET High FRET (665 nm) [Vehicle Control] d2->FRET NoFRET Low FRET (620 nm) [NP19 Added] Complex->NoFRET Separation NP19 NP19 Inhibitor NP19->Complex Disrupts

HTRF assay principle for measuring PD-1/PD-L1 interaction and NP19 inhibition.

Part 2: Quantitative Reference Matrix

To ensure assay validity, compare your experimental quality control (QC) metrics against the established benchmarks for the NP19 HTRF assay below:

ParameterExpected ValueMechanistic / Assay Significance
NP19 IC₅₀ ~12.5 nMBenchmark for human PD-1/PD-L1 biochemical inhibition [1].
Assay Window (S/B) ≥ 5.0Ensures sufficient dynamic range to accurately calculate compound IC₅₀.
Z'-Factor ≥ 0.6Indicates high assay robustness and suitability for High-Throughput Screening (HTS).
Final DMSO Tolerance ≤ 1.0%Prevents solvent-induced protein denaturation and false-positive assay shifts [3].
Excitation Wavelength 320 nmOptimal energy input for the Europium cryptate donor.
Emission Wavelengths 620 nm & 665 nmRatiometric calculation (665/620) eliminates well-to-well volume variability.

Part 3: Self-Validating Experimental Protocol

This protocol is engineered to be self-validating. By embedding specific mechanistic controls into the workflow, any failure point can be isolated and diagnosed.

Step 1: Reagent & Compound Preparation

  • Action: Dissolve PD-1/PD-L1-IN-NP19 in 100% DMSO to create a 10 mM stock. Perform serial dilutions in assay buffer (e.g., PBS + 0.1% BSA + 0.05% Tween-20) to reach a final working concentration.

  • Causality Check: BSA prevents non-specific binding of the highly hydrophobic NP19 to the plastic well walls. Tween-20 prevents protein aggregation. Ensure final DMSO concentration is strictly normalized to 1% across all wells to prevent solvent-induced artifacts [3].

Step 2: Target Incubation

  • Action: In a 384-well white opaque microplate, dispense 5 µL of NP19 dilution (or vehicle control). Add 5 µL of a pre-mixed solution containing His-PD-L1 and Fc-PD-1. Incubate for 15 minutes at room temperature (RT).

  • Causality Check: Pre-incubating the small molecule inhibitor with the target proteins before adding bulky detection antibodies prevents steric hindrance and allows NP19 to reach thermodynamic binding equilibrium.

Step 3: Detection Mix Addition

  • Action: Add 10 µL of a pre-mixed detection solution containing Anti-His-Eu3+ cryptate and Anti-Fc-d2 antibodies.

  • Causality Check: The antibodies bind to the affinity tags. Total assay volume is now 20 µL.

Step 4: Equilibration

  • Action: Seal the plate to prevent evaporation and incubate at RT for 1 to 2 hours in the dark.

  • Causality Check: HTRF signals rely on stable complex formation. The dark incubation prevents photobleaching of the d2 acceptor fluorophore.

Step 5: Time-Resolved Data Acquisition

  • Action: Read the plate on an HTRF-compatible microplate reader (e.g., PHERAstar, EnVision). Set a time delay of 50–150 µs before integrating the emission signals at 620 nm (donor) and 665 nm (acceptor).

  • Causality Check: The time delay is the core of TR-FRET. It allows short-lived background autofluorescence (from plastic or buffer) to decay, leaving only the long-lived Europium emission, drastically improving the signal-to-noise ratio [4].

Step 6: Ratiometric Analysis

  • Action: Calculate the HTRF Ratio for each well: Ratio = (Emission at 665 nm / Emission at 620 nm) * 10,000.

Part 4: Diagnostic Troubleshooting Guide (Q&A)

Q1: My Signal-to-Background (S/B) ratio is extremely low (< 2.0). How do I fix this? A: A collapsed assay window is typically caused by the Hook Effect or suboptimal protein concentrations. The Hook Effect occurs when the concentration of tagged PD-1/PD-L1 exceeds the binding capacity of the detection antibodies. The excess unlabeled protein saturates the antibodies, preventing the formation of the necessary ternary complex (Donor-Ab : Protein1 : Protein2 : Ab-Acceptor).

  • Resolution: Perform a 2D cross-titration matrix of both proteins against the detection antibodies to find the optimal sub-saturating concentrations.

Q2: I am seeing high replicate variability (CV > 10%) across my 384-well plate. What is the cause? A: In low-volume (20 µL) assays, high CVs are almost always mechanical. The two primary culprits are micro-bubbles and edge effects.

  • Resolution: Micro-bubbles scatter the 320 nm excitation laser, causing erratic reads. Always centrifuge the 384-well plate at 1000 x g for 1 minute prior to reading. To eliminate edge effects (evaporation at the perimeter of the plate), ensure the plate is tightly sealed with an optically clear, evaporation-resistant film during the 2-hour incubation.

Q3: NP19 seems to be showing false-positive inhibition at high concentrations. Could the compound be interfering with the assay? A: Yes. Small molecules containing highly conjugated aromatic ring systems can exhibit the Inner Filter Effect or fluorophore quenching [4]. If NP19 absorbs light at 320 nm, it prevents the excitation of the Eu3+ donor. If it absorbs at 665 nm, it quenches the FRET signal.

  • Resolution: Check the raw 620 nm (donor) emission data. Because HTRF is ratiometric, the 620 nm signal should remain relatively constant across all wells. If the 620 nm signal drops by >20% specifically in the high-concentration NP19 wells, the compound is quenching the assay. You can mitigate this by reducing the assay volume or switching to a red-shifted donor fluorophore.

Q4: My IC₅₀ for NP19 is shifting significantly between assay runs. What is the variable? A: Assuming protein lots are consistent, IC₅₀ shifts in PPI assays are heavily influenced by DMSO toxicity . PD-1 and PD-L1 rely on hydrophobic interactions at their binding interface. High concentrations of DMSO act as a denaturant and a competitive inhibitor, artificially weakening the PPI and shifting the apparent IC₅₀ [3].

  • Resolution: Strictly cap the final DMSO concentration at ≤ 1.0% (ideally 0.5%). Ensure your vehicle control wells contain the exact same percentage of DMSO as your compound wells.

Part 5: Data Integrity FAQs

Q: How long is the HTRF signal stable after the final incubation? A: One of the major advantages of HTRF is signal stability. Once equilibrium is reached, the plate can typically be read anywhere from 2 hours to 24 hours later without a significant loss in the Z'-factor, provided the plate is sealed and stored at RT in the dark.

Q: Can I use standard clear-bottom plates for this assay? A: No. You must use solid white opaque microplates (e.g., PerkinElmer ProxiPlate or Corning 384-well white). Clear plates allow light scattering and well-to-well optical crosstalk, while black plates absorb the emitted light, severely reducing your 665 nm signal. White plates maximize signal reflection back to the detector.

Q: Does the order of reagent addition matter? A: Yes. Always add the small molecule inhibitor (NP19) to the target proteins before adding the detection antibodies. Adding bulky antibodies first can artificially lock the PD-1/PD-L1 complex together via avidity effects, making it impossible for the small molecule to competitively displace them.

References

  • Homogeneous assay technologies in drug screening: Quenching Resonance Energy Transfer (QRET) technique, UTUPub,[Link]

PD-1/PD-L1-IN-NP19 off-target effects investigation

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: PD-1/PD-L1-IN-NP19 Investigation Guide

Executive Summary: Compound Profile

Compound Name: PD-1/PD-L1-IN-NP19 (NP19) CAS: 2377916-66-8 Molecular Mechanism: Small molecule inhibitor inducing PD-L1 dimerization and internalization.[1][2][3][4] Potency: IC50 = 12.5 nM (HTRF, Human PD-1/PD-L1 interaction).[1][2][5][6][7] Primary Application: Immuno-oncology research; blockade of the PD-1/PD-L1 checkpoint to restore T-cell cytotoxicity.[1][2][8]

Module 1: Distinguishing On-Target vs. Off-Target Cytotoxicity

User Scenario: “I am observing cell death in my tumor cell lines treated with NP19, even in the absence of T-cells. Is this expected?”

Technical Insight: Small molecule PD-L1 inhibitors like NP19 are highly lipophilic to penetrate the hydrophobic PD-L1 binding pocket.[1][2] A common off-target artifact is intrinsic chemotoxicity —where the compound kills cells via mitochondrial stress or membrane disruption rather than immune-mediated killing.[1][2][9] True efficacy requires T-cells; direct killing of tumor cells by NP19 alone suggests off-target effects.[1][2][9]

Protocol: The "PD-L1 Negative" Control Loop

To validate that observed effects are on-target (immune-mediated), you must decouple direct toxicity from checkpoint blockade.[1][2]

Step-by-Step Workflow:

  • Select Cell Lines:

    • Target: PD-L1 high expression (e.g., IFN-

      
       stimulated A549 or MC38).[1][2][9]
      
    • Control: PD-L1 knockout (KO) or naturally negative line (e.g., HEK293T wild-type).[1][2][9]

  • Experimental Setup (3 Arms):

    • Arm A (Compound Only): Tumor cells + NP19 (0.1 – 10

      
      M) [No T-cells].[1][2][9]
      
    • Arm B (Co-culture): Tumor cells + NP19 + Activated PBMC/T-cells.[1][2][9]

    • Arm C (Vehicle): Tumor cells + DMSO (matched concentration).[1][2][9]

  • Readout:

    • Measure viability (ATP-based assay like CellTiter-Glo) at 48h and 72h.[1][2][9]

Data Interpretation Table:

Observation in Arm A (NP19 Only)Observation in Arm B (Co-culture)DiagnosisAction Required
No Toxicity (>90% viability)High Toxicity (<40% viability)On-Target Proceed with in vivo or mechanistic studies.[1][2][9]
High Toxicity (<50% viability)High Toxicity (<40% viability)Off-Target (Chemotoxicity) The compound is killing cells directly.[1][2][9] Lower concentration or check solubility.
No Toxicity No Toxicity Non-Functional Verify T-cell activation status (CD69/IFN-

) and NP19 solubility.[1][2][9]

Module 2: Verifying the Dimerization Mechanism

User Scenario: “How do I confirm NP19 is binding PD-L1 on the cell surface and not just sticking non-specifically to the membrane?”

Technical Insight: NP19, structurally related to the BMS-class inhibitors (e.g., BMS-202), functions by inducing PD-L1 homodimerization .[1] This occludes the PD-1 binding face and often triggers rapid internalization of PD-L1 into lysosomes. Standard flow cytometry using an anti-PD-L1 antibody may yield confusing results (signal loss) which users often mistake for "downregulation."[1][2][9]

Protocol: Native PAGE Dimerization Assay

Western blot under reducing conditions (SDS-PAGE) breaks the dimers.[1][2][9] You must use Native PAGE to visualize the drug-induced shift.[1][2][9]

  • Incubation: Treat PD-L1+ cells with NP19 (1

    
    M) for 4 hours.
    
  • Lysis: Use a mild non-denaturing lysis buffer (e.g., 1% Digitonin or DDM).[1][2][9] Avoid SDS.

  • Electrophoresis: Run lysates on a Blue Native PAGE gel.

  • Blotting: Transfer and probe with anti-PD-L1 antibody.[1][2][9]

Expected Result:

  • Vehicle (DMSO): Single band at ~40-50 kDa (Monomer).[1][2][9]

  • NP19 Treated: Appearance of a higher molecular weight band at ~80-100 kDa (Dimer).[1][2][9]

Module 3: Visualizing the Signaling & Off-Target Pathways

The following diagram illustrates the logical flow for investigating NP19 mechanism versus off-target toxicity.

NP19_Investigation Start Start: NP19 Investigation Check_Tox Step 1: Cytotoxicity Assay (Tumor cells ONLY, No T-cells) Start->Check_Tox Result_Dead Result: High Cell Death Check_Tox->Result_Dead >10% death vs Ctrl Result_Live Result: High Viability Check_Tox->Result_Live No death Off_Target OFF-TARGET EFFECT Intrinsic Chemotoxicity or Mitochondrial interference Result_Dead->Off_Target Check_Mech Step 2: Mechanism Check (Native PAGE / Soluble PD-L1) Result_Live->Check_Mech Dimer_Found Dimer Band Detected (~80-100 kDa) Check_Mech->Dimer_Found Monomer_Only Monomer Only (~40-50 kDa) Check_Mech->Monomer_Only On_Target VALIDATED ON-TARGET Proceed to T-cell Co-culture Dimer_Found->On_Target False_Neg INVESTIGATE 1. Check Drug Solubility 2. Check PD-L1 Expression Level Monomer_Only->False_Neg

Caption: Logical workflow for distinguishing intrinsic NP19 toxicity from functional immune checkpoint blockade.

Frequently Asked Questions (Troubleshooting)

Q1: I see precipitation when diluting NP19 into cell culture media. How do I fix this? A: NP19 is highly hydrophobic.[2][9]

  • Solubility Limit: DMSO solubility is ~11 mM, but aqueous solubility is very low.[9]

  • Protocol: Do not add the DMSO stock directly to the media in the flask. Instead, perform an intermediate dilution in culture media without serum (serum proteins can sometimes cause immediate aggregation if the DMSO spike is too high), or use a step-down dilution method.[9] Ensure the final DMSO concentration is <0.1% to avoid vehicle toxicity.[2][9] Sonicate the stock solution before use if stored at -20°C.

Q2: My Western blot shows less PD-L1 after NP19 treatment. Is the drug inhibiting expression? A: Likely not.[2][9] This is a hallmark of ligand-induced internalization .[1][2][9] Small molecule dimerizers often trigger the transport of surface PD-L1 to lysosomes for degradation.[2]

  • Verification: Differentiate "loss of expression" (total protein) from "internalization" (surface loss).[1][2][9] Use Flow Cytometry with a permeabilization step.[2][9] If the signal is preserved intracellularly but lost on the surface, the drug is working correctly via the dimerization/internalization mechanism.

Q3: Can I use NP19 in murine models (e.g., CT26, MC38)? A: Yes, but with caveats.

  • Affinity Gap: NP19 is optimized for human PD-L1 (IC50 = 12.5 nM).[1][2][5][6][9] While it cross-reacts with mouse PD-L1, the IC50 is typically in the micromolar range (>1

    
    M).
    
  • Adjustment: You may need significantly higher doses (25–100 mg/kg) in syngeneic mouse models compared to humanized mouse models.[1][2][9] Ensure you run an in vitro killing assay with the specific mouse cell line first to verify potency against murine PD-L1.[2][9]

Q4: What is the best positive control for NP19 experiments? A:

  • Antibody Control: Atezolizumab or Durvalumab (to compare small molecule vs. antibody efficacy).

  • Small Molecule Control: BMS-202 or BMS-1166 (well-characterized dimerizers) to benchmark the dimerization shift in Native PAGE.[1][2][9]

References

  • Primary Compound Characterization

    • Title: Discovery of Small-Molecule PD-L1 Inhibitors via Virtual Screening and Their Immune-Mediated Anti-Tumor Effects.[1][2][10]

    • Source: MDPI (Int. J. Mol.[1][2][9] Sci. 2025).

    • URL:[Link] (Representative methodology for small molecule PD-L1 screening).[1][2][9]

  • Mechanism of Action (Dimerization)

    • Title: Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells.[1][2][8]

    • Source: Oncotarget (2017).[1][2][9]

    • URL:[Link]

  • Experimental Validation (HTRF & Co-culture)

    • Title: PD-1/PD-L1-IN-NP19 Product Data & Biological Activity.[1][2][5][6][7]

    • Source: MedChemExpress / MedKoo Biosciences.[2][9]

  • Structural Basis of Inhibition

    • Title: Molecular Mechanism of Small-Molecule Inhibitors in Blocking the PD-1/PD-L1 Pathway through PD-L1 Dimerization.[1][2][3][11]

    • Source: MDPI (Int. J. Mol.[1][2][9] Sci. 2021).

    • URL:[Link][1][2][9]

Sources

Mitigating cytotoxicity of PD-1/PD-L1-IN-NP19 at high concentrations

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Mitigating Cytotoxicity & Solubility Issues at High Concentrations

Executive Summary

PD-1/PD-L1-IN-NP19 (hereafter NP19 ) is a potent small-molecule inhibitor (IC50 ~12.5 nM) that functions by inducing PD-L1 dimerization , thereby occluding the PD-1 interaction surface.[1] Unlike monoclonal antibodies, NP19 is a hydrophobic chemical entity.

The Problem: Users frequently report "cytotoxicity" at concentrations >1 µM. The Reality: In 80% of cases, this is not true pharmacological toxicity but rather physical precipitation (compound crashing out of solution) or solvent (DMSO) toxicity damaging cellular membranes.

This guide provides the protocols required to solubilize NP19 correctly and distinguish between off-target killing and experimental artifacts.

Part 1: The "Crash-Out" Phenomenon (Solubility Management)

The Mechanism

NP19 is highly hydrophobic. When a high-concentration DMSO stock (e.g., 10 mM) is pipetted directly into aqueous cell culture media, the rapid polarity shift causes the compound to precipitate into micro-crystals.

  • Consequence: These crystals settle on cells, causing physical lysis (false positive cytotoxicity) and reducing the effective free drug concentration (false negative potency).

Protocol: The "Step-Down" Dilution Method

Do not pipette DMSO stock directly into cell wells. Use this intermediate dilution method to ensure a stable colloidal suspension.

Workflow Diagram (Graphviz):

SolubilityProtocol cluster_0 Critical Step: Pre-dilution Stock NP19 Stock (10 mM in DMSO) Inter Intermediate Plate (100x Conc. in Media) Stock->Inter 1. Dilute 1:100 (Vortex immediately) Final Assay Plate (1x Conc. on Cells) Inter->Final 2. Transfer to Cells (Dilute 1:10)

Figure 1: The Step-Down Dilution method prevents the "shock precipitation" that occurs when hydrophobic stocks hit aqueous media directly.

Step-by-Step Protocol:
  • Prepare Stock: Dissolve NP19 in anhydrous DMSO to 10 mM .

  • Intermediate Dilution (100x): In a separate tube/plate, dilute the stock 1:100 into serum-free media (or PBS).

    • Example: 2 µL of 10 mM Stock + 198 µL Media = 100 µM Intermediate.

    • Action: Vortex immediately for 10 seconds.

  • Final Addition (1x): Add the Intermediate solution to your cell culture wells (which contain serum) at a 1:10 ratio.

    • Final Concentration: 10 µM.

    • Final DMSO: 0.1% (Safe for T cells).

Part 2: Differentiating Toxicity vs. Biology

FAQ: Is NP19 killing my cells, or is it the DMSO?

Answer: T cells (Jurkat) and PBMCs are highly sensitive to DMSO. You must keep final DMSO concentration <0.1% .

Solvent Tolerance Table:

Cell TypeMax Safe DMSO (%)Recommended DMSO (%)Notes
Jurkat T Cells 0.5%< 0.1% High sensitivity; DMSO triggers apoptosis markers.
Primary PBMCs 0.2%< 0.1% DMSO suppresses cytokine secretion >0.2%.
CHO/HEK293 1.0%0.5% Robust; used for overexpression assays.
FAQ: Why do I need high concentrations (>1 µM) if the IC50 is 12.5 nM?

Answer: There are two reasons, one valid and one problematic:

  • Serum Shift (Valid): NP19 binds to Albumin (FBS) in your media. If you run the assay in 10% FBS, the free drug concentration is much lower than the total added.

    • Solution: Run the assay in 2% FBS or serum-free media (if cells tolerate) to increase potency without increasing the dose.

  • Species Mismatch (Problematic): NP19 is optimized for Human PD-L1.

    • Murine IC50: >1,000 nM (Micromolar range).

    • Warning: If you are using mouse cells (e.g., MC38, CT26), you have to use toxic doses to see an effect. Switch to a mouse-specific inhibitor or an antibody for murine models.

Part 3: Troubleshooting Logic

Use this decision tree to diagnose the root cause of cell death in your assay.

Diagnostic Flowchart (Graphviz):

Troubleshooting Start Observed Cytotoxicity (Low Viability) CheckMicroscope Microscopy Check: Are crystals visible? Start->CheckMicroscope Precipitation Issue: Precipitation Fix: Use Step-Down Protocol CheckMicroscope->Precipitation Yes CheckControls Check DMSO Control: Is Vehicle well toxic? CheckMicroscope->CheckControls No DMSOTox Issue: Solvent Toxicity Fix: Lower DMSO <0.1% CheckControls->DMSOTox Yes CheckDose Check Dose: Is [Drug] > 10 µM? CheckControls->CheckDose No OffTarget Issue: Off-Target Toxicity Fix: Validate range (0.01 - 1 µM) CheckDose->OffTarget Yes

Figure 2: Diagnostic logic for identifying the source of cytotoxicity.

Part 4: Validated Assay Protocol (Co-Culture)

Objective: Measure T-cell activation (IL-2 or IFN-γ) without toxicity.

  • Cell Seeding:

    • Target Cells (PD-L1+): Seed 10,000 cells/well in 2% FBS media. Allow adherence (4h).

    • Effector Cells (Jurkat-PD1): Prepare at 1x10^6 cells/mL.

  • Drug Treatment:

    • Prepare NP19 using the Step-Down Method (Part 1).

    • Add to Target cells first and incubate for 30 mins (allows PD-L1 dimerization).

  • Co-Culture:

    • Add Effector cells to the wells.

    • Add anti-CD3 (sub-optimal dose) to stimulate TCR.

  • Readout:

    • Harvest supernatant at 24 hours (not 72h).

    • Reasoning: Small molecules can have off-target metabolic effects over 3 days. Proximal signaling (IL-2) peaks at 24h, providing a cleaner window.

References

  • Zak, K. M., et al. (2017). Structural basis for small molecule targeting of the programmed death ligand 1 (PD-L1). Oncotarget. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Characterizing cellular membrane partitioning of DMSO using low-temperature Raman spectroscopy. Retrieved from [Link]

Sources

PD-1/PD-L1-IN-NP19 cross-reactivity with mouse PD-1/PD-L1

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Cross-Reactivity & Species Specificity (Human vs. Mouse)

Critical Compatibility Alert

Status: High Species Selectivity Detected Verdict: Poor Cross-Reactivity with Mouse PD-L1

PD-1/PD-L1-IN-NP19 (NP19) is a small-molecule inhibitor designed to target Human PD-L1 (hPD-L1) .[1] It exhibits significant species specificity. While it is a nanomolar inhibitor of the human protein, its potency against Mouse PD-L1 (mPD-L1) is drastically reduced (micromolar range).[1]

Implication for Experimental Design:

  • Do NOT assume human-equivalent dosing in wild-type syngeneic mouse models (e.g., MC38, CT26, B16-F10).

  • Recommended Model: For accurate pharmacokinetic/pharmacodynamic (PK/PD) profiling, Humanized PD-L1 knock-in mice are strongly recommended.

  • High-Dose Exception: Efficacy in wild-type mice has been reported but requires significantly higher doses (25–100 mg/kg) compared to human-equivalent projections, likely due to the poor binding affinity requiring mass-action compensation.

Technical Specifications & Affinity Data

The following data highlights the discrepancy in binding affinity, which is the primary cause of experimental failure in murine models.

ParameterHuman PD-1/PD-L1Mouse PD-1/PD-L1Fold Change (Potency Loss)
IC50 (Interaction) 12.5 nM > 1,000 nM (1 µM) > 80x
Binding Mode Induced DimerizationSteric Clash / Weak BindingN/A
Primary Residue Mismatch Met115, Ala121 (Permissive)Ile115 (Restrictive)N/A

Note: The IC50 values are based on HTRF (Homogeneous Time-Resolved Fluorescence) interaction assays.

Mechanism of Action: The "Species Clash"

NP19 belongs to the class of biphenyl/terphenyl-based small molecules (similar to the BMS-series inhibitors). Unlike antibodies that block the surface, NP19 works by inducing PD-L1 dimerization .

The Molecular Mechanism

NP19 binds to a hydrophobic pocket formed at the interface of two PD-L1 molecules, effectively "stapling" them together. This dimerized form of PD-L1 occludes the surface area required to bind PD-1.

Why it Fails in Mice

The hydrophobic pocket in PD-L1 is not perfectly conserved between species.

  • Human PD-L1: Contains Met115 , which provides a flexible hydrophobic contact.

  • Mouse PD-L1: Contains Ile115 .[2] While subtle, this substitution (along with variations near Ala121) alters the shape of the cylindrical pocket, creating a steric clash or reducing the hydrophobic energy required to stabilize the dimer.

Pathway Visualization

NP19_Mechanism cluster_human Human System (Effective) cluster_mouse Mouse System (Ineffective) hPDL1_A hPD-L1 (Monomer A) NP19 NP19 (Inhibitor) hPDL1_A->NP19 hPDL1_B hPD-L1 (Monomer B) hPDL1_B->NP19 Dimer Inactive Dimer (PD-1 Binding Site Occluded) NP19->Dimer Induces Dimerization mPDL1 mPD-L1 (Monomer) NP19_m NP19 mPDL1->NP19_m Weak Affinity (>1 µM) NoBind No Dimerization (Steric Clash at Ile115) NP19_m->NoBind

Figure 1: Mechanism of Action showing NP19-mediated dimerization in human PD-L1 versus binding failure in mouse PD-L1 due to structural incompatibility.

Troubleshooting & FAQs

Q1: I observed tumor reduction in a B16-F10 (mouse) model using NP19. How is this possible if it doesn't bind mouse PD-L1?

A: This is a common "mass action" effect.

  • High Dosing: Successful syngeneic studies with NP19 often use doses of 25 mg/kg to 100 mg/kg daily. At these high concentrations, the drug may force sufficient occupancy of mPD-L1 despite the poor

    
    , or it may exert off-target immunomodulatory effects.
    
  • Risk: This does not validate the molecule's potency. It creates a "false positive" for potency that will not translate to human clinical doses.

  • Recommendation: Do not use these results to calculate human starting doses.

Q2: How do I validate if NP19 binds to my specific protein batch?

A: Do not rely on ELISA (which often detects surface blocking). Use a Thermal Shift Assay (TSA/CETSA) or HTRF . Small molecules like NP19 stabilize the protein structure.

  • If binding occurs: You will see a significant shift in the melting temperature (

    
    ) of the PD-L1 protein in the presence of NP19.
    
  • If no binding (e.g., in Mouse PD-L1): The

    
     will remain unchanged compared to the DMSO control.
    
Q3: Can I use NP19 in cell culture with mouse T-cells?

A: It is not recommended. The concentration required to inhibit the mouse PD-1/PD-L1 axis (>10 µM) may induce cytotoxicity or non-specific effects in T-cells. Use an anti-mouse PD-L1 antibody (e.g., Clone 10F.9G2) for murine in vitro controls.

Experimental Protocols

Protocol A: Verification of Species Cross-Reactivity (HTRF Assay)

Use this protocol to quantify the IC50 shift between Human and Mouse proteins.

Reagents:

  • Human PD-L1 (His-tagged) & Mouse PD-L1 (His-tagged).

  • Human PD-1 (Fc-tagged) & Mouse PD-1 (Fc-tagged).

  • Anti-His-Europium Cryptate (Donor).

  • Anti-Human IgG-XL665 (Acceptor) & Anti-Mouse IgG-XL665 (Acceptor).

  • NP19 (dissolved in DMSO).

Workflow:

  • Preparation: Dilute NP19 in assay buffer (PBS + 0.1% BSA) to create a 10-point dose-response curve (Start: 10 µM, 1:3 serial dilution).

  • Incubation 1: Add 2 µL of NP19 to 384-well plate. Add 4 µL of PD-L1 (Human or Mouse, final conc 5 nM). Incubate 15 min at RT. Crucial: This allows the dimer to form before PD-1 is introduced.

  • Incubation 2: Add 4 µL of PD-1 (Human or Mouse, final conc 5 nM). Incubate 15 min.

  • Detection: Add 10 µL of pre-mixed Donor/Acceptor antibodies.

  • Read: Incubate 1 hour at RT. Read on an HTRF-compatible plate reader (Ex: 337nm, Em: 665nm/620nm).

  • Analysis: Calculate the Ratio (665/620 * 10^4). Plot signal vs. log[NP19].

Expected Results:

  • Human System: Sigmoidal curve with IC50 ~10–20 nM.

  • Mouse System: Flat line or partial inhibition only at highest concentration (>1 µM).

Protocol B: Decision Tree for In Vivo Model Selection

Model_Selection Start Start: In Vivo Efficacy Study with NP19 Q1 Are you using Humanized Mice? Start->Q1 Yes Yes (hPD-L1 KI) Q1->Yes No No (Wild Type) Q1->No Proceed Proceed with Standard Dosing (1 - 10 mg/kg) Yes->Proceed Warning STOP: High Risk of Failure No->Warning Alt Alternative Strategy: Use High Dose (25-100 mg/kg) *Data will not predict human PK* Warning->Alt

Figure 2: Decision support logic for selecting appropriate animal models for NP19 evaluation.

References

  • MedChemExpress (MCE). PD-1/PD-L1-IN-NP19 Product Datasheet. Confirms IC50 disparity (12.5 nM Human vs >1 µM Mouse).[1] Link

  • Magiera-Mularz, K., et al. (2020). Human and mouse PD-L1: similar molecular structure, but different druggability profiles. iScience.[3] Detailed structural analysis of why BMS-like small molecules fail in mouse PD-L1 (Ile115 mismatch). Link

  • Guzik, K., et al. (2017). Small-molecule inhibitors of the programmed cell death-1/programmed death-ligand 1 (PD-1/PD-L1) interaction via transient dimerization. Journal of Medicinal Chemistry. Establishes the dimerization mechanism for this class of inhibitors. Link

  • TargetMol. PD-1/PD-L1-IN-NP19 Chemical Properties and Biological Activity. Link

Sources

Technical Support Center: Overcoming Resistance to Small Molecule PD-1/PD-L1 Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with small molecule inhibitors of the PD-1/PD-L1 pathway. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in the latest scientific understanding of resistance mechanisms. Our goal is to equip you with the knowledge to anticipate, diagnose, and overcome experimental challenges, ensuring the integrity and success of your research.

I. Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding resistance to PD-1/PD-L1 inhibitors.

Q1: What are the fundamental differences between primary and acquired resistance to PD-1/PD-L1 inhibitors?

A1: Primary and acquired resistance represent two distinct challenges in the application of PD-1/PD-L1 inhibitors.

  • Primary Resistance: This is a scenario where a tumor fails to respond to treatment from the outset.[1] Key factors contributing to primary resistance often involve the tumor's inherent characteristics and its microenvironment. These can include a lack of pre-existing T-cell infiltration (an immunologically "cold" tumor), defects in the tumor's ability to present antigens to T-cells, or the presence of other immunosuppressive signals that are not targeted by PD-1/PD-L1 blockade.[2][3]

  • Acquired Resistance: In contrast, acquired resistance occurs in tumors that initially respond to therapy but later progress.[1] This form of resistance can emerge through various mechanisms, such as the evolution of tumor cells that lose the ability to present antigens, the development of alternative immune escape pathways, or changes in the tumor microenvironment that create a more immunosuppressive landscape.[1][4]

Q2: How does the tumor microenvironment (TME) contribute to resistance?

A2: The TME is a complex ecosystem of cancer cells, immune cells, stromal cells, and signaling molecules that plays a pivotal role in mediating resistance to PD-1/PD-L1 inhibitors.[5] An immunosuppressive TME can feature a high presence of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), which actively dampen the anti-tumor immune response.[6] Additionally, the TME can be characterized by physical barriers that prevent T-cell infiltration and metabolic conditions, such as hypoxia, that impair T-cell function.[7] The production of immunosuppressive cytokines like TGF-β within the TME can also counteract the effects of PD-1/PD-L1 blockade.[8]

Q3: What are the key molecular pathways implicated in resistance?

A3: Several molecular pathways have been identified as key drivers of resistance.

  • Interferon-gamma (IFNγ) Signaling Pathway: A functional IFNγ signaling pathway is crucial for the upregulation of PD-L1 on tumor cells, a process known as adaptive immune resistance.[9] Mutations or defects in this pathway can render tumors "invisible" to the immune system and unresponsive to PD-1/PD-L1 blockade.[10]

  • Antigen Presentation Machinery (APM): For T-cells to recognize and attack tumor cells, the tumor cells must present neoantigens via the major histocompatibility complex (MHC).[9] Mutations in genes involved in the APM, such as beta-2-microglobulin (B2M), can lead to a loss of MHC expression and subsequent immune evasion.[11]

  • Oncogenic Signaling Pathways: Certain cancer-driving pathways, such as the WNT/β-catenin and MAPK pathways, have been shown to promote an immunosuppressive TME and contribute to resistance.[9][10] For instance, activation of the WNT/β-catenin pathway can lead to the exclusion of T-cells from the tumor.[10]

II. Troubleshooting Experimental Challenges

This section provides a question-and-answer formatted guide to address specific issues you may encounter during your in vitro and in vivo experiments.

In Vitro & Ex Vivo Assays
Q1: My small molecule PD-L1 inhibitor shows potent binding in biochemical assays but has no effect in my T-cell co-culture functional assay. What's going wrong?

A1: This is a common and often perplexing issue. The discrepancy between strong binding and a lack of functional activity can stem from several factors within your experimental setup.[12]

Potential Causes & Troubleshooting Steps:

  • Insufficient PD-1/PD-L1 Expression: The inhibitory signal from the PD-1/PD-L1 axis might be too weak in your assay to observe a significant effect upon blockade.[12]

    • Protocol: Regularly verify PD-1 expression on your effector T-cells (e.g., activated PBMCs) and PD-L1 expression on your tumor cell line using flow cytometry. Consider stimulating your tumor cells with IFN-γ to induce and stabilize PD-L1 expression, which can lead to more consistent results.[12]

  • Suboptimal T-cell Activation: If the initial T-cell activation signal is too strong, it can overwhelm the inhibitory effect of PD-L1, masking the activity of your inhibitor.[12] Conversely, if the activation is too weak, you may not see a sufficient dynamic range to measure the effect of your inhibitor.

    • Protocol: Titrate the concentration of your T-cell activating agent (e.g., anti-CD3/CD28 antibodies, phytohemagglutinin) to find the optimal level that provides a robust but not maximal response.

  • Incorrect Effector-to-Target (E:T) Ratio: The ratio of T-cells to tumor cells is a critical parameter.

    • Protocol: Perform a titration of the E:T ratio during assay development to identify the optimal window for observing inhibition.[12] Ensure you are carefully counting and plating your cells to maintain a consistent E:T ratio across all experiments.[12]

  • MHC Mismatch: If you are using an antigen-specific T-cell response, ensure your tumor cell line expresses the correct MHC allele to present the antigen to your T-cells.[12]

Experimental Protocol: Validating PD-L1 Expression on Tumor Cells via Flow Cytometry

  • Cell Preparation: Harvest your tumor cell line and wash the cells with FACS buffer (PBS containing 2% FBS).

  • Blocking: Incubate the cells with an Fc block reagent to prevent non-specific antibody binding.

  • Staining: Stain the cells with a fluorescently-labeled anti-PD-L1 antibody or an isotype control antibody.

  • Acquisition: Analyze the cells on a flow cytometer.

  • Analysis: Compare the mean fluorescence intensity (MFI) of the anti-PD-L1 stained cells to the isotype control to determine the level of PD-L1 expression.

Q2: I'm observing high variability in my T-cell activation readouts between experiments, even with the same inhibitor. How can I improve reproducibility?

A2: High variability is a frequent challenge, often stemming from the biological complexity of primary immune cells and cell lines.

Potential Causes & Troubleshooting Steps:

  • Donor-to-Donor Variability: If using primary T-cells from different donors, their baseline activation status and response to stimuli can vary significantly.

    • Solution: Whenever feasible, use a consistent donor for a series of experiments. If using multiple donors, screen them beforehand to select for those with a robust and consistent response. It is also critical to thoroughly characterize the immune cell populations (e.g., via flow cytometry) for each experiment.[12]

  • Fluctuating PD-L1 Expression: The level of PD-L1 expression on your target cancer cell line can change with passage number and culture conditions.[12]

    • Solution: Maintain a consistent cell culture practice. Regularly verify PD-L1 expression on your target cells using flow cytometry or western blotting.[12]

  • Inconsistent Cell Ratios: As mentioned previously, the E:T ratio is crucial for reproducible results.[12]

    • Solution: Be meticulous in cell counting and plating to ensure a consistent E:T ratio in every well and every experiment.[12]

Diagram: Troubleshooting In Vitro Assay Variability

Caption: Key sources of variability in in-vitro assays and their solutions.

In Vivo Preclinical Models
Q3: My small molecule PD-1/PD-L1 inhibitor is effective in vitro but shows limited efficacy in my syngeneic mouse model. Why the disconnect?

A3: The transition from in vitro to in vivo is a significant leap in complexity, and a lack of efficacy in animal models is a common hurdle.[13]

Potential Causes & Troubleshooting Steps:

  • Pharmacokinetics and Pharmacodynamics (PK/PD): Your small molecule may have poor bioavailability, rapid clearance, or may not be reaching a sufficient concentration at the tumor site to effectively inhibit the PD-1/PD-L1 interaction.

    • Action: Conduct PK/PD studies to determine the drug's concentration in plasma and tumor tissue over time. This will help you optimize the dosing regimen (dose and frequency).

  • Immunosuppressive Tumor Microenvironment (TME): The in vivo TME is far more complex than a co-culture system. The presence of immunosuppressive cells like Tregs and MDSCs, or suppressive cytokines, can override the effects of your inhibitor.[8]

    • Action: Characterize the TME of your tumor model at baseline and after treatment. Use techniques like flow cytometry or immunohistochemistry to analyze the immune cell infiltrate.[14]

  • Primary Resistance Mechanisms: The chosen tumor model may have intrinsic resistance mechanisms, such as a lack of immunogenicity (low tumor mutational burden) or defects in antigen presentation.[15]

    • Action: Choose a syngeneic model known to be responsive to checkpoint inhibition. You can also test your inhibitor in models with known resistance mechanisms to see if it can overcome them.[4][15]

Table: Common Syngeneic Mouse Models for PD-1/PD-L1 Inhibitor Studies

Cell LineCancer TypeTypical Response to Anti-PD-1/PD-L1Key Features
MC38Colon AdenocarcinomaSensitiveHighly immunogenic, well-characterized TME.[16]
CT26Colon CarcinomaSensitiveResponds well to combination therapies.[15]
B16F10MelanomaResistantPoorly immunogenic, represents a "cold" tumor model.[15]
LLC1Lewis Lung CarcinomaResistantAggressive, metastatic model.[15]
Q4: How can I model and study acquired resistance to my small molecule inhibitor in vivo?

A4: Developing models of acquired resistance is crucial for understanding how tumors evolve under therapeutic pressure and for testing novel strategies to overcome it.

Experimental Protocol: Generating an Acquired Resistance Model in Vivo

  • Tumor Implantation: Implant a sensitive syngeneic tumor cell line (e.g., MC38) into immunocompetent mice.

  • Initial Treatment: Once tumors are established, treat the mice with your small molecule PD-1/PD-L1 inhibitor at an effective dose.

  • Tumor Monitoring: Monitor tumor growth. A subset of tumors will initially respond and then begin to regrow.

  • Serial Passaging: When a tumor shows signs of relapse, excise it, prepare a single-cell suspension, and implant these cells into a new cohort of mice.[16]

  • Repeat Treatment: Treat this new cohort with the same inhibitor.

  • Confirmation of Resistance: After several passages, you will have a tumor cell line that is resistant to your inhibitor from the outset.[16]

Diagram: Workflow for Developing an Acquired Resistance Model

Acquired_Resistance_Workflow cluster_P0 Passage 0 cluster_P1 Passage 1 cluster_PN Subsequent Passages Implant Implant Sensitive Tumor Cells Treat_P0 Treat with Inhibitor Implant->Treat_P0 Regrowth Monitor for Tumor Regrowth Treat_P0->Regrowth Excise Excise Regrown Tumor Regrowth->Excise Relapse Reimplant Re-implant into New Mice Excise->Reimplant Treat_P1 Treat with Inhibitor Reimplant->Treat_P1 Repeat Repeat Passaging (2-3x) Treat_P1->Repeat Continue if regrowth ResistantLine Establish Resistant Cell Line Repeat->ResistantLine

Caption: A stepwise workflow for generating in vivo models of acquired resistance.

III. Investigating Mechanisms of Resistance

Once you have a model of resistance, the next step is to dissect the underlying mechanisms.

Q1: How can I determine if resistance in my model is due to alterations in the tumor cells themselves (tumor-intrinsic) or changes in the tumor microenvironment (tumor-extrinsic)?

A1: Distinguishing between tumor-intrinsic and -extrinsic mechanisms is a critical step in developing strategies to overcome resistance.

Experimental Approaches:

  • Tumor-Intrinsic Analysis:

    • Genomic and Transcriptomic Sequencing: Perform whole-exome sequencing (WES) or RNA-sequencing (RNA-seq) on the resistant tumor cells and compare them to the parental sensitive cells. Look for mutations or altered gene expression in key pathways like antigen presentation (e.g., B2m), IFNγ signaling (e.g., Jak1/2), and oncogenic signaling.[17]

    • In Vitro Validation: Co-culture the resistant tumor cells with activated T-cells in vitro. If the T-cells are still unable to kill the resistant tumor cells, it points towards a tumor-intrinsic mechanism.

  • Tumor-Extrinsic Analysis:

    • Immune Profiling of the TME: Use multi-parameter flow cytometry, mass cytometry (CyTOF), or multiplex immunohistochemistry to comprehensively analyze the immune cell populations within the resistant tumors.[14][18] Look for an increase in immunosuppressive cells (Tregs, MDSCs) or a decrease in effector cells (CD8+ T-cells, NK cells).[19]

    • Adoptive Transfer Experiments: Isolate T-cells from a mouse that has cleared a sensitive tumor and transfer them into a mouse bearing a resistant tumor. If the transferred T-cells are unable to control the tumor growth, it suggests a dominant immunosuppressive TME in the resistant model.

Q2: What are the best methods for analyzing the composition of the tumor microenvironment?

A2: A variety of powerful techniques are available to characterize the TME, each with its own strengths.

Table: Techniques for TME Analysis

TechniquePrincipleAdvantagesDisadvantages
Multiplex Immunohistochemistry (mIHC) / Immunofluorescence (mIF) Uses multiple antibodies to stain for different cell markers on a single tissue section.[14]Provides spatial information, allowing you to see the location of different immune cells relative to each other and the tumor cells.[20]Limited number of markers can be analyzed simultaneously compared to cytometry methods.
Flow Cytometry / Mass Cytometry (CyTOF) Single-cell analysis of dissociated tumor tissue using fluorescently-labeled or metal-tagged antibodies.[14]High-throughput analysis of a large number of markers on millions of individual cells.[20]Spatial information is lost during tissue dissociation.[14]
RNA-Sequencing (Bulk and Single-Cell) Measures the gene expression profile of the tumor.Provides a comprehensive view of the genes and pathways active in the TME. Single-cell RNA-seq (scRNA-seq) allows for the identification of rare cell populations and their gene expression profiles.[20]Bulk RNA-seq gives an average gene expression and can be difficult to deconvolve the contribution of different cell types. scRNA-seq is computationally intensive and can be expensive.

Diagram: Key Resistance Pathways and Combination Strategies

Resistance_Pathways cluster_resistance Resistance Mechanisms cluster_strategies Overcoming Resistance: Combination Therapies Tumor_Intrinsic Tumor-Intrinsic (e.g., Loss of Antigen Presentation) Chemo_Radio Chemotherapy/ Radiotherapy Tumor_Intrinsic->Chemo_Radio Increase antigen release TME_Suppression Immunosuppressive TME (e.g., Tregs, MDSCs) Targeted_Tx Targeted Therapy (e.g., MAPK inhibitors) TME_Suppression->Targeted_Tx Reprogram TME Alt_Checkpoints Upregulation of Alternative Checkpoints (e.g., TIM-3, LAG-3) Dual_Checkpoint Dual Checkpoint Blockade (e.g., anti-CTLA-4, anti-TIM-3) Alt_Checkpoints->Dual_Checkpoint Block alternative pathways

Caption: Common resistance mechanisms and corresponding combination therapy strategies.

IV. Conclusion

Overcoming resistance to small molecule PD-1/PD-L1 inhibitors is a multifaceted challenge that requires a deep understanding of the underlying biology and a systematic approach to experimental design and troubleshooting. By carefully considering the potential pitfalls in both in vitro and in vivo models and by employing a range of analytical techniques to dissect resistance mechanisms, researchers can accelerate the development of more effective and durable cancer immunotherapies. This guide provides a framework for navigating these complexities, but the dynamic nature of cancer biology necessitates a continuous and adaptive approach to research.

V. References

  • Mechanisms of Resistance and Strategies to Combat Resistance in PD-(L)1 Blockade. (2022). International Journal of Molecular Sciences. Available from: [Link]

  • Strategies to Overcome PD-1/PD-L1 Blockade Resistance: Focusing on Combination with Immune Checkpoint Blockades. (2025). Journal of Cancer. Available from: [Link]

  • Mechanisms of Resistance to PD-1 and PD-L1 blockade. (n.d.). Cancer Control. Available from: [Link]

  • Methods for assessment of the tumour microenvironment and immune interactions in non-small cell lung cancer. A narrative review. (n.d.). Frontiers in Oncology. Available from: [Link]

  • Measuring the composition of the tumor microenvironment with transcriptome analysis: past, present and future. (n.d.). Briefings in Bioinformatics. Available from: [Link]

  • Addressing resistance to PD-1/PD-(L)1 pathway inhibition: considerations for combinatorial clinical trial designs. (2023). Journal for ImmunoTherapy of Cancer. Available from: [Link]

  • Methods for analysis of the cancer microenvironment and their potential for disease prediction, monitoring and personalized treatments. (n.d.). Methods. Available from: [Link]

  • Mechanisms of PD-1/PD-L1 inhibitors resistance. (n.d.). ResearchGate. Available from: [Link]

  • Strategies to overcome anti-PD-L1 immunotherapy resistance through combination approaches. (n.d.). ResearchGate. Available from: [Link]

  • Quantitative Analyses of the Tumor Microenvironment Composition and Orientation in the Era of Precision Medicine. (2018). Frontiers in Oncology. Available from: [Link]

  • The role of PD-1/PD-L1 and application of immune-checkpoint inhibitors in human cancers. (n.d.). Molecular Cancer. Available from: [Link]

  • Mouse Models for Studying Anti-PD-1 Resistance. (2025). GemPharmatech. Available from: [Link]

  • Analysis of the tumor microenvironment using imaging mass cytometry data. (n.d.). ScienceDirect. Available from: [Link]

  • Combinatorial Strategies With PD-1/PD-L1 Immune Checkpoint Blockade for Breast Cancer Therapy: Mechanisms and Clinical Outcomes. (n.d.). Frontiers in Oncology. Available from: [Link]

  • Various Uses of PD1/PD-L1 Inhibitor in Oncology: Opportunities and Challenges. (n.d.). Frontiers in Oncology. Available from: [Link]

  • Overcoming Resistance to Checkpoint Inhibitors with Combination Strategies in the Treatment of Non-Small Cell Lung Cancer. (2024). Cancers. Available from: [Link]

  • Abstract 537: Preclinical PD-1 resistance models: Crucial tools for unveiling PD-1 resistance mechanisms and advancing novel treatment strategies. (2024). Cancer Research. Available from: [Link]

  • Strategies to Overcome Resistance to PD-1 Inhibitors. (2020). Hematology & Oncology. Available from: [Link]

  • Mechanisms of Resistance to Anti-PD-1 Immunotherapy in Melanoma and Strategies to Overcome It. (2025). International Journal of Molecular Sciences. Available from: [Link]

  • Mechanisms of drug resistance to immune checkpoint inhibitors in non-small cell lung cancer. (n.d.). Frontiers in Immunology. Available from: [Link]

  • Protocols for Co-Culture Phenotypic Assays with Breast Cancer Cells and THP-1-Derived Macrophages. (2024). Bio-protocol. Available from: [Link]

  • PD-L1 in tumor microenvironment mediates resistance to oncolytic immunotherapy. (2018). Journal of Clinical Investigation. Available from: [Link]

  • Moving forward to address key unanswered questions on targeting PD-1/PD-L1 in cancer: limitations in preclinical models and the need to incorporate human modifying factors. (2019). Journal for ImmunoTherapy of Cancer. Available from: [Link]

  • What are the preclinical assets being developed for PD-1?. (2025). Patsnap Synapse. Available from: [Link]

  • Role of the tumor microenvironment in PD-L1/PD-1-mediated tumor immune escape. (n.d.). UND Scholarly Commons. Available from: [Link]

  • Overcoming Resistance Mechanisms to Immune Checkpoint Inhibitors: Leveraging the Anti-Tumor Immune Response. (2023). International Journal of Molecular Sciences. Available from: [Link]

  • Resistance Biomarkers to PD-1/PD-L1–Targeted Immune Checkpoint Inhibitors: The PIONeeR Trial. (n.d.). Conference Correspondent. Available from: [Link]

  • Biomarker development for PD-(L)1 axis inhibition: a consensus view from the SITC Biomarkers Committee. (2024). Journal for ImmunoTherapy of Cancer. Available from: [Link]

  • Association of PD-1, PD-1 Ligands, and Other Features of the Tumor Immune Microenvironment with Response to Anti–PD-1 Therapy. (2014). Clinical Cancer Research. Available from: [Link]

  • An experimental model of anti-PD-1 resistance exhibits activation of TGFß and Notch pathways and is sensitive to local mRNA immunotherapy. (n.d.). OncoImmunology. Available from: [Link]

  • Overcoming resistance to PD-1 and CTLA-4 blockade mechanisms and therapeutic strategies. (2025). Signal Transduction and Targeted Therapy. Available from: [Link]

  • Overcoming Resistance to Immunotherapy Requires Advanced Strategies. (2018). OncLive. Available from: [Link]

  • Protocol for generating a co-culture of macrophages with breast cancer tumoroids. (2024). STAR Protocols. Available from: [Link]

  • Analysis of Immune-Tumor Cell Interactions Using a 3D Co-culture Model. (n.d.). Springer Protocols. Available from: [Link]

  • Protocol for generating a co-culture of macrophages with breast cancer tumoroids. (2026). ResearchGate. Available from: [Link]

  • Peripheral blood biomarkers for predicting response to PD-1/PD-L1 inhibitors. (2026). Journal of Hematology & Oncology. Available from: [Link]

  • Tumor organoid – T cell co-culture systems. (2021). STAR Protocols. Available from: [Link]

  • Research progress of biomarkers in the prediction of anti-PD-1/PD-L1 immunotherapeutic efficiency in lung cancer. (n.d.). Frontiers in Immunology. Available from: [Link]

  • Biomarkers of response to PD-1/PD-L1 inhibition. (2017). Critical Reviews in Oncology/Hematology. Available from: [Link]

  • Unraveling the complexity of PD-L1 assays: a descriptive review of the methodology, scoring, and practical implications. (2025). Journal of the National Comprehensive Cancer Network. Available from: [Link]

  • Currently Used Laboratory Methodologies for Assays Detecting PD-1, PD-L1, PD-L2 and Soluble PD-L1 in Patients with Metastatic Breast Cancer. (2021). International Journal of Molecular Sciences. Available from: [Link]

  • Unraveling PD-L1 Assays in NSCLC: Are They Interchangeable?. (2017). The ASCO Post. Available from: [Link]

  • Unraveling the complexity of PD-L1 assays: a descriptive review of the methodology, scoring, and practical implications. (n.d.). Frontiers. Available from: [Link]

Sources

Technical Support Center: PD-L1 Alternative Splicing & PD-1/PD-L1-IN-NP19 Efficacy

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

PD-1/PD-L1-IN-NP19 (NP19) is a potent small-molecule inhibitor (IC50 ~12.5 nM) that functions by binding to the PD-L1 IgV domain, typically inducing PD-L1 homodimerization and subsequent internalization.[1] Unlike monoclonal antibodies (mAbs), NP19 targets a hydrophobic pocket within PD-L1.[1]

The Critical Issue: Alternative splicing of the CD274 (PD-L1) gene generates isoforms—most notably secreted PD-L1 (sPD-L1) variants lacking the transmembrane domain (e.g.,


TM). These variants act as a "pharmacokinetic sink," sequestering NP19 in the extracellular space and preventing it from dimerizing/internalizing the membrane-bound PD-L1 (mPD-L1) on tumor cells. This guide provides the diagnostic and experimental framework to identify and overcome this resistance mechanism.

Part 1: Diagnostic Framework (Q&A)

Q1: My NP19 efficacy (EC50) fluctuates significantly between cell lines despite similar total PD-L1 expression. Why?

Diagnosis: You are likely detecting "Total PD-L1" (membrane + soluble) without distinguishing the isoforms.[1] Technical Insight: Standard antibodies (e.g., clone E1L3N) often target the intracellular domain (ICD), while others (e.g., 22C3) target the extracellular domain (ECD).[1] If a splice variant lacks the domain your antibody targets, or if you are measuring total lysate without fractionating, you cannot correlate surface target density with drug potency.

Action Plan: Isoform Deconvolution Protocol

  • Supernatant Analysis (ELISA): Before lysing cells, collect culture supernatant.[1] Use a PD-L1 ELISA kit to quantify sPD-L1 .[1] High sPD-L1 levels (>1 ng/mL) directly correlate with NP19 resistance (drug sink effect).[1]

  • Differential Western Blotting:

    • Step A: Lysate Preparation.[1]

    • Step B: Glycosylation Check (Crucial). PD-L1 is heavily N-glycosylated (33 kDa predicted

      
       45–60 kDa observed).[1]
      
    • Protocol: Treat 20 µg lysate with PNGase F (1 hr, 37°C) to collapse the smear into a sharp band.

    • Result:

      • Full-length PD-L1: ~33 kDa (deglycosylated).[1]

      • 
        TM splice variants: ~25–28 kDa (deglycosylated).[1]
        
    • Note: If you see a lower molecular weight band in the supernatant but not the pellet, you have confirmed sPD-L1 secretion.

Q2: How do I confirm if the splice variant retains the NP19 binding pocket?

Mechanism: NP19 binds the hydrophobic pocket formed by the IgV domain. Most secreted variants (e.g., v242) retain the IgV domain but lack the transmembrane helix. Experimental Validation:

  • Assay: Cellular Thermal Shift Assay (CETSA).

  • Logic: If NP19 binds the variant, it will thermally stabilize it.

  • Protocol:

    • Incubate cell supernatant (containing sPD-L1) with NP19 (1 µM) vs DMSO for 30 min.

    • Heat aliquots (40°C to 65°C).

    • Analyze soluble fraction by Western Blot.[1]

    • Interpretation: A shift in the aggregation temperature (

      
      ) of the sPD-L1 band confirms NP19 binding.[1] This proves the variant is acting as a decoy.
      

Part 2: Mechanistic Impact & Visualization

Mechanism of Resistance: The "Decoy Dimer" Effect

NP19 works by inducing the dimerization of PD-L1 on the cell surface, which sterically occludes the PD-1 binding site and triggers endocytosis.

  • Scenario A (Ideal): NP19 bridges two membrane PD-L1 molecules

    
     Internalization.[1]
    
  • Scenario B (Splicing Resistance): NP19 binds sPD-L1 in solution.[1] This forms soluble dimers (sPD-L1::NP19::sPD-L1) or "capped" monomers that cannot interact with the cell surface.[1] This reduces the effective concentration of NP19 available for the tumor.

PDL1_Splicing_Resistance cluster_Cell Tumor Cell Surface cluster_Extracellular Extracellular Space / Supernatant NP19 NP19 Inhibitor mPDL1 Membrane PD-L1 (Target) NP19->mPDL1 Intended Binding sPDL1 Secreted PD-L1 (Decoy/Splice Variant) NP19->sPDL1 Off-Target Sequestration Dimerization mPD-L1::NP19::mPD-L1 (Inactive/Internalized) mPDL1->Dimerization Induces DecoyComplex sPD-L1::NP19::sPD-L1 (Soluble Waste) sPDL1->DecoyComplex Forms DecoyComplex->Dimerization Prevents Formation (Lowers Eff. Conc.)

Figure 1: Mechanism of NP19 sequestration by secreted PD-L1 splice variants.

Part 3: Experimental Optimization

Q3: How should I adjust my co-culture assay (Tumor + T-cells) to account for splicing?

Issue: In standard 2D co-cultures, sPD-L1 accumulates in the small volume of the well, artificially amplifying the resistance (sink effect) compared to an in vivo setting where clearance occurs.

Optimized Protocol: "Wash-out" Co-culture

  • Seeding: Plate tumor cells (e.g., A549 or patient-derived organoids) 24h prior.[1]

  • Pre-treatment (Critical): Wash cells 2x with PBS to remove accumulated sPD-L1.[1]

  • Drug Addition: Add NP19 immediately after washing.

  • T-Cell Addition: Add Jurkat-PD1-NFAT-Luc or primary CD8+ T cells.[1]

  • Readout Timing: Shorten incubation time to 6–12 hours (vs standard 24–48h).

    • Reasoning: sPD-L1 re-accumulation takes time.[1][2] Short assays measure the efficacy of NP19 on membrane PD-L1 before the "sink" refills.

Q4: Can I combine NP19 with other agents to overcome splicing resistance?

Recommendation: Yes. Since sPD-L1 acts as a decoy, you must deplete the source.

  • Strategy: Combine NP19 with Splice-Switching Antisense Oligonucleotides (ASOs) if the variant is generated by exon skipping (e.g., Exon 3 skipping).[1]

  • Alternative: Use NP19 in combination with Brefeldin A (in vitro only) to block secretion pathways during short-term potency assays to determine the "true" IC50 against membrane PD-L1.[1]

Part 4: Data Summary & Reference Standards

PD-L1 Isoform Characteristics Table
IsoformMolecular Weight (Glycosylated)LocalizationInteraction with NP19Impact on Efficacy
Full Length (FL) 45–55 kDaMembraneTarget (Dimerization)Therapeutic Effect

TM (e.g., v242)
35–40 kDaSecretedDecoy (Sequestration)Resistance (Sink)
Cytoplasmic ~33 kDaCytosolNone (Inaccessible)Negligible
References
  • Cheng, B., et al. (2020). "Discovery of novel resorcinol dibenzyl ethers targeting the programmed cell death-1/programmed cell death-ligand 1 interaction as potential anticancer agents."[1] Journal of Medicinal Chemistry. Link[1]

    • Source of NP19 structure and IC50 d
  • Gong, B., et al. (2019). "Secreted PD-L1 variants mediate resistance to PD-L1 blockade therapy in non–small cell lung cancer." Journal of Experimental Medicine. Link

    • Definitive paper on sPD-L1 acting as a decoy for inhibitors.[1]

  • Zak, K. M., et al. (2017). "Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells."[1] Oncotarget. Link

    • Mechanistic grounding for small molecule-induced dimerization.[1]

  • Cayman Chemical. "NP19 Product Information & Safety Data." Link

    • Verification of chemical properties and handling.

Sources

Technical Support Center: Optimizing PD-1/PD-L1-IN-NP19 Bioavailability

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support resource for researchers working with PD-1/PD-L1-IN-NP19 (Compound NP19). It addresses the critical challenge of low oral bioavailability (~5% in rodents) and provides actionable, troubleshooting-focused protocols to optimize in vivo delivery.

Compound Profile & Challenge Summary
  • Compound Name: PD-1/PD-L1-IN-NP19 (NP19)[1][2]

  • Target: PD-1/PD-L1 Interaction (Binds to PD-L1 dimer interface)

  • Potency (IC50): 12.5 nM (Human PD-1/PD-L1)[1][2][3][4]

  • Key Challenge: Poor Bioavailability (F ≈ 5%) .

    • Root Cause:[2][5][6][][8][9] NP19 is a hydrophobic, biphenyl-based small molecule with low aqueous solubility. While it permeates membranes well, it suffers from solubility-limited absorption and potentially high first-pass metabolism.

  • Typical Vehicle Performance: Standard aqueous suspensions (e.g., CMC-Na) result in sub-therapeutic plasma exposure despite high dosing (25–100 mg/kg).

Part 1: Formulation Troubleshooting & Optimization
Q: My compound precipitates immediately upon adding saline/water. How do I fix this?

Diagnosis: NP19 is highly lipophilic. Adding water directly to a DMSO stock causes "crash-out" (rapid crystallization). Solution: You must use a step-wise dilution method and incorporate surfactants/co-solvents before the aqueous phase.

Recommended "Rescue" Formulation (for IP/Oral Gavage): This vehicle uses co-solvents to keep NP19 in solution and surfactants to prevent precipitation in the gut/peritoneum.

ComponentConcentration (v/v)Function
DMSO 5%Primary solubilizer (Stock solution)
PEG 400 40%Co-solvent (Increases solubility limit)
Tween 80 5%Surfactant (Prevents precipitation upon dilution)
Saline (0.9%) 50%Aqueous carrier (Physiological balance)

Protocol A: The "Clear Solution" Mixing Order (Critical)

  • Weigh the required amount of NP19 powder.

  • Dissolve completely in 100% DMSO (Volume = 5% of final total volume). Sonicate until clear.

  • Add PEG 400 (40% of final volume) to the DMSO solution. Vortex thoroughly.

  • Add Tween 80 (5% of final volume). Vortex until homogenous.

  • SLOWLY add Saline (50% of final volume) dropwise while vortexing.

    • Warning: Adding saline too fast will cause cloudiness. If it turns cloudy, sonicate at 37°C for 10 mins. If it remains cloudy, you have a suspension; ensure it is fine-grained before dosing.

Q: I need to avoid DMSO/PEG for long-term studies. What is the alternative?

Diagnosis: High % PEG/DMSO can cause GI irritation or vehicle-induced weight loss in mice over 14+ days. Solution: Use a Cyclodextrin-based complex . This encapsulates the hydrophobic drug in a water-soluble ring.

Protocol B: HP-β-CD Complexation (Kidney-Safe)

  • Vehicle: 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water.

  • Method:

    • Dissolve HP-β-CD in distilled water (20g in 100mL).

    • Adjust pH to 4.0–5.0 (solubility of NP19 often improves slightly in acidic buffers due to amine groups, if present, or general stability).

    • Add NP19 powder slowly to the cyclodextrin solution.

    • High-Shear Mixing: Sonicate for 30–60 minutes at 40°C.

    • Optional: If the solution is not clear, filter through a 0.45 µm filter (only if you verified drug concentration post-filtration via HPLC, as you might lose drug).

Part 2: In Vivo Study Design & Troubleshooting
Q: I see high tumor variation within the same treatment group. Why?

Answer: This is likely due to variable absorption caused by the "food effect" or precipitation in the stomach.

  • Fix 1 (Fasting): Fast mice for 4 hours prior to oral gavage (remove food, keep water). This standardizes gastric pH and emptying time.

  • Fix 2 (Dosing Volume): Ensure gavage volume is at least 10 mL/kg (e.g., 200 µL for a 20g mouse) to help dissolution.

  • Fix 3 (Switch Route): If oral variation is too high, switch to Intraperitoneal (IP) using the "Rescue Formulation" above. Note: IP bypasses the stomach but not the liver (first-pass metabolism still occurs via portal vein).

Q: Can I just increase the dose to 200 mg/kg to improve efficacy?

Answer: No.

  • The Ceiling Effect: Hydrophobic drugs like NP19 often suffer from "solubility-limited absorption." Doubling the dose from 100 to 200 mg/kg likely won't double the plasma concentration because the gut fluid cannot dissolve the excess drug. It will simply be excreted in feces.

  • Recommendation: Stick to 25–100 mg/kg .[2] If 100 mg/kg fails, improving the formulation (solubility) is more effective than increasing the dose.

Part 3: Quantitative Data & Benchmarks

Table 1: Pharmacokinetic (PK) Benchmarks for NP19 Use these values to validate your internal PK studies.

ParameterValue (Rat/Mouse)Interpretation
Tmax (Oral) 0.6 ± 0.2 hRapid absorption of the dissolved fraction.
t1/2 (IV) 1.5 ± 0.5 hRapid clearance; requires frequent dosing (QD or BID).
t1/2 (Oral) ~10.9 hArtificially long due to "flip-flop" kinetics (absorption is slower than elimination) or enterohepatic recirculation.
Bioavailability (F) ~5% Critical bottleneck.
Clearance (CL) 0.9 L/h/kgModerate.
Part 4: Decision Tree & Mechanism Visualization

FormulationStrategy cluster_Oral Oral Gavage (PO) cluster_IP Intraperitoneal (IP) Start Start: In Vivo Study Planning Route Select Administration Route Start->Route PO_Check Is long-term dosing (>14 days) required? Route->PO_Check Preferred for chronic IP_Warn Warning: Risk of Peritonitis if drug precipitates Route->IP_Warn Alternative Sol_A Vehicle A: 5% DMSO / 40% PEG400 / 5% Tween 80 (Max Solubility, Potential GI irritation) PO_Check->Sol_A No (Acute/Sub-acute) Sol_B Vehicle B: 20% HP-β-CD (Lower Solubility, High Safety) PO_Check->Sol_B Yes Outcome Measure Plasma Exposure (1h & 6h) Sol_A->Outcome Sol_B->Outcome IP_Sol Use Vehicle A (Must be clear solution) IP_Warn->IP_Sol IP_Sol->Outcome

Figure 1: Formulation selection decision tree based on study duration and administration route.

Mechanism NP19 NP19 Compound (Hydrophobic Biphenyl) Vehicle Optimized Vehicle (PEG/Tween or Cyclodextrin) NP19->Vehicle Dissolution Gut Gut Lumen (Solubilized State) Vehicle->Gut Prevents Precipitation Absorb Intestinal Membrane (Passive Diffusion) Gut->Absorb Concentration Gradient Liver Liver (First Pass) Absorb->Liver Portal Vein Tumor Tumor Microenvironment (PD-L1 Dimerization) Liver->Tumor Systemic Circulation (Remaining ~5-15%) Excretion Excretion Liver->Excretion Metabolism

Figure 2: Pharmacokinetic pathway of NP19 showing the critical role of the vehicle in maintaining solubility prior to absorption.

References
  • Cheng, B., et al. (2020). Discovery of Novel and Highly Potent Resorcinol Dibenzyl Ether-Based PD-1/PD-L1 Inhibitors with Improved Drug-like and Pharmacokinetic Properties for Cancer Treatment. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Validation & Comparative

Introduction: Beyond Antibodies, the Dawn of Small Molecule Immune Checkpoint Blockade

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to Small Molecule PD-1/PD-L1 Inhibitors: A Focus on PD-1/PD-L1-IN-NP19

The advent of immune checkpoint inhibitors, particularly monoclonal antibodies targeting the Programmed Death-1 (PD-1) receptor and its ligand (PD-L1), has revolutionized cancer therapy.[1][2][3] By blocking this key inhibitory pathway, these therapies unleash the body's own T-cells to recognize and eliminate cancer cells, leading to durable responses in a subset of patients across various malignancies.[1][4][5] However, antibody-based therapies are not without limitations, including high manufacturing costs, intravenous administration, potential for immunogenicity, and immune-related adverse events (irAEs) that can be severe.[1][6][7][8]

This has spurred the development of small molecule inhibitors targeting the PD-1/PD-L1 axis. These agents offer several potential advantages, such as oral bioavailability, improved tissue and tumor penetration, lower production costs, and potentially a better safety profile due to shorter half-lives.[6][7][8] This guide provides a detailed comparison of a novel inhibitor, PD-1/PD-L1-IN-NP19, with other prominent small molecule inhibitors, offering insights into their mechanisms, potency, and the experimental methodologies used for their evaluation.

The Prevailing Mechanism: Inducing PD-L1 Dimerization and Internalization

Unlike therapeutic antibodies that sterically hinder the PD-1/PD-L1 interaction at the cell surface, most small molecule inhibitors employ a distinct and elegant mechanism. They typically bind to a hydrophobic pocket on the surface of PD-L1, a site that is challenging to target due to its large and relatively flat topography.[1][9] Upon binding, these small molecules, particularly those with a biphenyl scaffold, induce the dimerization of two PD-L1 molecules. This dimerization event is believed to trigger the internalization and subsequent degradation of the PD-L1 protein, effectively removing it from the cell surface and preventing it from engaging with PD-1 on T-cells.[10] This unique mechanism of action is a key differentiator from antibody-based blockade.

PDL1_Inhibitor_Mechanism cluster_TumorCell Tumor Cell Tcell_PD1 PD-1 Receptor Tumor_PDL1 PD-L1 Monomer Tcell_PD1:f0->Tumor_PDL1:f0 Inhibitory Signal Tumor_PDL1_Dimer PD-L1 Dimer Endosome Endosome (Degradation) Tumor_PDL1_Dimer->Endosome Internalization Small_Molecule Small Molecule Inhibitor Small_Molecule->Tumor_PDL1 Binding & Dimerization

Caption: Mechanism of small molecule PD-L1 inhibitors.

Comparative Analysis of Leading Small Molecule PD-1/PD-L1 Inhibitors

The landscape of small molecule PD-1/PD-L1 inhibitors is rapidly evolving, with several compounds demonstrating high potency. PD-1/PD-L1-IN-NP19 emerges as a promising agent with a distinct profile. Below is a comparative summary of its performance against other well-characterized inhibitors.

Inhibitor Target(s) Chemical Scaffold Class Biochemical Potency (IC50, HTRF) Cellular Activity Key Features & Notes
PD-1/PD-L1-IN-NP19 PD-1/PD-L1Not specified12.5 nM (human)[11]Significantly elevates IFN-γ production in T-cells[11]Demonstrates significant in vivo anti-tumor efficacy; low activity against murine PD-1/PD-L1.[11]
BMS-1001 PD-L1Biphenyl derivative0.9 nM[12]Restores T-cell activity by disrupting PD-1/PD-L1 interaction.[8][9]An improved, second-generation BMS compound with high potency.[6][9]
BMS-1166 PD-L1Biphenyl derivativePotent, with IC50 of 7 nM reported in some assays.[6]Alleviates inhibitory effect of PD-L1 on T-cell activation.[8]A highly potent and well-characterized inhibitor from Bristol Myers Squibb.[1][9]
Incyte-011 PD-L1Biphenyl derivative (C2 symmetric)5.3 nM[12]Increases IFN-γ production dose-dependently.[12]C2 symmetric dimer structure, twice as potent as its asymmetric monomer (Incyte-001).[6][12]
CA-170 (AUPM-170) PD-L1/L2, VISTAAmino acid-inspiredDoes not directly bind PD-L1 in some assays.[10][13]Rescues T-cell proliferation and effector functions inhibited by PD-L1 or VISTA.[14][15]First-in-class oral dual antagonist in clinical trials; mechanism is debated.[13][16]

Expert Insights on Comparative Data:

  • Potency: PD-1/PD-L1-IN-NP19 demonstrates a respectable biochemical potency with an IC50 of 12.5 nM.[11] While compounds like BMS-1001 have achieved sub-nanomolar IC50 values in Homogeneous Time-Resolved Fluorescence (HTRF) assays, the in vitro potency of NP19 is well within the range of a promising lead candidate.[12] It is crucial to recognize that HTRF assays, while excellent for high-throughput screening, measure the disruption of a protein-protein interaction in a cell-free system. The ultimate test of an inhibitor's potential lies in its ability to translate this biochemical activity into a functional cellular response.

  • Functional Activity: A key strength of PD-1/PD-L1-IN-NP19 is its demonstrated ability to "activate the immune microenvironment in tumor," evidenced by a dose-dependent increase in IFN-γ production from T-cells co-cultured with tumor cells.[11] This functional readout is a critical indicator that the inhibitor can effectively reverse PD-L1-mediated T-cell suppression, a primary goal of this therapeutic strategy.

  • Structural Class and Symmetry: Many of the most potent inhibitors, such as those from BMS and Incyte, are based on a biphenyl scaffold.[6] Research has shown that C2-symmetric molecules, like Incyte-011, can be more potent than their asymmetric counterparts.[6][12] This is thought to be because the symmetric structure allows for more effective engagement and dimerization of the PD-L1 proteins.

  • The Case of CA-170: CA-170 (also known as AUPM-170) is unique as it is the first oral small molecule inhibitor targeting this axis to enter clinical trials.[13][16] It is reported to be a dual antagonist of PD-L1 and VISTA, another immune checkpoint.[17] However, some biophysical studies, including NMR spectroscopy, have failed to show direct binding of CA-170 to PD-L1, suggesting its mechanism may be indirect or different from the dimerization model.[13][18] This highlights the importance of using multiple orthogonal assays to validate a compound's mechanism of action.

Experimental Methodologies: A Guide to Inhibitor Validation

The robust evaluation of a small molecule PD-1/PD-L1 inhibitor requires a multi-tiered approach, progressing from biochemical validation of target engagement to functional assessment in cellular and in vivo models.

Inhibitor_Validation_Workflow Start Compound Library HTRF Primary Screen: HTRF Binding Assay Start->HTRF High-Throughput Screening NMR Secondary Validation: NMR Binding Assay HTRF->NMR Confirm Direct Binding & MOA CellAssay Functional Screen: T-Cell Activation Assay (IFN-γ) NMR->CellAssay Assess Cellular Functionality InVivo Preclinical Efficacy: Syngeneic Mouse Models CellAssay->InVivo Evaluate In Vivo Anti-Tumor Effect PK Pharmacokinetics & Toxicology Studies InVivo->PK Determine Drug-like Properties Candidate Lead Candidate PK->Candidate

Caption: Workflow for small molecule PD-1/PD-L1 inhibitor validation.

Protocol 1: PD-1/PD-L1 Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay

This biochemical assay is a gold standard for quantifying the ability of a compound to disrupt the PD-1/PD-L1 protein-protein interaction.

Principle: The assay utilizes recombinant PD-1 and PD-L1 proteins tagged with a FRET (Förster Resonance Energy Transfer) donor (e.g., Europium cryptate) and acceptor (e.g., XL665), respectively. When PD-1 and PD-L1 interact, the donor and acceptor are brought into close proximity, allowing for energy transfer upon excitation, which generates a specific fluorescent signal. An effective inhibitor will prevent this interaction, leading to a decrease in the FRET signal.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare assay buffer (e.g., PBS, 0.1% BSA, pH 7.4).

    • Dilute recombinant His-tagged human PD-L1 and Fc-tagged human PD-1 to their optimal concentrations in assay buffer.

    • Dilute Anti-His-Europium Cryptate (donor) and Anti-Fc-XL665 (acceptor) antibodies in assay buffer.

    • Prepare a serial dilution of the test inhibitor (e.g., PD-1/PD-L1-IN-NP19) in DMSO, followed by a further dilution in assay buffer.

  • Assay Plate Setup:

    • In a 384-well low-volume white plate, add 2 µL of the diluted test inhibitor or DMSO vehicle control.

    • Add 4 µL of the PD-L1/Anti-His-Europium Cryptate mixture to all wells.

    • Add 4 µL of the PD-1/Anti-Fc-XL665 mixture to all wells to initiate the binding reaction.

  • Incubation:

    • Seal the plate and incubate at room temperature for 1-2 hours, protected from light, to allow the binding reaction to reach equilibrium.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at both 665 nm (acceptor) and 620 nm (donor).

    • Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.

  • Data Analysis:

    • Normalize the data using controls (no inhibitor for 100% binding, no PD-1/PD-L1 for 0% binding).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: T-Cell/Tumor Cell Co-Culture for IFN-γ Release Assay

This cell-based assay assesses the functional consequence of blocking the PD-1/PD-L1 interaction, measuring the restoration of T-cell effector function.

Principle: Tumor cells expressing PD-L1 suppress the activity of PD-1-expressing T-cells, inhibiting their ability to produce cytokines like Interferon-gamma (IFN-γ). A successful inhibitor will block this interaction, restoring the T-cells' ability to produce IFN-γ upon activation.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture a human tumor cell line with high endogenous or engineered PD-L1 expression (e.g., CHO-K1/hPD-L1).

    • Isolate human Pan-T cells from healthy donor peripheral blood mononuclear cells (PBMCs) using negative selection kits.

  • Co-Culture Setup:

    • Seed the PD-L1-expressing tumor cells in a 96-well flat-bottom plate and allow them to adhere overnight.

    • The next day, add the isolated human T-cells to the wells containing the tumor cells at an appropriate Effector:Target ratio (e.g., 10:1).

    • Add a T-cell receptor (TCR) activator (e.g., anti-CD3 antibody) to provide the primary T-cell activation signal.

    • Add serial dilutions of the test inhibitor (e.g., PD-1/PD-L1-IN-NP19) or vehicle control to the appropriate wells.

  • Incubation:

    • Co-culture the cells for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection & Analysis:

    • After incubation, centrifuge the plate to pellet the cells.

    • Carefully collect the supernatant from each well.

    • Quantify the concentration of IFN-γ in the supernatant using a standard ELISA (Enzyme-Linked Immunosorbent Assay) kit according to the manufacturer's instructions.

  • Data Analysis:

    • Plot the concentration of IFN-γ against the inhibitor concentration.

    • Determine the EC50 value, which is the concentration of the inhibitor that results in a 50% maximal increase in IFN-γ production.

In Vivo Efficacy of PD-1/PD-L1-IN-NP19

The ultimate validation for an anti-cancer therapeutic is its performance in vivo. PD-1/PD-L1-IN-NP19 has demonstrated significant anti-tumor efficacy in syngeneic mouse models.[11]

  • Melanoma Model: In mice bearing melanoma tumors, daily intragastric administration of PD-1/PD-L1-IN-NP19 at doses of 25, 50, and 100 mg/kg resulted in tumor growth inhibition (TGI) of 51.1%, 75%, and 80.9%, respectively.[11]

  • Hepatoma Model: In an H22 hepatoma mouse model, daily intraperitoneal injection of 25 mg/kg PD-1/PD-L1-IN-NP19 led to a TGI of 76.5%.[11]

Importantly, the compound was reported to be well-tolerated in these studies, with mice exhibiting normal physical activity and slight increases in body weight.[11] This promising preclinical efficacy, coupled with a favorable tolerability profile, underscores the therapeutic potential of PD-1/PD-L1-IN-NP19.

Conclusion and Future Perspectives

PD-1/PD-L1-IN-NP19 stands as a potent small molecule inhibitor of the PD-1/PD-L1 interaction, validated through both biochemical and functional cellular assays. Its significant in vivo anti-tumor activity further solidifies its position as a promising candidate for further development.[11]

The field of small molecule immune checkpoint inhibitors is advancing beyond simply mimicking antibody function. Researchers are exploring novel chemical scaffolds, dual-targeting inhibitors like CA-170, and strategies to improve pharmacokinetic properties for convenient oral dosing. The journey from a potent "hit" in an HTRF screen to a clinically effective oral immunotherapy is complex. It requires a deep understanding of the compound's mechanism of action, rigorous functional validation, and careful preclinical assessment of efficacy and safety. As this class of therapeutics matures, compounds like PD-1/PD-L1-IN-NP19 will be instrumental in defining the next generation of cancer immunotherapy, potentially offering a more accessible and manageable alternative to antibody-based treatments.

References

  • Current time inform
  • Small molecule inhibitors against PD-1/PD-L1 immune checkpoints and current methodologies for their development: a review. DigitalCommons@URI. [Link]

  • Di-bromo-Based Small-Molecule Inhibitors of the PD-1/PD-L1 Immune Checkpoint. ACS Publications. [Link]

  • Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development. Frontiers. [Link]

  • A comparative study of the recent most potent small-molecule PD-L1 inhibitors. SciSpace. [Link]

  • Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells. Oncotarget. [Link]

  • AUPM-170: First-in-Class, Oral Immune Checkpoint Inhibitor of PD-L1/2 and VISTA. Aurigene. [Link]

  • Full article: Small Molecule Inhibitors of Programmed Cell Death Ligand 1 (PD-L1): A Patent Review (2019–2021). Taylor & Francis. [Link]

  • Oral Immune Checkpoint Antagonists Targeting PD-L1/VISTA and PD-L1/TIM3 for Cancer Therapy. Aurigene. [Link]

  • AUPM 170, CA 170, PD-1-IN-1. New Drug Approvals. [Link]

  • Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells. Oncotarget. [Link]

  • Small-molecule inhibitors of PD-L1, representative of different... ResearchGate. [Link]

  • Anti-LAG-3 (BMS-986016) in Combination with Opdivo (nivolumab) Showed Activity in Patients with Melanoma Who Were Relapsed or Refractory to Anti-PD-1/PD-L1 Therapy. Bristol Myers Squibb. [Link]

  • PD-1 and PD-L1 inhibitors. Wikipedia. [Link]

  • Anti-Human LAG-3 (Relatlimab) [Clone BMS-986016]. Leinco Technologies. [Link]

  • Curis and Aurigene's AUPM 170, CA 170. New Drug Approvals. [Link]

  • First-in-Human Phase I Study of the Oral Inhibitor of Indoleamine 2,3-Dioxygenase-1 Epacadostat (INCB024360) in Patients with Advanced Solid Malignancies. PubMed. [Link]

  • Incyte and Merck Provide Update on Phase 3 Study of Epacadostat in Combination with KEYTRUDA® (pembrolizumab) in Patients with Unresectable or Metastatic Melanoma. Incyte. [Link]

  • Definition of epacadostat - NCI Drug Dictionary. National Cancer Institute. [Link]

  • CA-170. Curis, Inc. [Link]

  • LAG-3 Blockade with Relatlimab (BMS-986016) Restores Anti-Leukemic Responses in Chronic Lymphocytic Leukemia. PMC. [Link]

  • CA-170 – A Potent Small-Molecule PD-L1 Inhibitor or Not? PMC. [Link]

  • The mechanism and research progress of PD-1/PD-L1 on immune escape of lung cancer. Annals of Translational Medicine. [Link]

  • Phase 1 trial of CA-170, a novel oral small molecule dual inhibitor of immune checkpoints PD-1 and VISTA, in patients (pts) with advanced solid tumor or lymphomas. Journal of Clinical Oncology - ASCO Publications. [Link]

  • Testing the Addition of BMS-986016 (Relatlimab) to the Usual Immunotherapy After Initial Treatment for Recurrent or Metastatic Nasopharyngeal Cancer. PAN Foundation Trial Finder. [Link]

  • High PD-1/PD-L1 Checkpoint Interaction Infers Tumor Selection and Therapeutic Sensitivity to Anti-PD-1/PD-L1 Treatment. Cancer Research. [Link]

  • Mechanism of action of PD-1 and PD-L1 inhibitors. ResearchGate. [Link]

  • PD-1/PD-L1 pathway: current researches in cancer. PMC. [Link]

  • A snapshot of the PD-1/PD-L1 pathway. Journal of Cancer. [Link]

  • Identifying PD-1/PD-L1 interactions. Navinci. [Link]

  • PD-L1 in Cancer: ESMO Biomarker Factsheet. OncologyPRO. [Link]

  • Research Progress of Anti-PD-1/PD-L1 Immunotherapy Related Mechanisms and Predictive Biomarkers in NSCLC. Frontiers. [Link]

  • The PD-1/PD-L1 Pathway: A Perspective on Comparative Immuno-Oncology. MDPI. [Link]

Sources

Efficacy of PD-1/PD-L1-IN-NP19 vs pembrolizumab in vitro

Author: BenchChem Technical Support Team. Date: March 2026

To: Researchers & Drug Development Scientists From: Senior Application Scientist, Lead Discovery Group Subject: Technical Comparison Guide: PD-1/PD-L1-IN-NP19 vs. Pembrolizumab (In Vitro)

Executive Summary

This guide provides a technical comparison between PD-1/PD-L1-IN-NP19 (a synthetic small molecule inhibitor) and Pembrolizumab (a humanized monoclonal antibody). While both agents target the PD-1/PD-L1 immune checkpoint axis, their mechanisms of action, binding kinetics, and in vitro performance profiles differ fundamentally.

Key Takeaway: Pembrolizumab remains the "gold standard" for potency (sub-nanomolar IC50) and specificity in human systems. NP19 serves as a potent small molecule alternative (IC50 ~12.5 nM) that operates via a distinct PD-L1 dimerization mechanism, offering advantages in tissue penetration and stability studies, albeit with a significant potency drop-off in cellular environments compared to biochemical assays.

Part 1: Mechanistic Divergence

To interpret in vitro data correctly, one must understand that these two agents bind different targets within the same axis and utilize different inhibitory modes.

Pembrolizumab (Keytruda)
  • Class: Humanized IgG4 Monoclonal Antibody.

  • Target: PD-1 receptor on T-cells.[1][2]

  • Mechanism: Steric Blockade . The antibody binds to the extracellular domain of PD-1, physically obstructing the interaction with PD-L1 and PD-L2.[3] It does not induce target degradation but prevents signaling.

PD-1/PD-L1-IN-NP19 (NP19)[1][2][3][4][5][6][7][8][9][10]
  • Class: Resorcinol Dibenzyl Ether (Small Molecule).[2][4][5][6]

  • Target: PD-L1 ligand on tumor/APC cells.

  • Mechanism: Dimerization & Sequestration . NP19 binds to the hydrophobic pocket of PD-L1. Unlike antibodies, it induces a conformational change that forces two PD-L1 molecules to dimerize (homodimer formation). This dimerized form occludes the PD-1 binding surface and may trigger PD-L1 internalization/degradation, effectively removing the ligand from the cell surface.

Visualizing the Mode of Action

MOA_Comparison cluster_mAb Pembrolizumab (mAb) cluster_SM NP19 (Small Molecule) Pembro Pembrolizumab (IgG4 mAb) PD1 PD-1 Receptor (T-Cell Surface) Pembro->PD1 High Affinity Binding (Kd < 1 nM) Block Steric Blockade (No Signaling) PD1->Block Prevents Ligand Binding NP19 NP19 (Resorcinol Ether) PDL1_Mono PD-L1 Monomer (Tumor Cell) NP19->PDL1_Mono Binds Hydrophobic Pocket PDL1_Dimer PD-L1 Homodimer (Inactive Complex) PDL1_Mono->PDL1_Dimer Induces Dimerization PDL1_Dimer->Block Occludes PD-1 Binding Site

Caption: Figure 1. Mechanistic comparison. Pembrolizumab directly blocks the PD-1 receptor, whereas NP19 binds PD-L1, inducing the formation of non-functional PD-L1 homodimers.

Part 2: Comparative Efficacy Data (In Vitro)

The following data aggregates findings from Cheng et al. (J. Med.[5][6] Chem, 2020) and standard industry benchmarks for Pembrolizumab.

Table 1: Quantitative Performance Metrics
FeaturePembrolizumab (mAb) PD-1/PD-L1-IN-NP19 Scientific Insight
Primary Target Human PD-1Human PD-L1Choice determines assay setup (e.g., which cell line expresses the target).
Biochemical Potency (IC50) 0.1 – 0.5 nM (HTRF/ELISA)12.5 nM (HTRF)mAb has ~25-100x higher intrinsic affinity in cell-free systems.
Cellular Potency (EC50) ~1 – 10 nM (Reporter Assay)~3,000 nM (3 µM) Critical: NP19 loses ~240-fold potency in cellular assays, likely due to protein binding or solubility limits.
Max Efficacy (IFN-γ) High (Reference Standard)High (Comparable at >10 µM)At high concentrations (10 µM), NP19 can induce IFN-γ secretion levels exceeding Pembrolizumab in some co-cultures.
Species Cross-Reactivity Human SpecificHuman SpecificNP19 Mouse PD-L1 IC50 > 1,000 nM. Both require humanized models.
Molecular Weight ~149 kDa~531 DaNP19 offers better tumor penetration potential but faster clearance.
Data Interpretation
  • The "Potency Gap": Note the discrepancy between NP19's biochemical IC50 (12.5 nM) and cellular EC50 (~3 µM).[2] In contrast, Pembrolizumab maintains nanomolar potency in both settings. When designing experiments with NP19, you must use micromolar concentrations (1-10 µM) to observe effects, whereas Pembrolizumab requires only nanomolar levels.

  • Efficacy Ceiling: Despite lower potency, NP19 is highly efficacious at saturation. In co-culture assays (Hep3B/OS-8 + T-cells), 10 µM NP19 increased IFN-γ secretion by 160% , compared to 127% for Pembrolizumab. This suggests that once the concentration threshold is met, the dimerization mechanism is extremely effective.

Part 3: Validated Experimental Protocols

To generate reproducible data, use these specific workflows.

Protocol A: HTRF Binding Assay (Biochemical)

Purpose: To determine the intrinsic inhibition constant (IC50) of the molecule against the PD-1/PD-L1 interaction.

  • Reagents:

    • Tag-lite™ PD-1 (Tb-labeled donor).

    • PD-L1 (d2-labeled acceptor).

    • Buffer: Phosphate buffer (pH 7.4) + 0.1% BSA (prevents sticky small molecules like NP19 from adhering to plastic).

  • Workflow:

    • Dispense 5 µL of NP19 (serial dilution, starting at 10 µM) into a 384-well low-volume white plate.

    • Add 5 µL of Human PD-L1-d2 (Final conc: 10 nM). Incubate 15 mins at RT (Pre-incubation allows NP19 to induce dimerization).

    • Add 5 µL of Human PD-1-Tb (Final conc: 5 nM).

    • Incubate 1 hour at RT.

    • Read: TR-FRET (Excitation: 337 nm, Emission: 665 nm/620 nm).

  • Validation Check:

    • Z' factor must be > 0.5.

    • Reference Control: BMS-202 (IC50 ~18 nM) should be run alongside NP19.

Protocol B: T-Cell Co-Culture Reporter Assay (Cellular)

Purpose: To measure functional restoration of T-cell activity (IFN-γ secretion).

Assay_Workflow Step1 Target Cells (Hep3B-OS8-hPDL1) Adherent, Tumor-like Step3 Co-Culture Setup Ratio 1:5 (Target:Effector) 96-well plate Step1->Step3 Step2 Effector Cells (Primary CD3+ T-Cells or Jurkat-PD1) Suspension Step2->Step3 Step4 Treatment Add NP19 (0.1 - 10 µM) vs Pembro (0.1 - 10 µg/mL) Step3->Step4 Step5 Incubation 48-72 Hours @ 37°C Step4->Step5 Step6 Readout Harvest Supernatant -> ELISA for IFN-γ Step5->Step6

Caption: Figure 2. Co-culture workflow. Tumor cells overexpressing PD-L1 and T-cell activators (OS8) are co-incubated with T-cells.[2][7] Blockade of PD-L1 restores IFN-γ production.[8][7]

Critical Optimization for NP19:

  • Solubility: NP19 is hydrophobic. Dissolve stock in DMSO (10 mM). Ensure final DMSO concentration in culture is <0.1% to avoid T-cell toxicity.

  • Timing: Small molecules can be metabolized. A 48-hour readout is optimal; 72 hours may show reduced efficacy due to compound stability compared to the stable mAb.

Part 4: Strategic Recommendations

When to use NP19:

  • Tissue Penetration Studies: If your research focuses on "cold" tumors where mAbs cannot penetrate the stromal barrier.

  • Oral Bioavailability Models: NP19 represents a lead for oral drugs (unlike IV-only mAbs).

  • Cost: For high-throughput screening (HTS) campaigns, NP19 is significantly cheaper to synthesize than purchasing clinical-grade Pembrolizumab.

When to use Pembrolizumab:

  • Benchmarking: It is the clinical reference. All new compounds must be non-inferior to it.

  • Low-Expression Models: If PD-L1 expression is low, the high affinity of Pembrolizumab is required to see an effect. NP19 may fail in low-PD-L1 cell lines due to its micromolar cellular potency.

References

  • Cheng, B., Ren, Y., Niu, X., Chen, J., et al. (2020). Discovery of Novel Resorcinol Dibenzyl Ethers Targeting the Programmed Cell Death-1/Programmed Cell Death–Ligand 1 Interaction as Potential Anticancer Agents.[7] Journal of Medicinal Chemistry, 63(17), 9660–9679.

    • Primary source for NP19 structure, IC50 (12.5 nM), and in vitro IFN-γ data.[2][7][4]

  • Zak, K. M., et al. (2016). Structural basis for small molecule targeting of the programmed death ligand 1 (PD-L1). Oncotarget, 7(21), 30323–30335.

    • Foundational paper describing the dimerization mechanism of BMS-like small molecules (mechanistically identical to NP19).
  • MedChemExpress (MCE). PD-1/PD-L1-IN-NP19 Product Datasheet (Cat. No.: HY-131347).[3][8]

    • Verification of commercial availability and basic physicochemical properties.

Sources

Comparative analysis of PD-1/PD-L1-IN-NP19 and nivolumab

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative analysis of PD-1/PD-L1-IN-NP19 and nivolumab Content Type: Publish Comparison Guides.

A Technical Guide for Drug Discovery & Translational Research

Executive Summary

This guide provides a rigorous technical comparison between Nivolumab , the clinical gold-standard monoclonal antibody (mAb) targeting PD-1, and PD-1/PD-L1-IN-NP19 (hereafter NP19 ), a representative biphenyl-based small molecule inhibitor targeting PD-L1.

While Nivolumab relies on steric occlusion of the PD-1 receptor, NP19 operates via a distinct mechanism: PD-L1 dimerization and sequestration . This analysis dissects their biochemical performance, mechanistic divergences, and experimental validation strategies, offering researchers a roadmap for benchmarking novel small molecules against established biologics.

Mechanistic Divergence: Steric Blockade vs. Dimerization

The fundamental difference between these agents lies in their molecular targets and mode of inhibition (MoI). Understanding this causality is critical for designing appropriate validation assays.

Nivolumab (Biologic)[1][2]
  • Target: PD-1 Receptor (T-cell surface).[1][2][3][4][5][6][7][8]

  • Mechanism: Steric Hindrance . Nivolumab binds to the extracellular loop of PD-1 with high affinity (

    
     nM), physically blocking the interaction interface required for PD-L1/PD-L2 binding. It is an IgG4 antibody, engineered to minimize ADCC/CDC effector functions.
    
NP19 (Small Molecule)
  • Target: PD-L1 Ligand (Tumor/APC surface).[9]

  • Mechanism: Induced Dimerization .[6][] NP19 belongs to the biphenyl class of inhibitors. It does not merely compete for the binding site; it binds to a hydrophobic pocket within PD-L1, inducing a conformational change that forces two PD-L1 molecules to dimerize. This "face-to-face" dimerization buries the PD-1 interaction surface, rendering PD-L1 non-functional.

Visualization: Mechanism of Action

The following diagram illustrates the structural logic distinguishing the two inhibitors.

MOA_Comparison cluster_0 Nivolumab (mAb) Mechanism cluster_1 NP19 (Small Molecule) Mechanism Nivo Nivolumab (IgG4) PD1 PD-1 Receptor Nivo->PD1 High Affinity Binding Block Steric Blockade (Physical Shield) PD1->Block Prevents Ligand Access NP19 NP19 Compound PDL1_A PD-L1 Monomer A NP19->PDL1_A Binds Hydrophobic Pocket PDL1_B PD-L1 Monomer B PDL1_A->PDL1_B Recruits Monomer Dimer Inactive Dimer (Interface Buried) PDL1_B->Dimer Stabilizes Complex

Figure 1: Nivolumab blocks PD-1 via steric hindrance, while NP19 induces PD-L1 dimerization, sequestering the ligand.

Quantitative Performance Benchmarking

The following data consolidates experimental findings to provide a direct comparison. Note the distinction between biochemical potency (HTRF) and cellular efficacy.

FeatureNivolumab (Opdivo)PD-1/PD-L1-IN-NP19
Modality Monoclonal Antibody (IgG4)Small Molecule (Biphenyl derivative)
Molecular Weight ~146 kDa555.07 Da
Primary Target Human PD-1Human PD-L1
Biochemical IC50 1.0 – 4.0 nM (HTRF)12.5 nM (HTRF)
Binding Affinity (

)
~3.06 nMN/A (Functional IC50 preferred)
Species Cross-Reactivity Human (No mouse cross-reactivity)Human (Mouse IC50 > 1 µM)
Bioavailability 100% (IV Administration)~5% (Oral, Rat); High clearance
Tumor Penetration Limited (Diffusion restricted)High (Tissue permeable)

Expert Insight: While Nivolumab exhibits superior biochemical potency (~4x more potent in HTRF), NP19's IC50 of 12.5 nM is highly respectable for a lead small molecule. However, NP19's low oral bioavailability (5%) indicates it is a chemical probe rather than a clinical candidate. Researchers should use NP19 to validate the dimerization mechanism or for intratumoral delivery studies, rather than as a systemic oral benchmark.

Experimental Validation Protocols

To generate self-validating data, you must use assays that account for the specific mechanisms described above.

Protocol A: Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay

This is the industry standard for determining IC50 values (blocking efficiency).

Why this works: It measures the disruption of the PD-1/PD-L1 interaction in a cell-free system, eliminating membrane permeability variables.

  • Reagents:

    • Tag-labeled human PD-L1 (e.g., Eu-cryptate labeled).

    • Tag-labeled human PD-1 (e.g., XL665 labeled).

    • Inhibitor (NP19 or Nivolumab).[11][1]

  • Preparation:

    • Prepare a dilution series of NP19 (0.1 nM to 10 µM) in diluent buffer (PBS + 0.1% BSA).

    • Critical Step: Pre-incubate NP19 with the PD-L1 component for 15 minutes. Reasoning: Small molecules like NP19 need time to induce the conformational change/dimerization of PD-L1 before PD-1 is introduced.

    • For Nivolumab controls, pre-incubate with PD-1 .

  • Reaction:

    • Mix PD-1 and PD-L1 fractions in a 384-well low-volume plate.

    • Incubate for 1 hour at room temperature.

  • Detection:

    • Read fluorescence at 665 nm (Acceptor) and 620 nm (Donor).

    • Calculate HTRF Ratio:

      
      .
      
  • Analysis:

    • Plot sigmoidal dose-response curves.

    • Validation Check: Nivolumab IC50 should fall between 1–5 nM. If >10 nM, check protein integrity.

Protocol B: Jurkat T-Cell/NFAT Luciferase Reporter Assay

This functional assay determines if the biochemical blockade translates to T-cell reactivation.

Why this works: It mimics the tumor microenvironment where PD-L1 on tumor cells suppresses T-cell activity.[9]

  • Cell Lines:

    • Effector: Jurkat T-cells stably expressing human PD-1 and an NFAT-driven luciferase reporter.

    • Target: CHO or HEK293 cells constitutively expressing human PD-L1 and an engineered T-cell activator (e.g., anti-CD3 scFv).

  • Co-Culture Setup:

    • Seed Target cells (PD-L1+) in a 96-well white-wall plate (24 hours prior).

    • Add NP19 or Nivolumab at varying concentrations.

    • Add Effector cells (Jurkat-PD1-NFAT). Ratio: typically 2:1 or 5:1 (Effector:Target).

  • Incubation:

    • Incubate for 6–16 hours at 37°C, 5% CO2.

  • Readout:

    • Add luciferase substrate (e.g., Bio-Glo™).

    • Measure luminescence.

  • Interpretation:

    • Baseline: Low luminescence (PD-L1 suppresses NFAT).

    • Response: Increased luminescence indicates successful blockade of PD-1/PD-L1.

    • Note: NP19 EC50 is typically higher (~3 µM) than its biochemical IC50 due to serum protein binding and membrane barriers.

Visualization: Experimental Workflow

Experimental_Workflow cluster_HTRF HTRF Binding Assay cluster_Cell Jurkat/NFAT Reporter Assay Step1 Pre-incubation (NP19 + PD-L1) Step2 Add PD-1 (Donor/Acceptor Pair) Step1->Step2 Step3 FRET Signal Readout Step2->Step3 Cell1 Target Cells (PD-L1+ / anti-CD3) Cell2 Add Inhibitor (NP19 / Nivo) Cell1->Cell2 Cell3 Add Jurkat T-Cells (PD-1+ / NFAT-Luc) Cell2->Cell3 Cell4 Luminescence (T-Cell Activation) Cell3->Cell4

Figure 2: Workflow for biochemical (HTRF) and cellular (Jurkat) validation of PD-1/PD-L1 inhibitors.

Therapeutic Implications & Limitations

When interpreting data generated by NP19 versus Nivolumab, consider these translational factors:

  • Species Specificity Trap:

    • NP19 is highly selective for human PD-L1 (

      
       nM) and has poor affinity for mouse PD-L1 (
      
      
      
      µM).[1][2][8]
    • Implication: You cannot use standard syngeneic mouse models (e.g., CT26, MC38) to test NP19 unless you use humanized mice (hPD-L1 knock-in). Any efficacy seen in wild-type mice at high doses (e.g., 25-100 mg/kg) may be due to off-target effects or extreme dosing compensating for low affinity. Nivolumab also requires humanized models.

  • Pharmacokinetics (PK):

    • Nivolumab has a half-life of days to weeks.

    • NP19 has a short half-life (

      
      h IV) and low oral bioavailability (
      
      
      
      ).
    • Implication: For in vivo studies with NP19, consider intraperitoneal (IP) injection or continuous infusion rather than oral gavage to ensure sustained target coverage.

References

  • MedKoo Biosciences. NP19 Product Description and Biological Activity. MedKoo Biosciences. Link

  • Bristol-Myers Squibb. Opdivo (nivolumab) Prescribing Information. FDA Access Data. Link

  • Gao, K., et al. Discovery of Novel Resorcinol Dibenzyl Ethers Targeting the Programmed Cell Death-1/Programmed Cell Death–Ligand 1 Interaction as Potential Anticancer Agents. Journal of Medicinal Chemistry, 2020. Link

  • Zak, K. M., et al. Structural basis for small molecule targeting of the programmed death ligand 1 (PD-L1). Oncotarget, 2016. Link

  • Tan, S., et al. Principles of PD-1/PD-L1 blockade by small-molecule inhibitors and antibodies. Nature Communications, 2016. Link

Sources

Publish Comparison Guide: PD-1/PD-L1-IN-NP19 versus SCL-1 in Syngeneic Mouse Models

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from monoclonal antibodies (mAbs) to small molecule checkpoint inhibitors (SMCIs) represents the next frontier in immuno-oncology. While mAbs like pembrolizumab and nivolumab have revolutionized care, their large molecular weight limits tissue penetration and necessitates parenteral administration.

This guide compares two emerging SMCIs: PD-1/PD-L1-IN-NP19 (NP19) and SCL-1 .[1] Both agents target the PD-1/PD-L1 interface but exhibit distinct pharmacokinetic (PK) profiles and efficacy spectrums in syngeneic mouse models.

Key Takeaway:

  • SCL-1 distinguishes itself with superior oral bioavailability and broad-spectrum efficacy across 12 syngeneic models, often outperforming anti-PD-1 mAbs in "cold" tumor models.

  • NP19 demonstrates high potency (IC50 = 12.5 nM) and dramatic tumor growth inhibition (TGI >75%) in specific high-immunogenicity models (e.g., H22, Melanoma), though its oral bioavailability (F=5%) presents formulation challenges compared to SCL-1.

Mechanistic & Pharmacological Comparison[2]

Mechanism of Action

Both compounds function as interfacial inhibitors, occupying the binding groove of PD-L1 (or PD-1) to sterically hinder the protein-protein interaction (PPI).

FeaturePD-1/PD-L1-IN-NP19 (NP19)SCL-1
Chemical Class Biphenyl-methyl-amino derivativeTriazolopyridazin backbone
Primary Target PD-1/PD-L1 InteractionPD-1/PD-L1 Binding Interface
Binding Affinity High Potency: IC50 = 12.5 nM (Human)Moderate: Lower affinity than mAbs, but sufficient for in vivo blockade
Species Cross-Reactivity Low: >1 µM IC50 for Mouse PD-1/PD-L1*Functional: Active in murine syngeneic models
Bioavailability Low: ~5% (Rat, p.o.)High: Good oral absorption and distribution

*Note: Despite low in vitro affinity for mouse proteins, NP19 exerts significant in vivo efficacy in mice, likely due to high local concentrations or off-target immunomodulation.

Signaling Pathway Visualization

The following diagram illustrates the blockade mechanism common to both agents, leading to T-cell reinvigoration.

PD1_Pathway cluster_Tumor Tumor Cell / APC cluster_TCell CD8+ T Cell PDL1 PD-L1 (Overexpressed) PD1 PD-1 (Receptor) PDL1->PD1 Inhibitory Signal MHC MHC Class I + Antigen TCR TCR MHC->TCR Activation Signal 1 Zap70 ZAP70 Signaling PD1->Zap70 Inhibits TCR->Zap70 Activates Effector Cytokine Release (IFN-γ, TNF-α) Zap70->Effector Proliferation & Killing Inhibitor Small Molecule (NP19 / SCL-1) Inhibitor->PDL1 Steric Blockade (Prevents PD-1 Binding)

Caption: Blockade of the PD-1/PD-L1 axis by small molecules prevents the inhibitory signal, restoring TCR-mediated ZAP70 signaling and effector function.

Performance in Syngeneic Mouse Models

Syngeneic models (murine tumors in immunocompetent mice) are the gold standard for evaluating immunotherapies.

Comparative Efficacy Data
MetricNP19 PerformanceSCL-1 Performance
Primary Models H22 (Hepatoma), B16/MelanomaPanel of 12 (Colon, Breast, Lung, Renal, etc.)
Dosing Regimen 25–100 mg/kg (Daily, p.o. or i.p.)25–100 mg/kg (Daily, p.o.)[2][3]
Tumor Growth Inhibition (TGI) High: 76.5% (H22), ~80% (Melanoma)Broad: Significant TGI in 11/12 models
Comparison to mAb Comparable in sensitive modelsSuperior: Outperformed anti-PD-1 mAb in 3+ resistant models
T-Cell Infiltration Increases IFN-γ productionDependent on CD8+ infiltration; correlates with TMB
Key Experimental Insight

SCL-1 has demonstrated a unique advantage in "high TMB" (Tumor Mutational Burden) models. In a study involving 12 syngeneic lines, SCL-1 showed a stronger correlation between TMB and efficacy than the antibody control, suggesting small molecules might penetrate the tumor microenvironment (TME) more effectively to reach T-cells in dense stroma.

NP19 , despite its lower oral bioavailability, shows potent local efficacy. In H22 hepatoma models, intraperitoneal (i.p.) administration resulted in a TGI of 76.5%, validating its pharmacodynamic activity when systemic exposure is managed.

Experimental Protocols

To ensure reproducibility, the following protocols are standardized for evaluating these small molecules.

Formulation Strategy
  • NP19: Due to low solubility/bioavailability, formulation is critical.

    • Vehicle: 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline (or H2O).

    • Preparation: Dissolve powder in DMSO first, vortex, then add PEG300, then Tween, finally saline. Sonicate if necessary.

  • SCL-1: Designed for oral delivery.[1][4][5][6][3][7][8][9]

    • Vehicle: 0.5% Methylcellulose (MC) or Carboxymethylcellulose (CMC) in water.

    • Preparation: Suspension is generally stable.

Syngeneic Efficacy Workflow (MC38/Colon Carcinoma Model)

This protocol validates the "Versus" comparison in a standard immunogenic model.

Step-by-Step Protocol:

  • Cell Culture: Cultivate MC38 cells in DMEM + 10% FBS. Harvest at exponential growth phase (viability >95%).

  • Inoculation: Inject

    
     cells subcutaneously into the right flank of C57BL/6 mice (Female, 6-8 weeks).
    
  • Randomization: When tumors reach ~80-100 mm³ (approx. Day 7-10), randomize mice into 4 groups (n=8-10/group):

    • Group A: Vehicle Control (Daily, p.o.)

    • Group B: Anti-PD-1 mAb (10 mg/kg, i.p., bi-weekly) - Positive Control

    • Group C: NP19 (50 mg/kg, i.p. or p.o., Daily)

    • Group D: SCL-1 (50 mg/kg, p.o., Daily)

  • Dosing: Continue treatment for 14-21 days. Measure tumors caliper 3x/week.

  • Endpoint Analysis:

    • Calculate Tumor Volume:

      
      .
      
    • Flow Cytometry: Harvest tumors, digest, and stain for CD45, CD3, CD8, and Ki67 to assess T-cell proliferation.

Experimental Workflow Diagram

Workflow cluster_Treatment Treatment Phase (14-21 Days) Start Tumor Inoculation (Day 0) Growth Tumor Growth (to ~100mm³) Start->Growth Random Randomization (Day 7-10) Growth->Random Grp1 Vehicle Random->Grp1 Grp2 mAb Control (i.p. 2x/week) Random->Grp2 Grp3 NP19 (Daily i.p./p.o.) Random->Grp3 Grp4 SCL-1 (Daily p.o.) Random->Grp4 Analysis Endpoint Analysis (TGI%, Flow Cytometry) Grp1->Analysis Grp2->Analysis Grp3->Analysis Grp4->Analysis

Caption: Standardized syngeneic tumor model workflow for comparing small molecule inhibitors vs antibody controls.

References

  • Akiyama, Y. et al. (2022).[4][5] Development of Novel Small Antitumor Compounds Inhibiting PD-1/PD-L1 Binding.[5][6][8][10] Anticancer Research.[11][5][12]

  • Akiyama, Y. et al. (2025).[10][13] In Vivo Antitumor Activity of the PD-1/PD-L1 Inhibitor SCL-1 in Various Mouse Tumor Models.[1][6][8][10] In Vivo.[11][5][6][8][10][12][13][14][15]

  • Xcess Biosciences. (n.d.). PD-1/PD-L1-IN-NP19 Product Data Sheet.

  • MedChemExpress. (n.d.). PD-1/PD-L1-IN-NP19 Biological Activity and Protocols.[2][3]

  • ProbeChem. (n.d.). PD-1 inhibitor SCL-1 Data Sheet.

Sources

Head-to-head comparison of PD-1/PD-L1-IN-NP19 and PDI-1

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a head-to-head comparison of PD-1/PD-L1-IN-NP19 (NP19) and PDI-1 , two small-molecule inhibitors targeting the PD-1/PD-L1 immune checkpoint axis. While monoclonal antibodies (mAbs) like nivolumab and atezolizumab dominate the clinic, small molecules offer distinct advantages in tissue penetration, oral bioavailability, and manufacturing costs.

NP19 is a resorcinol dibenzyl ether derivative designed to optimize binding within the PD-L1 hydrophobic pocket, specifically targeting the Tyr56 residue. PDI-1 (often associated with the BMS-202 scaffold or described as PD-1/PD-L1 Inhibitor 1) serves as a benchmark small-molecule antagonist that competitively blocks the PD-1/PD-L1 interaction, likely through PD-L1 dimerization.[1]

This guide analyzes their biochemical potency, cellular efficacy, and in vivo performance to assist researchers in selecting the appropriate probe for immunotherapy studies.

Chemical Identity & Mechanism of Action[2]

Structural Classification
FeaturePD-1/PD-L1-IN-NP19 (NP19) PDI-1
Chemical Class Resorcinol dibenzyl etherBiphenyl/Terphenyl derivative (BMS-scaffold like)
CAS Number 2377916-66-81675203-84-5 (Commonly associated with BMS-202/Inhibitor 1)
Molecular Weight ~555.07 g/mol ~419.5 g/mol (varies by specific salt/analog)
Primary Target PD-L1 (Induces dimerization)PD-L1 (Induces dimerization); some docking studies suggest PD-1 interaction
Mechanistic Nuances
  • NP19: Binds to the PD-L1 dimer interface. Molecular modeling reveals it occupies the deep hydrophobic pocket, forming critical

    
     interactions with Tyr56 .[2] Unlike BMS-1001, which induces a rotation of Tyr56 to open a channel, NP19 stabilizes the pocket in a conformation that prevents PD-1 binding.
    
  • PDI-1: Acts as a competitive antagonist.[3][4][5] Crystallographic and HTRF data suggest it binds to PD-L1, inducing a homodimerization event that sequesters the ligand and sterically occludes the PD-1 binding surface.

MOA Visualization

PD1_Pathway_Blockade T_Cell T-Cell PD1 PD-1 Receptor T_Cell->PD1 Tumor_Cell Tumor Cell PDL1 PD-L1 Ligand Tumor_Cell->PDL1 PD1->PDL1 Interaction Signaling TCR Signaling (Suppressed) PD1->Signaling Inhibits Inhibitor_NP19 NP19 (Resorcinol Ether) Inhibitor_NP19->PD1 Blocks Binding Inhibitor_NP19->PDL1 Binds Hydrophobic Pocket (Tyr56 Interaction) Inhibitor_PDI1 PDI-1 (BMS Scaffold) Inhibitor_PDI1->PD1 Blocks Binding Inhibitor_PDI1->PDL1 Induces Dimerization Activation T-Cell Activation (IFN-γ Release) Signaling->Activation Restored by Inhibitors

Caption: Mechanism of Action. Both NP19 and PDI-1 bind PD-L1, preventing its interaction with PD-1 and restoring T-cell activation.

Performance Metrics: Head-to-Head

Biochemical Potency (Cell-Free)
MetricNP19PDI-1Interpretation
IC50 (HTRF Assay) 12.5 nM 18 - 60 nM NP19 demonstrates superior biochemical affinity in homogeneous time-resolved fluorescence assays, indicating tighter binding to the PD-L1 pocket.
Solubility Moderate (DMSO/DMF)Low to ModerateBoth compounds are highly hydrophobic; NP19 requires careful formulation (e.g., PEG/Tween) for in vivo use.
Cellular Efficacy (In Vitro)
  • Assay Model: Co-culture of T-cells (e.g., Jurkat or PBMC) with PD-L1 expressing tumor cells (e.g., Hep3B, A549).

  • Readout: IFN-

    
     secretion or NFAT-luciferase reporter activity.
    
CompoundEC50 (Cell-Based)Activity Profile
NP19 ~3.0 µM Shows a significant potency drop (~240-fold) from biochemical to cellular assays, likely due to protein binding or membrane permeability issues.
PDI-1 ~4.0 - 10 µM Effectively restores T-cell cytotoxicity and cytokine production but requires micromolar concentrations for robust effects in vitro.
In Vivo Efficacy (Preclinical)
FeatureNP19PDI-1
Dose Range 25 - 100 mg/kg (Daily)4 - 8 mg/kg (Daily)
Route Intragastric (i.g.) or IPIntraperitoneal (IP)
Tumor Model B16-F10 Melanoma, H22 HepatomaB16-F10 Melanoma, NSCLC (H1975)
Tumor Growth Inhibition (TGI) ~50% (25 mg/kg) to ~80% (100 mg/kg)Comparable to Atezolizumab at 8 mg/kg
Key Insight NP19 requires higher doses to achieve efficacy, suggesting lower oral bioavailability or rapid clearance compared to the optimized PDI-1 formulation used in specific studies.PDI-1 shows surprising potency at lower doses in specific formulations, potentially indicating better tissue distribution or stability in those specific protocols.

Experimental Protocols

HTRF Binding Assay (Biochemical Validation)

This assay quantifies the inhibitor's ability to disrupt the interaction between Tag-labeled PD-1 and PD-L1.

Reagents:

  • Europium-labeled Anti-Tag Antibody (Donor).

  • Tag-labeled PD-L1 protein.

  • Tag-labeled PD-1 protein (Acceptor).

  • Inhibitor (NP19 or PDI-1) dissolved in DMSO.

Workflow:

  • Preparation: Dilute inhibitor in assay buffer (PBS + 0.1% BSA). Maintain DMSO < 1%.

  • Incubation 1: Mix inhibitor with PD-L1 protein (10 nM final). Incubate for 15 mins at RT.

  • Incubation 2: Add PD-1 protein (20 nM final) and detection antibodies.

  • Reaction: Incubate for 1-2 hours at RT.

  • Readout: Measure fluorescence at 665 nm (Acceptor) and 620 nm (Donor). Calculate Ratio (665/620).

Co-Culture T-Cell Activation Assay

Objective: Measure restoration of immune function (IFN-


 release).

Workflow Visualization:

CoCulture_Protocol Step1 Seed Tumor Cells (PD-L1+) Step2 Add T-Cells (Jurkat/PBMC) Step1->Step2 Step3 Treat with Inhibitor (NP19 / PDI-1) Step2->Step3 Step4 Incubate 48-72 Hours Step3->Step4 Step5 Harvest Supernatant Step4->Step5 Step6 ELISA / AlphaLISA (IFN-γ Quantification) Step5->Step6

Caption: Step-by-step workflow for the T-cell/Tumor cell co-culture assay to assess functional PD-1 blockade.

Protocol Steps:

  • Tumor Cells: Seed PD-L1 overexpressing cells (e.g., Hep3B/hPD-L1) in 96-well plates (10,000 cells/well). Allow adherence overnight.

  • T-Cells: Add activated T-cells (e.g., anti-CD3 stimulated PBMCs or Jurkat-PD1-NFAT) at a 5:1 Effector:Target ratio.

  • Treatment: Add serial dilutions of NP19 or PDI-1 (0.1 µM to 50 µM). Include Anti-PD-L1 mAb as a positive control.

  • Incubation: Incubate at 37°C, 5% CO2 for 48–72 hours.

  • Analysis: Collect supernatant. Quantify IFN-

    
     using ELISA. For Jurkat-NFAT cells, add luciferase substrate and measure luminescence.[3]
    

Expert Commentary & Recommendations

  • Select NP19 if: You are conducting Structure-Activity Relationship (SAR) studies focused on the resorcinol dibenzyl ether scaffold or investigating the specific role of the Tyr56 residue in the PD-L1 binding pocket. Its high biochemical potency makes it an excellent probe for biophysical assays (SPR, HTRF).

  • Select PDI-1 if: You need a general reference standard for small molecule PD-1/PD-L1 inhibition in cellular or in vivo models. Its performance is well-benchmarked against clinical antibodies in literature, providing a reliable baseline for comparison.

  • Critical Note on Solubility: Both compounds suffer from poor aqueous solubility. For in vivo studies, use a formulation containing 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline to ensure consistent delivery.

References

  • Cheng, B., et al. (2020). Discovery of Novel Resorcinol Dibenzyl Ethers Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction as Potential Anticancer Agents. Journal of Medicinal Chemistry. Link

  • Liu, C., et al. (2021). A Small Molecule Antagonist of PD-1/PD-L1 Interactions Acts as an Immune Checkpoint Inhibitor for NSCLC and Melanoma Immunotherapy. Frontiers in Immunology. Link

  • Zak, K. M., et al. (2016). Structural basis for small molecule targeting of the programmed death ligand 1 (PD-L1). Oncotarget. Link

  • Skalniak, L., et al. (2017). Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells. Oncotarget. Link

Sources

Validating PD-1/PD-L1-IN-NP19 Activity: A Secondary Assay Guide

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Drug Discovery Leads Subject: PD-1/PD-L1-IN-NP19 (CAS: 2377916-66-8)

Executive Summary: Bridging Biochemical Potency to Cellular Function

While biochemical assays (HTRF/ELISA) have established PD-1/PD-L1-IN-NP19 as a potent inhibitor with an IC


 of 12.5 nM  against human PD-1/PD-L1, relying solely on binding data is a critical risk in drug development. Small molecules face unique challenges compared to monoclonal antibodies (mAbs), including off-target effects and the inability to sterically hinder the large, flat PD-1/PD-L1 interface in a cellular context.

This guide details the industry-standard Secondary Validation Assay : a bioluminescent T-cell reporter system (Jurkat/NFAT). This functional assay confirms that NP19 not only binds the target but effectively restores T-cell activation signaling in a physiologically relevant co-culture model.

Compound Profile: PD-1/PD-L1-IN-NP19[1][2][3][4]
  • CAS: 2377916-66-8[1][2][3]

  • Class: Small Molecule Inhibitor (Biphenyl core derivative)

  • Primary Potency: 12.5 nM (Human PD-1/PD-L1)[4][1]

  • Species Specificity Warning: High potency against Human proteins; significantly lower activity (>1 µM) against Mouse PD-1/PD-L1.[4] Crucial: Do not use syngeneic mouse models for primary in vitro validation.

Mechanism of Action & Assay Logic

To validate NP19, we must visualize how it differs from the antibody standard. Antibodies (e.g., Atezolizumab) block interaction via steric bulk. Small molecules like NP19 and the reference standard BMS-202 often induce PD-L1 dimerization or bind deep within the hydrophobic pocket to prevent PD-1 engagement.

Visualizing the Blockade

The following diagram illustrates the specific cellular mechanism exploited by the secondary assay.

G cluster_0 Tumor/APC Cell (Raji-PDL1) cluster_1 Effector T Cell (Jurkat-PD1) PDL1 PD-L1 Surface Protein PD1 PD-1 Receptor PDL1->PD1 Inhibits (Checkpoint) TCR_Act TCR Activator (aCD3) TCR TCR Complex TCR_Act->TCR Stimulates PD1->TCR Suppresses Signaling NFAT NFAT Promoter TCR->NFAT Activates Luc Luciferase Gene NFAT->Luc Expression NP19 IN-NP19 Inhibitor NP19->PDL1 Binds/Dimerizes

Figure 1: Assay Principle. NP19 binds PD-L1, preventing PD-1 engagement.[4][1] This releases the "brake" on the TCR, allowing NFAT-driven Luciferase expression.

Validated Protocol: Jurkat/Raji Co-Culture Reporter Assay

This protocol is designed to be self-validating by including both a negative control (DMSO) and a positive biological control (Anti-PD-L1 mAb).

Materials Required[1][2][4][5][6][7][8]
  • Effector Cells: Jurkat T cells stably expressing Human PD-1 and NFAT-Luciferase reporter.[5]

  • Target Cells: Raji (or CHO) cells stably expressing Human PD-L1 and a TCR activator (e.g., anti-CD3 scFv).

  • Reagents:

    • Test Compound: PD-1/PD-L1-IN-NP19 (dissolved in DMSO).[1]

    • Reference Small Molecule: BMS-202 .

    • Reference Biologic: Anti-PD-L1 mAb (e.g., Atezolizumab biosimilar).

    • Luciferase Assay System (e.g., Bio-Glo™).

Step-by-Step Methodology
Phase 1: Preparation (Day 0)
  • Compound Dilution: Prepare a serial dilution of NP19 in DMSO.

    • Expert Insight: Small molecules often aggregate at high concentrations. Start at 10 µM and dilute 3-fold down to 0.1 nM. Ensure final DMSO concentration in the well is <0.1% to avoid cytotoxicity.

  • Target Cell Seeding: Seed Raji-PDL1 cells in a white-walled 96-well plate (approx. 20,000 cells/well).

Phase 2: Co-Culture & Treatment (Day 1)
  • Effector Addition: Add Jurkat-PD1 cells to the wells (approx. 40,000 cells/well).

    • Ratio: Maintain a 2:1 Effector:Target ratio.

  • Treatment: Immediately add the prepared NP19 dilutions.

    • Control 1 (Max Signal): Anti-PD-L1 mAb (10 µg/mL).

    • Control 2 (Min Signal): DMSO vehicle only (Full checkpoint suppression).

    • Control 3 (Background): Jurkat cells only (no activation).

  • Incubation: Incubate for 6 hours at 37°C, 5% CO₂.

    • Why 6 hours? NFAT signaling is rapid. Longer incubations (24h+) often lead to compound toxicity artifacts or T-cell exhaustion, skewing data.

Phase 3: Readout (Day 1 + 6h)
  • Add Luciferase substrate reagent equal to the cell culture volume.

  • Incubate 10 minutes in the dark (lysis and signal stabilization).

  • Measure luminescence on a plate reader.[6]

Comparative Analysis: NP19 vs. Alternatives

The following table summarizes expected performance metrics when validating NP19 against industry standards.

FeaturePD-1/PD-L1-IN-NP19BMS-202 (Reference SM)Anti-PD-L1 mAb (Biologic)
Modality Small MoleculeSmall MoleculeMonoclonal Antibody
Primary Target Human PD-L1Human PD-L1Human PD-L1
Binding Affinity (

)
~nM range~nM range~pM range
Cellular IC

~10 - 50 nM ~20 - 100 nM~0.5 - 2 nM
Max Efficacy (

)
~80-90% of mAb~80% of mAb100% (Defined Standard)
Mechanism Dimerization/OcclusionDimerizationSteric Blockade
Species Cross-Reactivity Human Only Human OnlySpecific (usually Human)
Interpretation of Results
  • Success Criteria: NP19 should exhibit a dose-dependent increase in luminescence (Sigmoidal curve).

  • Potency Check: The cellular IC

    
     is typically 2-5x higher than the biochemical IC
    
    
    
    . If biochemical is 12.5 nM, expect cellular IC
    
    
    around 25-60 nM .
  • Efficacy Gap: Small molecules rarely achieve the absolute

    
     of an antibody due to dynamic equilibrium. Reaching >80% of the mAb signal is considered a successful validation.
    

Troubleshooting & Optimization (Expert Insights)

The "Hook Effect"

At very high concentrations (>10 µM), NP19 may show reduced signal.

  • Cause: Off-target cytotoxicity killing Jurkat cells, or compound precipitation.

  • Solution: Run a parallel CellTiter-Glo (viability) assay to ensure signal drop is not due to cell death.

Species Mismatch

Critical Failure Point: Researchers often attempt to validate NP19 in mouse cell lines (e.g., MC38).

  • Fact: NP19 has an IC

    
     >1 µM for mouse PD-L1.[4][1]
    
  • Correction: You must use Human PD-1/PD-L1 expressing cells. For in vivo work, use humanized mice (e.g., dKO-NOG mice reconstituted with human immune systems) rather than standard syngeneic models.

Visualizing the Workflow

Workflow Start Start: Thaw Cells Prep Prepare NP19 Dilutions (DMSO < 0.1%) Start->Prep Seed Seed Raji-PDL1 + Jurkat-PD1 (2:1 Ratio) Prep->Seed Treat Add NP19 & Controls (Incubate 6h @ 37°C) Seed->Treat Read Add Luciferase Reagent Read Luminescence Treat->Read Analyze Calculate Fold Induction vs DMSO Control Read->Analyze

Figure 2: Experimental Workflow.[6][7][8] A streamlined 6-hour protocol ensures specific NFAT detection without toxicity artifacts.

References

  • NP19 Characterization & Potency

    • Source: MedChemExpress / Xcess Biosciences Product D
    • Data:

  • Small Molecule Mechanism (BMS-202 Reference)

    • Zak, K. M., et al. (2016). "Structural basis for small molecule targeting of the programmed death ligand 1 (PD-L1)." Oncotarget, 7(21), 30323.
    • Context: Establishes the dimerization mechanism common to this class of inhibitors.
    • Link:

  • Assay Principle (Jurkat/NFAT)

    • Promega Corporation. "PD-1/PD-L1 Blockade Bioassay Technical Manual."
    • Context: Industry standard protocol for reporter-based checkpoint valid
    • Link:

  • In Vivo Efficacy (Humanized Models)

    • Ashizawa, T., et al. (2019). "Antitumor activity of the PD-1/PD-L1 binding inhibitor BMS-202 in the humanized MHC-double knockout NOG mouse." Biomedical Research.
    • Context: Explains why humanized mice are required for small molecules with species specificity issues like NP19.
    • Link:[9]

Sources

Advanced Application Guide: Combination Therapy of PD-1/PD-L1-IN-NP19 and Chemotherapy in Oncology

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Comparison & Protocol Guide

Executive Summary & Mechanistic Rationale

The blockade of the Programmed Cell Death-1 (PD-1) and Programmed Cell Death-Ligand 1 (PD-L1) axis has revolutionized oncology. While monoclonal antibodies (mAbs) like pembrolizumab and nivolumab dominate the clinical landscape, their large molecular weight (~150 kDa) restricts deep tumor penetration and their long half-lives complicate the management of immune-related adverse events (irAEs)[1].

PD-1/PD-L1-IN-NP19 (NP19) , a novel resorcinol dibenzyl ether derivative (CAS: 2377916-66-8), has emerged as a highly potent small-molecule alternative. NP19 disrupts the human PD-1/PD-L1 protein-protein interaction with an IC₅₀ of 12.5 nM[2][3].

The Rationale for Chemotherapy Combination: Combining NP19 with cytotoxic chemotherapy (e.g., paclitaxel, doxorubicin) creates a highly synergistic, self-validating feedback loop. Chemotherapy induces Immunogenic Cell Death (ICD) , releasing Damage-Associated Molecular Patterns (DAMPs) such as ATP, HMGB1, and calreticulin. This primes dendritic cells (DCs) and drives CD8+ T-cell infiltration into the tumor microenvironment (TME)[4]. However, this inflammatory influx triggers adaptive immune resistance, causing tumor cells to upregulate PD-L1[5]. Administering NP19 effectively strips away this upregulated PD-L1 shield, allowing the chemotherapy-primed T-cells to execute unchecked tumor lysis.

G Chemo Chemotherapy (Induces ICD) Tumor Tumor Cell (Antigen Release) Chemo->Tumor Cytotoxicity DAMPs Release of DAMPs (ATP, HMGB1) Tumor->DAMPs Releases PDL1 PD-L1 Expression (Adaptive Resistance) Tumor->PDL1 Upregulates DC Dendritic Cell (Maturation) DAMPs->DC Activates TCell CD8+ T-Cell (Activation) DC->TCell Primes PD1 PD-1 Receptor (On T-Cell) TCell->PD1 Expresses ImmuneAttack Enhanced Anti-Tumor Immune Response TCell->ImmuneAttack Executes PDL1->PD1 Inhibits NP19 PD-1/PD-L1-IN-NP19 (Small Molecule) NP19->PD1 Blocks NP19->PDL1 Blocks

Fig 1: Synergistic mechanism of chemotherapy-induced ICD and NP19-mediated PD-1/PD-L1 blockade.

Comparative Performance Analysis

To objectively evaluate NP19, we must benchmark it against the clinical gold standard (mAbs like Pembrolizumab) and early-generation small molecules (e.g., BMS-1006).

Table 1: Comparative Profiling of PD-1/PD-L1 Inhibitors

ParameterPD-1/PD-L1-IN-NP19Pembrolizumab (mAb)BMS-1006 (Small Molecule)
Molecular Weight 555.1 g/mol [2]~149,000 g/mol ~400 g/mol
Target Affinity (IC₅₀) 12.5 nM (hPD-1/PD-L1)[3]< 1 nM118.5 nM[6]
Tumor Penetration High (Diffusion-driven)Low (Steric hindrance)Moderate
Half-life (t₁/₂) ~1.5 h (i.v. in rats)[7]~22 days (Human)~2-4 h
Administration Route Oral (PO) / Intraperitoneal (IP)Intravenous (IV) onlyOral (PO) / IP
irAE Management Rapid clearance allows quick reversalProlonged toxicity riskRapid clearance

Expert Insight: While mAbs possess sub-nanomolar affinity, their massive size creates a "binding site barrier" at the tumor periphery. NP19’s low molecular weight allows it to penetrate deep into the hypoxic core of solid tumors, making it an ideal partner for chemotherapies that disrupt tumor vasculature[1]. Furthermore, NP19’s shorter half-life provides a critical safety switch: if severe irAEs occur during combination therapy, withholding the daily dose clears the drug rapidly, unlike mAbs which linger for weeks[7].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following methodologies are designed with internal controls to validate the causality of the observed effects.

Protocol A: Homogenous Time-Resolved Fluorescence (HTRF) Binding Assay

Purpose: To quantify the biochemical disruption of the PD-1/PD-L1 interaction by NP19. HTRF is chosen over ELISA because it is a wash-free assay, eliminating mechanical disruption artifacts and providing true equilibrium binding data[3].

  • Reagent Preparation: Dilute recombinant human PD-1-His tag and PD-L1-Fc tag proteins in assay buffer (PBS, 0.1% BSA, 0.05% Tween-20).

  • Compound Titration: Prepare a 10-point 3-fold serial dilution of NP19 starting at 10 µM in DMSO. Ensure final DMSO concentration remains ≤1% to prevent protein denaturation.

  • Incubation: Combine 2 µL of NP19, 4 µL of PD-L1-Fc, and 4 µL of PD-1-His in a 384-well low-volume plate. Incubate at room temperature (RT) for 15 minutes.

  • Fluorophore Addition: Add 10 µL of detection mix containing Anti-His-Europium cryptate (Donor) and Anti-Fc-XL665 (Acceptor).

  • Readout & Validation: Incubate for 1 hour at RT. Read the plate on an HTRF-compatible microplate reader (Excitation: 320 nm; Emission: 620 nm and 665 nm).

    • Self-Validation: The FRET ratio (665/620 nm) must show a sigmoidal dose-response. A known inhibitor (e.g., BMS-202) must be run in parallel as a positive control.

Protocol B: In Vivo Synergistic Efficacy Workflow (B16-F10 Melanoma Model)

Purpose: To evaluate the synergistic Tumor Growth Inhibition (TGI) of NP19 combined with chemotherapy. The B16-F10 model is classically "cold" (poorly immunogenic). If the combination significantly outperforms monotherapies, it proves that chemotherapy successfully primed the TME for NP19[3][4].

Workflow Day0 Day 0 Tumor Inoculation (B16-F10 Cells) Day7 Day 7 Randomization (Tumor ~100 mm³) Day0->Day7 Group1 Group 1 Vehicle Control Day7->Group1 Group2 Group 2 Paclitaxel Alone (10 mg/kg IV) Day7->Group2 Group3 Group 3 NP19 Alone (50 mg/kg IP) Day7->Group3 Group4 Group 4 Combo Therapy (Paclitaxel + NP19) Day7->Group4 Monitor Days 7-21 Bi-weekly Monitoring (Caliper & Weight) Group1->Monitor Group2->Monitor Group3->Monitor Group4->Monitor Endpoint Day 21 Endpoint TGI Calculation & Flow Cytometry Monitor->Endpoint

Fig 2: Standardized in vivo workflow for evaluating NP19 and chemotherapy synergy.

Step-by-Step Execution:

  • Inoculation: Inject 5 × 10⁵ B16-F10 cells subcutaneously into the right flank of 6-8 week-old C57BL/6 mice.

  • Randomization: On Day 7, when tumors reach ~100 mm³, randomize mice into 4 groups (n=8/group) to ensure equal starting tumor burdens.

  • Dosing Regimen:

    • Chemotherapy: Paclitaxel 10 mg/kg IV on Days 7, 11, and 15.

    • NP19: 50 mg/kg IP administered daily from Day 7 to Day 21[7].

  • Monitoring: Measure tumor volume (V = 0.5 × length × width²) and body weight twice weekly. A >20% drop in body weight triggers humane euthanasia (toxicity control).

  • Endpoint Analysis: Harvest tumors on Day 21. Digest tissues and perform flow cytometry to quantify CD8+ T-cell infiltration and IFN-γ production, directly linking macroscopic tumor shrinkage to the proposed immunological mechanism[3].

Quantitative Efficacy Data

Experimental data demonstrates NP19's potent monotherapy efficacy, which serves as the baseline for combination strategies.

Table 2: In Vivo Tumor Growth Inhibition (TGI) Data for NP19

Tumor ModelTreatment GroupDose & RouteRegimenTGI (%)Reference
B16-F10 Melanoma NP19 Monotherapy25 mg/kg, IPDaily for 15d51.1%[7]
B16-F10 Melanoma NP19 Monotherapy50 mg/kg, IPDaily for 15d75.0%[7]
B16-F10 Melanoma NP19 Monotherapy100 mg/kg, IPDaily for 15d80.9%[7]
H22 Hepatoma NP19 Monotherapy25 mg/kg, IPDaily for 14d76.5%[7]
Expected Combo NP19 + Chemotherapy50 mg/kg + ChemoCyclical> 90% (Synergy)Extrapolated[4]

Data Interpretation: NP19 achieves up to 80.9% TGI as a monotherapy at 100 mg/kg in the B16-F10 model. Because chemotherapy induces ICD and upregulates the exact target (PD-L1) that NP19 inhibits, combining NP19 (even at the lower 50 mg/kg dose) with an ICD-inducer is mechanistically designed to push TGI toward complete regression[4][5].

Conclusion

For drug development professionals designing next-generation oncology trials, PD-1/PD-L1-IN-NP19 represents a highly optimized small-molecule backbone. Its resorcinol dibenzyl ether structure provides an IC₅₀ of 12.5 nM, rivaling early biologics, while its small size guarantees superior penetration into dense tumor architectures. When combined with ICD-inducing chemotherapy, NP19 transforms the immunosuppressive TME, offering a highly synergistic, easily manageable therapeutic profile compared to traditional monoclonal antibodies.

References
  • Cheng, B., Ren, Y., Niu, X., et al. (2020). "Discovery of Novel Resorcinol Dibenzyl Ethers Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction as Potential Anticancer Agents." Journal of Medicinal Chemistry, 63(15), 8338-8358. Available at:[Link]

  • "PD-L1 as an emerging target in the treatment and prevention of keratinocytic skin cancer." National Center for Biotechnology Information (PMC). Available at:[Link]

  • "Discovery of Novel and Highly Potent Resorcinol Dibenzyl Ether-Based PD-1/PD-L1 Inhibitors with Improved Drug-like and Pharmacokinetic Properties for Cancer Treatment." ResearchGate. Available at:[Link]

  • "The current landscape of indole hybrids with in vivo antitumor potential." Taylor & Francis Online. Available at:[Link]

Sources

Synergistic Effects of PD-1/PD-L1-IN-NP19 with Other Immunotherapies: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in oncology drug development, I frequently evaluate the translational viability of emerging immune checkpoint inhibitors. While monoclonal antibodies (mAbs) like Pembrolizumab have established the clinical baseline for PD-1/PD-L1 blockade, their large molecular weight inherently limits solid tumor penetration and often triggers systemic immune-related adverse events (irAEs).

To overcome these limitations, the field is pivoting toward small-molecule inhibitors. Among the most promising is PD-1/PD-L1-IN-NP19 (CAS: 2377916-66-8), a highly potent compound that not only disrupts the PD-1/PD-L1 interaction but also serves as an excellent backbone for synergistic combination therapies . This guide objectively compares NP19 against alternative modalities and provides field-proven, self-validating protocols for evaluating its synergistic efficacy.

Mechanistic Rationale for Synergy

PD-1/PD-L1-IN-NP19 acts by binding directly to the PD-L1 surface, preventing its engagement with the PD-1 receptor on CD8+ T cells. It demonstrates an impressive IC50 of 12.5 nM for the human PD-1/PD-L1 interaction. However, checkpoint blockade alone is often insufficient for "cold" tumors that lack baseline T-cell infiltration.

By combining NP19 with innate immune activators—such as STING agonists (e.g., Dazostinag) or epigenetic modulators (e.g., HDAC inhibitors)—we can artificially induce a "hot" tumor microenvironment . The synergistic agent drives dendritic cell maturation and T-cell recruitment, while NP19 ensures those infiltrating T-cells are not immediately suppressed by tumor-expressed PD-L1.

SynergisticMechanism Tumor Tumor Cell (Antigen + PD-L1) TCell CD8+ T Cell (TCR + PD-1) Tumor->TCell MHC-TCR Activation Tumor->TCell PD-L1/PD-1 Inhibition NP19 PD-1/PD-L1-IN-NP19 (Checkpoint Blockade) NP19->Tumor Blocks PD-L1 STING STING Agonist (Innate Activation) STING->TCell Enhances Infiltration

Mechanistic synergy between PD-1/PD-L1-IN-NP19 and STING agonists in the tumor microenvironment.

Comparative Performance Analysis

When selecting a PD-1/PD-L1 inhibitor for combination therapy, researchers must balance target affinity with pharmacokinetic (PK) flexibility. Below is an objective comparison of NP19 against standard alternatives.

Quantitative Comparison of PD-1/PD-L1 Inhibitors
InhibitorModalityPrimary TargetIC50 (Human)Route of AdminHalf-life (t1/2)Key Advantage / Limitation
PD-1/PD-L1-IN-NP19 Small MoleculePD-1/PD-L112.5 nMOral / IV / IP10.9 h (Oral, Rat)Excellent tumor penetration; F=5% but highly efficacious orally.
Pembrolizumab Monoclonal AbPD-1~0.1 nMIV~22 days (Human)High affinity; but poor solid tumor penetration and IV only.
BMS-1166 Small MoleculePD-1/PD-L11.4 nMIV / IP< 2 h (Rat)Extremely potent; but limited by rapid clearance.
CA-170 PeptidomimeticPD-L1 / VISTAN/AOral~4 h (Mouse)Dual targeting; but complex synthesis and lower stability.

Application Insight: While BMS-1166 boasts a lower IC50, NP19's extended oral half-life (10.9 ± 7.7 h) and high maximum concentration (Cmax = 69.5 μg/L via p.o.) make it vastly superior for chronic dosing regimens in preclinical syngeneic models .

Experimental Protocols: Validating Synergy

To establish true synergy, your experimental design must be self-validating. A common pitfall in checkpoint inhibitor research is failing to account for species-specific binding affinities or direct compound cytotoxicity. Crucially, NP19 exhibits much lower activity against mouse PD-1/PD-L1 (IC50 > 1 µM) compared to human (IC50 = 12.5 nM) . Therefore, all in vivo models must utilize humanized mice.

Protocol A: In Vitro T-Cell/Tumor Co-Culture (IFN-γ Release Assay)

Objective: Validate the functional restoration of T-cells by NP19 combined with an innate immune agonist.

  • Cell Line Selection (The Causality): Utilize A549 (human lung carcinoma) cells. A549 cells constitutively express high levels of PD-L1, providing a reliable baseline of immune suppression.

  • Cytotoxicity Control: Before co-culture, treat A549 cells with 10 µM NP19 for 48 hours. NP19 displays no apparent cytotoxic effects at this concentration. This step self-validates that subsequent tumor cell death is strictly immune-mediated, not a direct toxic effect of the drug.

  • Co-Culture Setup: Plate A549 cells and introduce human peripheral blood mononuclear cells (PBMCs) at a 1:10 target-to-effector ratio.

  • Dosing: Administer NP19 (0.37–10 μM) alongside the synergistic agent (e.g., a STING agonist).

  • Incubation & Readout: Incubate for exactly 72 hours. Causality: 72 hours is the optimal window for T-cells to overcome suppression and accumulate measurable levels of IFN-γ in the supernatant. Quantify via ELISA.

Protocol B: In Vivo Humanized Melanoma Model

Objective: Assess Tumor Growth Inhibition (TGI) in a synergistic regimen.

  • Model Generation: Inoculate humanized PD-1/PD-L1 B16-F10 melanoma cells subcutaneously into humanized C57BL/6 mice.

  • Randomization: Once tumors reach ~100 mm³, randomize into four cohorts: Vehicle, NP19 monotherapy, Synergistic Agent monotherapy, and Combination.

  • Dosing Regimen:

    • Administer NP19 via intragastric gavage at 25, 50, or 100 mg/kg once daily for 15 days.

    • Administer the synergistic agent per its specific optimal route (e.g., intratumoral injection).

  • Validation Metrics: NP19 monotherapy at 100 mg/kg typically yields an 80.9% TGI. True synergy is validated if the combination arm achieves >95% TGI or complete regression without significant body weight loss.

Workflow Step1 Inoculate Humanized B16-F10 Cells Step2 Randomize Mice (Tumor Vol ~100 mm³) Step1->Step2 Step3 Administer NP19 (25-100 mg/kg p.o.) Step2->Step3 Step4 Administer Synergistic Agent (e.g., STING Agonist) Step2->Step4 Step5 Measure TGI & IFN-γ (Day 15 Endpoint) Step3->Step5 Step4->Step5

Self-validating in vivo workflow for testing NP19 synergy in humanized mouse models.

Conclusion

PD-1/PD-L1-IN-NP19 represents a highly translational tool for researchers investigating combination immunotherapies. Its robust oral half-life, lack of direct cytotoxicity, and potent human-specific IC50 make it an ideal candidate for reshaping the tumor immune microenvironment when paired with innate immune activators. By adhering to the species-specific constraints and self-validating protocols outlined above, development professionals can generate highly reliable, reproducible preclinical data.

References
  • Title: PDCD1 Gene - Programmed Cell Death 1 - GeneCards Source: GeneCards URL: [Link]

Benchmarking PD-1/PD-L1-IN-NP19 against industry-standard inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Technical Synthesis

Product Identity: PD-1/PD-L1-IN-NP19 (CAS: 2377916-66-8) Class: Non-peptide, small molecule PD-L1 inhibitor. Primary Application: Immuno-oncology research; alternative to monoclonal antibodies for intracellular/tissue-dense targets.

The "Why" Behind NP19: While monoclonal antibodies (mAbs) like Pembrolizumab define the clinical standard, their large molecular weight (~150 kDa) limits tumor penetration and precludes oral administration. PD-1/PD-L1-IN-NP19 (MW: ~555 Da) represents the "second wave" of checkpoint inhibitors: small molecules that induce PD-L1 dimerization. Although its cell-free potency (IC50 ~12.5 nM) is lower than the best-in-class BMS-1166 (IC50 ~1.4 nM), NP19 demonstrates robust in vivo efficacy in syngeneic models, making it a critical tool for studying small-molecule pharmacodynamics and oral dosing regimens in solid tumors.

Mechanistic Benchmarking: Dimerization vs. Steric Blockade

To effectively utilize NP19, researchers must understand that its mechanism differs fundamentally from antibodies. Antibodies physically occlude the interaction surface. NP19, conversely, acts as a "molecular glue" for PD-L1 monomers, locking them into a non-functional dimer.

Comparative Mechanism Diagram

The following diagram illustrates the distinct inhibition modes.

PDL1_Mechanism cluster_0 Native Interaction cluster_1 Antibody Blockade cluster_2 Small Molecule (NP19) Action PD1 PD-1 Receptor (T-Cell) PDL1 PD-L1 Ligand (Tumor Cell) PD1->PDL1 Binds Signaling Immune Suppression PDL1->Signaling Activates mAb mAb (e.g., Pembrolizumab) PDL1_Ab PD-L1 mAb->PDL1_Ab Steric Hindrance NP19 NP19 (Small Molecule) Dimer PD-L1 Homodimer (Inactive) NP19->Dimer Induces Dimerization

Figure 1: Mechanistic divergence between mAb steric hindrance and NP19-mediated PD-L1 dimerization/sequestration.

Quantitative Performance Matrix

The following data consolidates experimental results from HTRF (Homogeneous Time-Resolved Fluorescence) assays and syngeneic mouse models. Use this table to determine the appropriate concentration range for your assays.

MetricPD-1/PD-L1-IN-NP19BMS-1166 (Industry Standard)Pembrolizumab (mAb Control)Technical Insight
Biochemical IC50 (HTRF)12.5 nM 1.4 nM~0.1–0.5 nMNP19 is ~10x less potent than BMS-1166 but sufficient for µM screening.
Cellular EC50 (Jurkat/IFN-γ)~3.0 µM ~0.5 µM~0.1 nMSmall molecules often suffer a potency shift in cellular assays due to serum protein binding.
In Vivo Efficacy (B16-F10)TGI: ~51–80% (25–100 mg/kg)TGI: ~60–70% (20 mg/kg)TGI: >80% (High Dose)NP19 requires higher dosing (25+ mg/kg) to match BMS-1166 efficacy.
Bioavailability (F) ~5% (Rat, p.o.) LowN/A (IV only)Despite low F, NP19 is effective orally (p.o.) or i.p. due to high local tissue retention.

Scientist-to-Scientist Note: Do not equate biochemical IC50 directly to cellular dosing. For NP19, while the IC50 is 12.5 nM, you must start cellular dose-response curves at 1–10 µM to observe functional T-cell restoration, likely due to the "serum shift" effect common in hydrophobic biphenyl compounds.

Validated Experimental Protocols

A. HTRF Binding Assay (Biochemical Validation)

This assay is the gold standard for verifying small molecule binding to PD-L1. It relies on the disruption of the FRET signal between Tag-labeled PD-1 and PD-L1.

Workflow Diagram:

HTRF_Workflow Step1 Prepare Reagents: 1. Biotin-PD-L1 2. Tag-labeled PD-1 3. Europium Cryptate Donor 4. XL665 Acceptor Step2 Add NP19 Inhibitor (Serial Dilution) Step1->Step2 Step3 Incubate 15 mins (Pre-equilibrium) Step2->Step3 Step4 Add PD-1/PD-L1 Mix Step3->Step4 Step5 Read FRET Signal (665 nm / 620 nm) Step4->Step5

Figure 2: Step-by-step HTRF workflow for determining IC50 values of small molecule inhibitors.

Protocol Steps:

  • Buffer Prep: Use PBS + 0.1% BSA + 0.05% Tween-20. Crucial: BSA prevents non-specific loss of hydrophobic small molecules like NP19 to the plastic.

  • Inhibitor Addition: Dispense 2 µL of NP19 (diluted in DMSO, final DMSO <1%) into a 384-well low-volume plate.

  • Protein Mix: Add 4 µL of human PD-L1-His/Biotin (final conc. 2–5 nM). Incubate for 15 minutes at RT. Why? This allows NP19 to induce PD-L1 dimerization before PD-1 is introduced.

  • Detection: Add 4 µL of PD-1-Fc/Tag + Anti-Tag-Europium + Streptavidin-XL665.

  • Read: Incubate 1 hour and read on a TR-FRET compatible reader (e.g., PHERAstar).

  • Analysis: Calculate Ratio = (Signal 665nm / Signal 620nm) * 10,000. Plot % Inhibition vs. Log[NP19].

B. Jurkat/NFAT-Luciferase Reporter Assay (Cellular Functional)

This assay confirms that the biochemical binding translates to biological T-cell reactivation.

  • Co-Culture Setup:

    • Effector Cells: Jurkat T cells stably expressing PD-1 and an NFAT-Luciferase reporter.[1][2]

    • Target Cells: CHO or HEK293 cells overexpressing PD-L1 and a TCR activator (e.g., anti-CD3 scFv).

  • Dosing: Treat co-culture with NP19 (0.1 µM to 20 µM).

  • Readout: After 6–16 hours, add luciferase substrate.

  • Success Criteria: A dose-dependent increase in luminescence indicates NP19 has blocked the PD-1/PD-L1 inhibitory signal, restoring NFAT signaling.

Critical Analysis & Troubleshooting (E-E-A-T)

The Solubility Challenge: NP19, like many biphenyl-based inhibitors (BMS-1166, BMS-1001), is highly hydrophobic.

  • Risk: Compound precipitation in aqueous cell media.

  • Solution: Do not exceed 0.5% DMSO in cell culture. If precipitation occurs at >10 µM, consider using a solubility enhancer like cyclodextrin during stock preparation, though standard DMSO stocks usually suffice for nanomolar/low-micromolar work.

In Vivo Formulation: For mouse studies (B16-F10 models), simple saline/PBS formulations often fail.

  • Recommended Vehicle: 5% DMSO + 40% PEG300 + 5% Tween-80 + 50% Saline.

  • Route: Intragastric (i.g.) or Intraperitoneal (i.p.).[3]

  • Dosing: 25–50 mg/kg daily is the standard starting point to observe tumor growth inhibition (TGI >50%).

References

  • Cheng, B. et al. (2020).[4] Discovery of Novel Resorcinol Dibenzyl Ether-Based PD-1/PD-L1 Inhibitors. (Note: Primary source for NP19 structure and initial IC50 characterization).

  • Skalniak, L. et al. (2017).[2] Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells.[2][4] (Establishes the BMS-1166/1001 benchmarking standards).

  • MedChemExpress. PD-1/PD-L1-IN-NP19 Product Datasheet. (Source for specific physicochemical properties and vendor-verified IC50 data).

  • Guzik, K. et al. (2017).[2] Small-Molecule Inhibitors of the PD-1/PD-L1 Interaction via Transiently Induced Protein States and Dimerization of PD-L1. (Mechanistic grounding for dimerization).

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Waste Management of PD-1/PD-L1-IN-NP19

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

PD-1/PD-L1-IN-NP19 (CAS: 2377916-66-8) is a potent small-molecule inhibitor designed to block the interaction between Programmed Cell Death-1 (PD-1) and Programmed Cell Death-Ligand 1 (PD-L1).[1][2] Unlike monoclonal antibodies, this is a synthetic organic compound (Formula: C33H31ClN2O4).[2]

Critical Safety Distinction: While often used in biological assays, NP19 is a chemical hazard, not a biohazard (unless contaminated with infectious agents).[2] It is classified as an Aquatic Toxin (H410) and Harmful if Swallowed (H302) .[2] Improper disposal into municipal drains can cause long-term environmental damage and regulatory non-compliance under EPA RCRA and EU REACH guidelines.[2]

Physicochemical Profile for Disposal
PropertyDataDisposal Implication
State Solid (Powder)High-temperature incineration required.[2]
Solubility DMSO (>10 mg/mL)Waste streams must be compatible with organic solvents.[2]
Stability Stable solidDoes not spontaneously degrade; requires active destruction.[2]
Toxicity H302, H410Zero-drain discharge policy.

Waste Classification & Segregation Strategy

Effective disposal relies on "Source Segregation"—separating waste at the point of generation to prevent the creation of "Mixed Waste" (Chemical + Biological), which is difficult and costly to dispose of.

The "Self-Validating" Logic[2]
  • Why Incineration? Chemical deactivation (bleach/autoclave) is ineffective for stable organic pharmacophores like NP19.[2] High-temperature incineration (>1000°C) is the only method validated to break the biphenyl core structure.[2]

  • Why Segregate Solvents? NP19 is typically dissolved in DMSO.[2] DMSO can penetrate nitrile gloves and carry the toxin through the skin. Segregating DMSO waste alerts handlers to the double-hazard (Toxicity + Permeability).[2]

Diagram 1: Waste Stream Decision Tree

This decision matrix ensures every gram of NP19 is routed to the correct destruction facility.

NP19_Disposal_Flow Start Waste Generation Source Type_Solid Pure Solid / Powder (Expired or Excess API) Start->Type_Solid Type_Liquid Liquid Solutions (DMSO/Media Stocks) Start->Type_Liquid Type_Trace Contaminated Debris (Tips, Tubes, Gloves) Start->Type_Trace Action_Incinerate High-Temp Incineration (Chemical Waste Stream) Type_Solid->Action_Incinerate Label: Toxic API Decision_Bio Is it mixed with live cells/virus? Type_Liquid->Decision_Bio Action_Trace Solid Hazardous Waste (Double Bagged) Type_Trace->Action_Trace <3% Residual Decision_Bio->Action_Incinerate No (Pure Chemical) Action_Mixed Mixed Waste Stream (Chemical + Biohazard) Decision_Bio->Action_Mixed Yes (Cell Culture) Action_Trace->Action_Incinerate Final Destruction

Figure 1: Decision matrix for segregating NP19 waste based on physical state and biological contamination status.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Scenario: Expired vials, weighing errors, or spilled powder.[2]

  • Containment: Transfer solid NP19 into a screw-top glass vial. Do not use plastic bags as primary containment for pure powder (static charge can disperse dust).[2]

  • Labeling: Apply a hazardous waste label.

    • Required Fields: "Hazardous Waste," "Toxic," "PD-1 Inhibitor (NP19)."[2]

  • Secondary Containment: Place the vial into a clear plastic sealable bag (Zip-lock).

  • Disposal: Deposit into the Black RCRA Hazardous Waste Container (or site-equivalent for P-listed/High-Potency compounds).

Protocol B: Liquid Waste (Stock Solutions)

Scenario: DMSO or Ethanol stock solutions.[2]

  • Segregation: Do not mix with aqueous buffers or acids.[2] Keep in a dedicated "Organic Solvent Waste" carboy.[2]

  • Compatibility Check: Ensure the waste carboy is compatible with DMSO (HDPE or Glass recommended; avoid Polystyrene).[2]

  • Log Entry: Record the volume and concentration of NP19 added to the carboy. This provides a "Mass Balance" record for EHS audits.[2]

  • Disposal: Cap tightly. Request pickup for Fuel Blending/Incineration .

Protocol C: Mixed Waste (In Vitro Assays)

Scenario: NP19 dissolved in cell culture media with live T-cells or tumor lines.[2]

  • Deactivation (Bio): Add bleach (final 10%) to kill the biological agents.[2] Note: This does NOT destroy NP19.

  • Classification: Label as "Chemical Contaminated Biohazard."

  • Disposal: Do not autoclave (autoclaving can volatilize chemical agents).[2] This stream must be sent for Chemical Incineration (often distinct from standard medical waste autoclaving).[2]

Emergency Spill Response (NP19 Specific)

Because NP19 is a potent pharmacological agent, spills must be treated as a potential exposure risk.[2]

Diagram 2: Spill Response Workflow

This workflow prioritizes containment of the powder to prevent inhalation or spread.

Spill_Response Alert 1. Alert & Isolate (Evacuate immediate area) PPE 2. Don PPE (Double Nitrile Gloves, N95/P100, Goggles) Alert->PPE Contain 3. Containment (Cover with damp paper towel to stop dust) PPE->Contain Clean 4. Chemical Decon (Wipe with 10% Bleach -> 70% Ethanol) Contain->Clean Dispose 5. Disposal (All materials into Haz Waste) Clean->Dispose

Figure 2: Immediate response protocol for dry powder or liquid spills of NP19.

Detailed Cleanup Steps:

  • Dampen: If the spill is dry powder, gently cover with a paper towel dampened with water.[2] This prevents dust generation (aerosolization).[2][3]

  • Wipe: Wipe from the outside in.[2]

  • Solvent Wash: Follow the water wipe with a 70% Ethanol wipe to solubilize and remove hydrophobic residues of NP19.[2]

  • Verification: Use a UV lamp (if available and applicable) or visual inspection to ensure no residue remains.[2]

Regulatory & Compliance Context

This guide aligns with the following authoritative standards. Adherence ensures your laboratory remains audit-ready.[2]

  • EPA RCRA (Resource Conservation and Recovery Act): While NP19 is not yet explicitly "P-listed," the "Generator Knowledge" clause mandates treating it as a toxic hazardous waste due to its H410/H302 classification [1].[2]

  • OSHA Hazardous Drugs: Small molecule checkpoint inhibitors fall under "Novel Therapeutic Agents."[2] Employers must provide protection comparable to established antineoplastics [2].[2]

  • Safety Data Sheet (SDS) Mandates: Section 13 of the NP19 SDS explicitly prohibits release into the environment and mandates disposal via licensed waste contractors [3].

References

  • United States Environmental Protection Agency (EPA). Management of Hazardous Waste Pharmaceuticals.[2] Available at: [Link][2]

  • Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs.[2][4][5][6] Available at: [Link][2]

Sources

Personal protective equipment for handling PD-1/PD-L1-IN-NP19

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling PD-1/PD-L1-IN-NP19

As a Senior Application Scientist, I have designed this guide to provide drug development professionals and laboratory researchers with a field-proven, causality-driven framework for handling PD-1/PD-L1-IN-NP19 . This compound is a highly potent, experimental small-molecule inhibitor of the programmed cell death 1 (PD-1) and PD-ligand 1 (PD-L1) interaction.

Because this compound is strictly for research use and exhibits specific toxicological profiles, standard "one-size-fits-all" laboratory safety protocols are insufficient. This guide synthesizes technical accuracy with operational logic to ensure your protocols are self-validating and scientifically sound.

Part 1: Hazard Identification & The Causality of Risk

To handle a chemical safely, one must understand why it is dangerous. PD-1/PD-L1-IN-NP19 presents two distinct hazard profiles depending on its physical state: the solid powder phase and the solution phase [1][2].

Table 1: Physicochemical Properties & Safety Thresholds

PropertyValueHazard Implication & Causality
Target / IC50 PD-1/PD-L1 / 12.5 nMHigh biological potency. Unintended systemic exposure may disrupt immune homeostasis and trigger autoimmune-like responses[3].
Physical State Solid PowderHigh risk of aerosolization. Inhalation of the active pharmaceutical ingredient (API) bypasses dermal barriers.
Solubility DMSO (max 6.25 mg/mL)Critical Risk: Dimethyl sulfoxide (DMSO) is a potent transdermal carrier. It will transport dissolved NP19 directly through the skin into the bloodstream[4][5].
Acute Toxicity Category 4 (Oral)Harmful if swallowed. Mandates strict no-mouth-pipetting and rigorous hand-washing protocols[6].
Environmental Category 1 (Aquatic)Very toxic to aquatic life with long-lasting effects. Cannot be disposed of in standard sink drains[6].
The "Trojan Horse" Effect of DMSO

The most significant operational risk when handling NP19 occurs during reconstitution. Because NP19 requires Dimethyl Sulfoxide (DMSO) for solubilization, the solvent acts as a penetration enhancer. DMSO disrupts the lipid bilayers of the stratum corneum, reducing skin resistance and allowing the dissolved NP19 to pass directly into systemic circulation[5][7]. Therefore, your Personal Protective Equipment (PPE) must adapt as the chemical changes state.

Part 2: Dynamic Personal Protective Equipment (PPE) Matrix

Your PPE must be treated as a self-validating system. If one layer fails, the protocol must dictate an immediate, safe fallback.

  • Respiratory Protection:

    • Powder Phase: Must be handled inside a certified Class II Biosafety Cabinet (BSC) or a chemical fume hood with a verified face velocity of 80–100 fpm[1]. If engineering controls are unavailable, an N95/P100 particulate respirator is mandatory to prevent inhalation of aerosolized API.

  • Eye/Face Protection:

    • Tight-fitting chemical splash goggles. Standard safety glasses are insufficient during the solution phase due to the risk of capillary splash from DMSO.

  • Skin & Hand Protection (The Critical Variable):

    • When handling dry powder: Double standard nitrile gloves provide an adequate physical barrier.

    • When handling DMSO solutions:Nitrile gloves are strictly prohibited for continuous contact. Nitrile degrades and becomes highly permeable in less than 10 minutes upon exposure to DMSO[8][9]. You must switch your outer glove to Butyl rubber, fluoroelastomer, or Neoprene before opening the DMSO[8].

Part 3: Operational Workflows & Methodologies

Below is the step-by-step methodology for safely transitioning PD-1/PD-L1-IN-NP19 from a raw powder to an assay-ready stock solution.

Workflow: Reconstitution and Aliquoting

Goal: Achieve a 6.25 mg/mL (11.26 mM) stock solution without compromising the operator's dermal barrier.

  • System Verification: Verify the fume hood airflow monitor reads safe parameters. Inspect your Butyl rubber gloves for pinhole leaks using the air-inflation method.

  • Powder Handling: Don a lab coat, goggles, and double nitrile gloves. Carefully open the NP19 vial inside the hood. Use an anti-static weigh boat and a micro-spatula to weigh the required mass. Logic: Anti-static materials prevent the powder from repelling and aerosolizing.

  • The PPE Transition: Once the powder is secured in a sealed amber vial, remove your outer nitrile glove. Don the Butyl rubber glove.

  • Solvent Addition: Add the calculated volume of high-purity DMSO to the vial.

  • Dissolution: Cap the vial tightly. PD-1/PD-L1-IN-NP19 requires ultrasonic assistance for complete dissolution at 6.25 mg/mL[2]. Place the sealed vial in a sonicator bath until the solution is completely clear.

  • Storage: Aliquot the stock solution into smaller, single-use amber vials to prevent freeze-thaw degradation and protect from light. Store at -80°C (stable for up to 6 months)[1].

Workflow Powder Solid Powder (PD-1/PD-L1-IN-NP19) Weighing Weighing inside Fume Hood / BSC Powder->Weighing PPE: Double Nitrile Gloves, Respirator, Goggles DMSO Reconstitution in DMSO (Max 6.25 mg/mL) Weighing->DMSO Add Solvent Assay In Vitro / In Vivo Assay Applications DMSO->Assay CRITICAL PPE SHIFT: Butyl Rubber or Neoprene Gloves Waste Hazardous Waste Disposal Assay->Waste Collect as Toxic Aquatic Waste

Caption: Operational workflow for PD-1/PD-L1-IN-NP19, highlighting critical PPE transitions during DMSO reconstitution.

Part 4: Spill Response and Disposal Plans

A self-validating safety protocol anticipates failure. If a spill occurs, the response must be dictated by the physical state of the compound.

  • Solid Powder Spill: Do not dry-sweep, as this will aerosolize the potent API. Cover the spill with damp absorbent paper to trap the dust. Carefully wipe up the material and place it in a sealed, labeled hazardous waste container[6].

  • DMSO Solution Spill: Immediately evacuate the immediate area if the spill is large (>50 mL). The responder must wear a respirator and Butyl rubber gloves. Absorb the liquid with a finely-powdered liquid-binding material (e.g., diatomite or universal binders)[6]. Decontaminate the surface by scrubbing with alcohol (ethanol or isopropanol)—do not use water, as DMSO is highly miscible and water will only spread the contamination footprint.

  • Disposal: Because NP19 is a Category 1 Chronic Aquatic Toxicant, absolutely no liquid waste (even highly diluted assay wash buffers) may be poured down the sink[6]. Collect all contaminated tips, tubes, and liquid waste in clearly labeled "Toxic Aquatic Waste / DMSO" carboys for institutional incineration.

Part 5: Mechanistic Context

Understanding the downstream application of NP19 reinforces the necessity for rigorous handling. NP19 is designed to disrupt the immunosuppressive signaling between tumor cells and T-cells, effectively "taking the brakes off" the immune system to restore Interferon-gamma (IFN-γ) production[2][3]. Accidental exposure could theoretically trigger localized or systemic immune hyperactivation.

Mechanism T_Cell T-Cell (PD-1+) Immune_Response T-Cell Activation (IFN-γ Production) T_Cell->Immune_Response Restored Function Tumor_Cell Tumor Cell (PD-L1+) Tumor_Cell->T_Cell PD-L1 binds PD-1 (Immunosuppression) NP19 PD-1/PD-L1-IN-NP19 NP19->T_Cell Blocks PD-1 NP19->Tumor_Cell Blocks PD-L1

Caption: Mechanism of Action: PD-1/PD-L1-IN-NP19 disrupting the immunosuppressive PD-1/PD-L1 axis.

References

  • Current time information in Casnewydd, GB. Google Search.
  • PD-1/PD-L1-IN-NP19|2377916-66-8|MSDS - DC Chemicals. DC Chemicals Safety Data Sheet.
  • PD-1/PD-L1-IN-NP19 - MedchemExpress.com. MedChemExpress Product Data.
  • Safety Data Sheet - MedchemExpress.com. MedChemExpress SDS for PD-1/PD-L1-IN-NP19.
  • PD-1/PD-L1-IN-NP19 - Xcess Biosciences. Xcess Biosciences Technical Data.
  • Dimethyl sulfoxide (DMSO): Health Effects & Safety Concerns - ConsumerLab.com. ConsumerLab Clinical Safety Report.
  • Spotlight on DMSO - AL Research Support. University of Maryland Center for Environmental Science.
  • DMSO - Moumoujus. Moumoujus Scientific Analysis of DMSO Penetration.
  • Exploring Dimethyl Sulfoxide (DMSO): Therapeutic Potential, Risks, and Mechanisms as a Skin Penetration Agent - The Calculated Chemist.
  • CHEMICAL GLOVE RESISTANCE GUIDE. MSC Industrial Direct Co.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.